molecular formula C20H34N6O6 B15139519 VIHS

VIHS

カタログ番号: B15139519
分子量: 454.5 g/mol
InChIキー: NRXQHOMUPNKDCI-YDMUCJKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VIHS is a useful research compound. Its molecular formula is C20H34N6O6 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H34N6O6

分子量

454.5 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H34N6O6/c1-5-11(4)16(26-18(29)15(21)10(2)3)19(30)24-13(6-12-7-22-9-23-12)17(28)25-14(8-27)20(31)32/h7,9-11,13-16,27H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1

InChIキー

NRXQHOMUPNKDCI-YDMUCJKGSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N

正規SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)N

製品の起源

United States

Foundational & Exploratory

The VHS Protein Domain: A Technical Guide to its Core Functions in Cellular Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VHS (Vps27, Hrs, and STAM) domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins that play critical roles in vesicular trafficking and signal transduction.[1] Its discovery in proteins central to endosomal sorting and receptor downregulation has established the VHS domain as a key player in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the VHS domain's function, structure, and interactions, with a focus on the quantitative and methodological details pertinent to researchers in cellular and molecular biology and those involved in drug discovery targeting these pathways.

Core Function: A Versatile Sorting Signal Receptor

The primary function of the VHS domain is to act as a receptor for sorting signals on cargo proteins, thereby directing them to specific subcellular destinations.[1][2] This role is crucial for processes such as the trafficking of lysosomal hydrolases, the downregulation of cell surface receptors, and the sorting of ubiquitinated proteins. VHS domains are typically located at the N-terminus of proteins, a position that is thought to be important for their function.[1]

Proteins containing VHS domains can be broadly categorized based on their domain architecture and function:

  • GGA (Golgi-localized, γ-adaptin ear homology domain, ARF-binding) proteins: These proteins are key regulators of protein trafficking from the trans-Golgi network (TGN) to endosomes.[1]

  • ESCRT-0 complex proteins (Hrs and STAM): This complex is the initial component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which is essential for the sorting of ubiquitinated cargo into multivesicular bodies (MVBs) for subsequent lysosomal degradation.[3]

  • Tom1 (Target of Myb1) family proteins: These proteins are involved in endosomal trafficking and have been implicated in linking ubiquitinated proteins to the clathrin machinery.[4]

Structural Biology of the VHS Domain

The three-dimensional structure of the VHS domain reveals a conserved fold consisting of a right-handed superhelix of eight α-helices.[1][3] This architecture creates a surface with distinct charged patches that are crucial for its interaction with binding partners.[2]

The crystal structure of the VHS domain from human Tom1 has been solved at 1.5 Å resolution, revealing a surface with a basic patch on one side and a negatively charged ridge on the opposite side.[5] Similarly, the crystal structure of the tandem VHS and FYVE domains of Drosophila Hrs shows the VHS domain forming a rectangular base of a pyramidal structure.[3] These structural studies provide a framework for understanding the molecular basis of VHS domain interactions.

Molecular Interactions and Signaling Pathways

The function of the VHS domain is defined by its specific interactions with various molecular partners, including sorting motifs on cargo proteins and other components of the trafficking machinery.

Interaction with Acidic Dileucine Motifs

A primary and well-characterized function of the VHS domain in GGA proteins is its ability to recognize and bind to acidic cluster-dileucine (AC-LL) sorting signals present in the cytoplasmic tails of cargo proteins.[1] A prominent example is the interaction between the GGA VHS domain and the mannose-6-phosphate receptors (MPRs), which are responsible for transporting lysosomal hydrolases from the TGN to lysosomes. This interaction is critical for the proper sorting of these enzymes.

Interaction with Ubiquitin

Several VHS domains, particularly those in the ESCRT-0 proteins Hrs and STAM, have been shown to bind ubiquitin. This interaction is fundamental to their role in sorting ubiquitinated membrane proteins for degradation. The STAM1 VHS domain binds to ubiquitin via a hydrophobic patch, with Trp26 playing a pivotal role in this recognition.[6]

Signaling Pathways

The VHS domain is a key component in signaling pathways that regulate protein trafficking and degradation. The ESCRT pathway, initiated by the VHS domain-containing ESCRT-0 complex, is a prime example.

ESCRT-0 Mediated Sorting of Ubiquitinated Cargo

ESCRT_Pathway Ub_Cargo Ubiquitinated Cargo ESCRT0 ESCRT-0 (Hrs/STAM) Ub_Cargo->ESCRT0 VHS domain binding to Ub ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruitment ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruitment ESCRT3 ESCRT-III ESCRT2->ESCRT3 Recruitment MVB Multivesicular Body (MVB) Formation ESCRT3->MVB Lysosome Lysosomal Degradation MVB->Lysosome

Caption: ESCRT-0 pathway for sorting ubiquitinated cargo.

Quantitative Analysis of VHS Domain Interactions

The affinity and thermodynamics of VHS domain interactions are critical for understanding their biological function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been employed to quantify these interactions.

VHS Domain ProteinBinding PartnerTechniqueDissociation Constant (Kd)Thermodynamic Parameters (ΔH, TΔS)Reference
Human Tom1PtdIns5PITC1.8 ± 0.2 µM (Site 1), 25 ± 3 µM (Site 2)ΔH₁=3.2±0.1 kcal/mol, TΔS₁=11.1 kcal/mol; ΔH₂=1.1±0.1 kcal/mol, TΔS₂=7.5 kcal/mol[7][8]
Human Tom1UbiquitinITC130 ± 20 µMΔH=-1.3±0.1 kcal/mol, TΔS=4.1 kcal/mol[7]
Human STAM1UbiquitinNMR52 ± 10 µMNot Reported[9]
Human STAM1UbiquitinNMR41 ± 6 µMNot Reported[9]
Yeast Vps27UbiquitinSPR180 ± 20 µMNot Reported[10]
Yeast Hse1UbiquitinSPR200 ± 20 µMNot Reported[10]
Human STAM1UbiquitinSPR220 ± 20 µMNot Reported[10]
Human HrsUbiquitinSPR> 2 mMNot Reported[10]
Human GGA3UbiquitinSPR1.0 ± 0.1 mMNot Reported[10]
Human Tom1UbiquitinSPR1.2 ± 0.1 mMNot Reported[10]

Experimental Protocols

Detailed methodologies are essential for the accurate study of VHS domain function. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) for Endogenous Interactions

This protocol is designed to isolate and identify interaction partners of an endogenous VHS domain-containing protein.

Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Lysate (non-denaturing buffer) incubation Incubate with primary antibody (anti-VHS protein) start->incubation capture Capture with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute protein complexes wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Caption: A generalized workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Lysis: Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[11]

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a specific antibody against the VHS domain-containing protein of interest overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel interactors.[12][13]

GST Pull-Down Assay for Direct Interactions

This in vitro technique is used to confirm direct protein-protein interactions.

Workflow for GST Pull-Down Assay

GST_Pull_Down_Workflow start Start: Purified GST-tagged VHS domain (Bait) immobilize Immobilize on Glutathione beads start->immobilize incubate Incubate with purified prey protein or cell lysate immobilize->incubate wash Wash beads incubate->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot/Coomassie elute->analyze

Caption: A generalized workflow for a GST Pull-Down Assay.

Methodology:

  • Protein Expression and Purification: Express the VHS domain as a Glutathione S-Transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.[14][15]

  • Immobilization: Bind the purified GST-VHS domain fusion protein (bait) to fresh glutathione-agarose beads.

  • Binding: Incubate the immobilized bait protein with a purified potential interacting protein (prey) or a cell lysate containing the prey protein.

  • Washing: Wash the beads with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.[16]

  • Elution: Elute the bait and any bound prey proteins using an elution buffer containing reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[17]

Methodology:

  • Sample Preparation: Dialyze both the VHS domain protein and the ligand into the same buffer to minimize heats of dilution.[17] Degas the solutions to prevent air bubbles.

  • ITC Experiment: Place the VHS domain protein in the sample cell and the ligand in the injection syringe. Perform a series of injections of the ligand into the sample cell while monitoring the heat change.[18]

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).[20][21][22]

Methodology:

  • Ligand Immobilization: Covalently immobilize the VHS domain protein (ligand) onto the surface of a sensor chip.[23]

  • Analyte Injection: Flow different concentrations of the interacting partner (analyte) over the sensor surface and monitor the change in the refractive index in real-time.[24]

  • Kinetic Analysis: Measure the association rate (kon) during analyte injection and the dissociation rate (koff) during buffer flow.

  • Data Fitting: Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[23]

Conclusion

The VHS domain is a multifaceted protein module with a central role in orchestrating protein sorting and trafficking within the eukaryotic cell. Its ability to recognize specific sorting signals, such as acidic dileucine motifs and ubiquitin, underscores its importance in maintaining cellular function. A thorough understanding of the structure, function, and quantitative binding parameters of VHS domains is crucial for elucidating the intricate network of vesicular transport and for the development of novel therapeutic strategies targeting diseases associated with defects in these pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fascinating biology of the VHS protein domain.

References

An In-depth Technical Guide to VHS Domain-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the VHS (Vps27, Hrs, and STAM) domain and the proteins that contain it. The VHS domain is a crucial module in cellular trafficking, playing a pivotal role in sorting and transporting cargo within the endosomal system. Its dysfunction has been implicated in various diseases, making it a significant area of study for therapeutic development.

Introduction to the VHS Domain

The VHS domain is a conserved protein module of approximately 140-150 amino acids. It adopts a superhelical structure composed of eight alpha-helices, creating a surface for protein-protein and protein-lipid interactions. Primarily located at the N-terminus of proteins, the VHS domain is a key player in vesicular trafficking, particularly in recognizing and binding to cargo destined for transport.

Human Proteins Containing a VHS Domain

Several human proteins have been identified that contain a VHS domain. These proteins are categorized based on their domain architecture and function. The following table summarizes the key human VHS domain-containing proteins.

Protein FamilyMembersOther Key DomainsPrimary Function
STAM STAM1, STAM2 (EAST1)SH3, UIMComponent of the ESCRT-0 complex, involved in the sorting of ubiquitinated cargo into the multivesicular body (MVB) pathway.[1]
Hrs HGS (Hrs)FYVE, UIM, Coiled-coilComponent of the ESCRT-0 complex, recognizes ubiquitinated cargo and phosphatidylinositol 3-phosphate on endosomal membranes.
GGA GGA1, GGA2, GGA3GAT, GAEAdaptor proteins that mediate the sorting of mannose-6-phosphate receptors (MPRs) from the trans-Golgi network (TGN) to endosomes.[2][3][4][5][6]
Tom1 Tom1, Tom1L1, Tom1L2GATInvolved in endosomal sorting and trafficking, interacts with Tollip and ubiquitin.[7][8][9][10]

Quantitative Analysis of VHS Domain Interactions

The function of VHS domain proteins is intrinsically linked to their ability to bind specific partners. The following table presents available quantitative data on these interactions.

Interacting ProteinsMethodBinding Affinity (Kd)Reference
STAM1 VHS domain + UbiquitinIsothermal Titration Calorimetry (ITC)52.4 µM[1]
STAM1 UIM + UbiquitinIsothermal Titration Calorimetry (ITC)94.9 µM[1]
GGA VHS domain + CI-MPR cytoplasmic tailSurface Plasmon Resonance (SPR)~7 µM[11]
GGA VHS domain + CD-MPR cytoplasmic tailSurface Plasmon Resonance (SPR)~8 µM[11]

Key Signaling Pathways Involving VHS Domain Proteins

VHS domain-containing proteins are integral components of several critical cellular signaling and trafficking pathways.

The ESCRT-0 Pathway in Ubiquitinated Cargo Sorting

The ESCRT-0 complex, composed of STAM and Hrs, is the initial step in the endosomal sorting machinery required for transport (ESCRT) pathway. This pathway is essential for the degradation of ubiquitinated membrane proteins.

ESCRT0_Pathway Ub_Cargo Ubiquitinated Cargo Hrs Hrs Ub_Cargo->Hrs UIM/VHS domains PI3P PI(3)P PI3P->Hrs FYVE domain STAM STAM ESCRT1 ESCRT-I Hrs->ESCRT1 recruits STAM->Ub_Cargo UIM/VHS domains

Caption: The ESCRT-0 complex recognizes ubiquitinated cargo on the endosomal membrane.

GGA-Mediated Trafficking of Mannose-6-Phosphate Receptors

GGA proteins act as adaptors to sort mannose-6-phosphate receptors (MPRs), which carry lysosomal hydrolases, from the trans-Golgi network (TGN) to endosomes.

GGA_Pathway MPR Mannose-6-Phosphate Receptor (MPR) Lysosomal_Hydrolase Lysosomal Hydrolase GGA GGA Protein MPR->GGA VHS domain binds cytoplasmic tail Vesicle Clathrin-Coated Vesicle MPR->Vesicle Clathrin Clathrin GGA->Clathrin recruits GGA->Vesicle ARF1 ARF1-GTP ARF1->GGA GAT domain binds Clathrin->Vesicle Endosome Endosome Vesicle->Endosome fuses with Tom1_Tollip_Pathway cluster_endosome Endosomal Membrane Ub_Cargo Ubiquitinated Cargo Tollip Tollip Ub_Cargo->Tollip CUE domain binds Tom1 Tom1 Tollip->Tom1 recruits Sorting Cargo Sorting into Intraluminal Vesicles Tollip->Sorting Tom1->Ub_Cargo VHS/GAT domains bind Clathrin Clathrin Tom1->Clathrin recruits Tom1->Sorting Clathrin->Sorting

References

The Core Structure of the VHS Domain in the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs) Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs) is a pivotal protein in the intricate cellular machinery of endosomal sorting, playing a critical role in the trafficking and degradation of ubiquitinated membrane proteins.[1][2] Its function is crucial for the down-regulation of signaling from various receptors, including the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, making it a protein of significant interest in both fundamental cell biology and therapeutic development.[3][4][5] At the heart of Hrs's function lies its N-terminal VHS domain, a highly conserved structural motif that mediates key protein-protein interactions. This technical guide provides a comprehensive overview of the core structure of the VHS domain in the Hrs protein, detailing its structural features, binding properties, and the experimental methodologies used to elucidate its function.

Core Structure of the Hrs VHS Domain

The VHS (Vps27, Hrs, and STAM) domain is an approximately 140-150 amino acid module located at the N-terminus of the Hrs protein.[6][7] Structurally, the VHS domain adopts a right-handed superhelical fold composed of eight α-helices.[6][7] This elongated and curved architecture creates a solvent-exposed surface with distinct charged patches, which are critical for its interaction with other proteins.[6][8] The core of the domain is primarily composed of hydrophobic residues, while the surface is decorated with polar, acidic, and basic residues, facilitating its diverse binding capabilities.[7]

The crystal structure of the tandem VHS and FYVE domains of Drosophila Hrs, resolved at 2 Å, reveals a pyramidal arrangement where the larger VHS domain forms the base.[9] This structural organization underscores the modular nature of Hrs, where the VHS domain acts in concert with other domains to orchestrate the complex process of endosomal sorting.

Table 1: Structural Parameters of the Drosophila Hrs VHS Domain
ParameterValueReference
PDB ID1DVP[9]
Resolution2.0 Å[9]
Residue Range1-153[9]
Secondary Structure8 α-helices[9]
Overall FoldRight-handed superhelix[7][9]

Ligand Binding and Function

A primary function of the Hrs VHS domain is the recognition and binding of ubiquitinated cargo proteins destined for lysosomal degradation.[2][10] While the affinity of a single VHS domain for monoubiquitin is relatively weak, the context of the entire ESCRT-0 complex, where Hrs dimerizes with STAM (Signal-Transducing Adaptor Molecule), significantly enhances binding avidity, particularly for polyubiquitin chains.[10][11] The VHS domain of STAM1, a close homolog of Hrs, has been shown to bind ubiquitin with a dissociation constant (Kd) in the micromolar to millimolar range.[10] The intact human ESCRT-0 complex, however, exhibits a 50-fold higher affinity for K63-linked tetraubiquitin compared to monoubiquitin, highlighting the cooperative nature of ubiquitin recognition.[11]

The VHS domain of GGA proteins, which share structural similarity with the Hrs VHS domain, recognizes an acidic di-leucine motif present in the cytoplasmic tails of sorting receptors.[7][12] While the Hrs VHS domain's primary ligand is ubiquitin, the conserved structural features suggest a potential for recognizing other motifs as well.

Table 2: Binding Affinities of VHS Domains and ESCRT-0
Interacting MoleculesMethodDissociation Constant (Kd)Reference
STAM1 VHS domain - UbiquitinSurface Plasmon Resonance (SPR)100 µM – 2 mM[10]
Human ESCRT-0 - K63-linked tetraubiquitinNot specified~50-fold higher affinity than for monoubiquitin[11]
Hrs VHS domain - UbiquitinSurface Plasmon Resonance (SPR)Weak binding[10]

Signaling Pathways Involving the Hrs VHS Domain

The Hrs protein, through its VHS domain and other functional motifs, is a key regulator in several critical signaling pathways. By mediating the endosomal sorting and subsequent degradation of activated receptors, Hrs plays a crucial role in attenuating cellular signals.

Endosomal Sorting Pathway

Hrs is a central component of the ESCRT-0 complex, which is the first step in the endosomal sorting machinery required for transport. The process begins with the recognition of ubiquitinated cargo by the ESCRT-0 complex on the surface of early endosomes. This initiates the sequestration of the cargo into invaginations of the endosomal membrane, leading to the formation of multivesicular bodies (MVBs). The cargo is then ultimately delivered to the lysosome for degradation.

Endosomal_Sorting_Pathway Ub_Cargo Ubiquitinated Cargo Early_Endosome Early Endosome Membrane Ub_Cargo->Early_Endosome Localization ESCRT0 ESCRT-0 (Hrs/STAM) Early_Endosome->ESCRT0 Recruitment via FYVE domain ESCRT0->Ub_Cargo Binding via VHS & UIM domains ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruitment ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruitment ESCRT3 ESCRT-III ESCRT2->ESCRT3 Recruitment MVB Multivesicular Body (MVB) Formation ESCRT3->MVB Induces membrane invagination Lysosome Lysosome MVB->Lysosome Fusion

Endosomal sorting pathway mediated by the ESCRT machinery.
Role in EGFR and TGF-β Signaling

Hrs is directly involved in the down-regulation of signaling from receptor tyrosine kinases like EGFR and the TGF-β receptor. Upon ligand binding and activation, these receptors are ubiquitinated and internalized into early endosomes. Hrs, as part of the ESCRT-0 complex, recognizes these ubiquitinated receptors and sorts them for lysosomal degradation, thereby terminating the signaling cascade.

Receptor_Signaling_Downregulation cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Activated_EGFR Activated Ub-EGFR EGFR->Activated_EGFR Activates & Ubiquitinates TGFBR TGF-β Receptor Activated_TGFBR Activated Ub-TGF-βR TGFBR->Activated_TGFBR Activates & Ubiquitinates Ligand_EGF EGF Ligand_EGF->EGFR Binds Ligand_TGFB TGF-β Ligand_TGFB->TGFBR Binds Endocytosis Endocytosis Activated_EGFR->Endocytosis Activated_TGFBR->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Hrs_ESCRT0 Hrs/ESCRT-0 Early_Endosome->Hrs_ESCRT0 Recruits Hrs_ESCRT0->Activated_EGFR Binds Hrs_ESCRT0->Activated_TGFBR Binds MVB MVB Hrs_ESCRT0->MVB Sorts into Lysosome Lysosome (Degradation) MVB->Lysosome Matures into Signaling_Off Signal Termination Lysosome->Signaling_Off

Downregulation of EGFR and TGF-β signaling by Hrs-mediated endosomal sorting.

Experimental Protocols

The structural and functional characterization of the Hrs VHS domain has been achieved through a combination of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in the study of this domain.

X-ray Crystallography of the Hrs VHS Domain

This protocol outlines the general steps for determining the crystal structure of a protein domain like the Hrs VHS domain.

XRay_Crystallography_Workflow start Start: Gene of Interest (Hrs VHS Domain) cloning Cloning & Expression in E. coli start->cloning purification Protein Purification (Affinity & Size Exclusion Chromatography) cloning->purification crystallization Crystallization Screening (Vapor Diffusion) purification->crystallization diffraction X-ray Diffraction Data Collection (Synchrotron) crystallization->diffraction phasing Phase Determination (Molecular Replacement or Anomalous Dispersion) diffraction->phasing model Model Building & Refinement phasing->model validation Structure Validation & Deposition (PDB) model->validation end End: 3D Structure of Hrs VHS Domain validation->end

Workflow for determining the crystal structure of the Hrs VHS domain.

1. Protein Expression and Purification:

  • The DNA sequence encoding the human or Drosophila Hrs VHS domain (residues 1-153) is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6).

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance solubility.

  • Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).

  • The purification tag is cleaved by a specific protease (e.g., Thrombin or TEV protease).

  • A final purification step using size-exclusion chromatography is performed to obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

2. Crystallization:

  • The purified Hrs VHS domain is concentrated to 5-10 mg/mL.

  • Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

  • A variety of commercial crystallization screens are used to sample a wide range of pH, precipitant, and salt conditions.

  • Crystal hits are optimized by varying the protein and precipitant concentrations, and by using additives.

3. Data Collection and Structure Determination:

  • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data is collected at a synchrotron source.

  • The diffraction data is processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.

  • The structure is solved by molecular replacement using a homologous structure as a search model, or by experimental phasing methods such as MAD or SAD if a selenomethionine-labeled protein is used.

  • The initial model is built into the electron density map using software like Coot and refined using programs like Phenix or REFMAC5.

  • The final model is validated for its stereochemical quality using tools like MolProbity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.

1. Sample Preparation:

  • Purified Hrs VHS domain and its binding partner (e.g., ubiquitin) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

  • The concentrations of both protein samples are accurately determined using a spectrophotometer and their respective extinction coefficients.

2. ITC Experiment:

  • The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • The sample cell is filled with the Hrs VHS domain solution (e.g., 20-50 µM).

  • The injection syringe is filled with the ubiquitin solution at a concentration 10-20 times higher than that of the Hrs VHS domain (e.g., 200-500 µM).

  • A series of small injections (e.g., 2 µL) of the ubiquitin solution into the sample cell are performed, and the heat change associated with each injection is measured.

  • A control experiment is performed by injecting the ubiquitin solution into the buffer to determine the heat of dilution.

3. Data Analysis:

  • The raw ITC data (heat change per injection) is integrated and corrected for the heat of dilution.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin).

  • This analysis yields the stoichiometry of binding (n), the binding affinity (Ka, from which the dissociation constant Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH). The change in entropy (ΔS) and Gibbs free energy (ΔG) can also be calculated.

Conclusion

The VHS domain of the Hrs protein is a structurally conserved and functionally versatile module that is essential for the proper sorting of ubiquitinated cargo within the endosomal system. Its right-handed superhelical structure provides a platform for specific protein-protein interactions, most notably with ubiquitin. The relatively weak affinity of a single VHS domain for monoubiquitin is overcome by the cooperative binding within the dimeric ESCRT-0 complex, ensuring efficient recognition of polyubiquitinated cargo. Through its role in the ESCRT pathway, the Hrs VHS domain is a critical regulator of signaling pathways that are fundamental to cell growth, differentiation, and homeostasis. A thorough understanding of the structure and function of the Hrs VHS domain, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant endosomal sorting and signal transduction.

References

evolution of the VHS protein domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolution and Function of the VHS Protein Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VHS (Vps27, Hrs, and STAM) domain is a highly conserved protein module of approximately 150 amino acids that plays a pivotal role in intracellular trafficking and protein sorting. Found at the N-terminus of a range of eukaryotic proteins, its evolution is intrinsically linked to the development of complex endomembrane systems. This technical guide provides a comprehensive overview of the evolutionary history, structure, and function of the VHS domain, with a particular focus on its interactions with ubiquitinated cargo and acidic dileucine sorting motifs. Detailed experimental protocols for studying these interactions are provided, along with quantitative binding data and signaling pathway diagrams to serve as a resource for researchers in cell biology and drug development.

Introduction

The VHS domain, named after its discovery in Vacuolar protein sorting 27 (Vps27), Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), and Signal transducing adaptor molecule (STAM), is a crucial component of the cellular machinery that governs protein trafficking.[1] These domains are essential for the recognition and sorting of cargo proteins within the endosomal system, playing a key role in processes ranging from receptor downregulation to lysosomal enzyme transport.[2][3] Understanding the molecular evolution and specific functions of the VHS domain is critical for elucidating the intricate network of intracellular transport and for identifying potential therapeutic targets in diseases where these pathways are dysregulated.

Evolutionary History and Phylogeny

The VHS domain is part of a larger superfamily of structurally related domains that includes the ENTH (Epsin N-Terminal Homology) and ANTH (AP180 N-Terminal Homology) domains.[4] Phylogenetic analyses reveal that these domains likely share a common ancestor and have co-evolved with the increasing complexity of membrane trafficking pathways in eukaryotes.[2]

Phylogenetic trees constructed from the alignment of VHS, ENTH, and ANTH domain sequences from a wide range of eukaryotic organisms show that each domain type forms a distinct monophyletic clade.[1] This suggests that the different domain families arose from ancient gene duplication events followed by functional divergence. The VHS and ENTH domains are more closely related to each other than to the ANTH domains.[1]

Proteins containing VHS domains can be broadly categorized into four groups based on their overall domain architecture:[1]

  • STAM/Hrs/EAST family: Possess a VHS domain, an SH3 domain, and often one or more ubiquitin-interacting motifs (UIMs).

  • FYVE domain-containing proteins: Characterized by a C-terminal FYVE domain that binds to phosphatidylinositol 3-phosphate, linking them to endosomal membranes.[2]

  • GGA family: Contain a GAT (GGA and Tom1) domain in addition to the VHS domain, which is involved in binding to ARF proteins at the trans-Golgi Network (TGN).[5]

  • Other proteins: A diverse group of proteins that contain a VHS domain in combination with other functional domains.

dot

VHS_Evolution cluster_superfamily ENTH/ANTH/VHS Superfamily cluster_vhs_families VHS Domain Protein Families ancestor Common Ancestral Domain ENTH ENTH Domain (Epsin N-Terminal Homology) ancestor->ENTH Divergence ANTH ANTH Domain (AP180 N-Terminal Homology) ancestor->ANTH Divergence VHS_node VHS Domain (Vps27, Hrs, STAM) ancestor->VHS_node Divergence STAM_Hrs STAM/Hrs Family (VHS-SH3-UIM) VHS_node->STAM_Hrs Functional Specialization FYVE Hrs/Vps27 Family (VHS-FYVE) VHS_node->FYVE GGA GGA Family (VHS-GAT) VHS_node->GGA Tepsin Tepsin (Structurally Divergent) VHS_node->Tepsin Early Divergence

Evolutionary relationship of the VHS domain.

Structure of the VHS Domain

The three-dimensional structure of the VHS domain has been resolved by X-ray crystallography and NMR spectroscopy.[2][4] It consists of a right-handed superhelix composed of eight alpha-helices.[2] The core of the domain is predominantly hydrophobic, while the surface displays patches of charged residues that are critical for its interactions with binding partners.[2]

While the overall helical fold is conserved, there are structural variations that dictate binding specificity. For instance, the VHS domains of GGA proteins have a specific surface architecture that recognizes acidic dileucine motifs, whereas the VHS domains of ESCRT-0 components like STAM and Hrs have a conserved surface that binds ubiquitin.[6][7] A notable exception is the VHS-like domain of tepsin, which lacks the C-terminal eighth helix and, as a result, does not bind to ubiquitin or dileucine motifs.[1]

Functional Roles and Signaling Pathways

The VHS domain functions as a versatile binding module that recognizes specific sorting signals on cargo proteins, thereby directing them to their correct subcellular destinations.

Recognition of Ubiquitinated Cargo by ESCRT-0

The ESCRT-0 complex, a heterodimer of Hrs and STAM, is the first component of the ESCRT pathway, which is responsible for sorting ubiquitinated membrane proteins into multivesicular bodies (MVBs) for degradation in the lysosome.[8] Both Hrs and STAM contain VHS domains that directly bind to ubiquitin on cargo proteins.[6] This interaction is the initial step in clustering ubiquitinated cargo on the endosomal membrane.[8]

dot

ESCRT0_Pathway ESCRT-0 Mediated Cargo Sorting Ub_Cargo Ubiquitinated Cargo (e.g., EGFR) ESCRT0 ESCRT-0 Complex (Hrs/STAM) Ub_Cargo->ESCRT0 VHS domain binds to Ubiquitin Endosome Endosome Membrane ESCRT0->Endosome Recruitment via FYVE domain (Hrs) ESCRT1 ESCRT-I Endosome->ESCRT1 ESCRT-0 recruits ESCRT-I ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruitment ESCRT3 ESCRT-III ESCRT2->ESCRT3 Recruitment & Activation MVB Multivesicular Body (MVB) Formation ESCRT3->MVB Drives membrane budding and scission Lysosome Lysosomal Degradation MVB->Lysosome Fusion GGA_Pathway GGA-Mediated Trafficking from TGN TGN Trans-Golgi Network (TGN) CCV Clathrin-Coated Vesicle (CCV) TGN->CCV Budding Cargo Cargo Receptor (e.g., M6PR with DxxLL motif) GGA GGA Protein GGA->Cargo VHS domain binds DxxLL motif Clathrin Clathrin GGA->Clathrin Recruitment (via hinge domain) ARF ARF-GTP ARF->GGA Recruits GGA to TGN (via GAT domain) Clathrin->CCV Vesicle Formation Endosome Endosome CCV->Endosome Fusion & Cargo Delivery SPR_Workflow start Start chip_prep Prepare CM5 Chip Equilibrate with Running Buffer start->chip_prep activation Activate Surface (EDC/NHS) chip_prep->activation immobilization Immobilize Ligand (VHS Domain) activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation analyte_prep Prepare Analyte Dilutions (Ubiquitin) deactivation->analyte_prep injection_cycle Injection Cycle (Association & Dissociation) analyte_prep->injection_cycle regeneration Regenerate Surface injection_cycle->regeneration Repeat for each concentration data_analysis Data Analysis (Reference Subtraction, Curve Fitting) injection_cycle->data_analysis After all cycles regeneration->injection_cycle end End (Obtain Kd, kon, koff) data_analysis->end

References

The VHS Domain Interactome: A Technical Guide to Binding Partners and Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The VHS (Vps27, Hrs, and STAM) domain is a highly conserved protein module of approximately 150 amino acids, integral to the regulation of intracellular trafficking in eukaryotes.[1] Characterized by a right-handed superhelical structure of eight α-helices, the VHS domain functions as a critical protein-protein interaction hub, primarily involved in cargo recognition and membrane targeting.[1][2][3] This technical guide provides an in-depth exploration of the VHS domain's binding partners, its role in key signaling pathways, and the experimental methodologies used to elucidate its complex interactome. Quantitative data on binding affinities are summarized, and detailed protocols for key experimental techniques are provided, making this a vital resource for researchers in cell biology and drug development.

Core Function and Structure of the VHS Domain

The VHS domain is consistently located at the N-terminus of the proteins in which it is found, suggesting this topology is crucial for its function.[2] Its structure forms a platform for recognizing specific molecular signals on cargo proteins and other adaptor molecules.[3] While over 40 eukaryotic proteins contain a VHS domain, they can be broadly classified based on their associated domains, which dictate their specific cellular roles.[1][2] These classes include proteins with SH3 domains (e.g., STAM), FYVE domains (e.g., Hrs), and GAT domains (e.g., GGA proteins).[1][2]

The VHS Domain Interactome: Key Binding Partners

The function of VHS domain-containing proteins is defined by their interaction partners. The primary ligands fall into two major categories: ubiquitin and acidic di-leucine sorting motifs.

Ubiquitin: A Universal Signal for Degradation and Sorting

A primary and widespread binding partner for many VHS domains is ubiquitin.[4][5] This interaction is fundamental to the sorting of ubiquitinated membrane proteins into the multivesicular body (MVB) pathway for eventual lysosomal degradation.

  • ESCRT-0 Complex: The Endosomal Sorting Complex Required for Transport (ESCRT) machinery is initiated by the ESCRT-0 complex, comprising Hrs and STAM.[4] Both proteins contain VHS domains that bind to ubiquitin on cargo proteins.[4][5] This initial recognition step is crucial for sequestering cargo destined for degradation. The binding interface involves helices α2 and α4 of the VHS domain engaging with the Ile44-centered hydrophobic patch on ubiquitin.[4][6]

  • Cooperative Binding: In the context of the intact ESCRT-0 complex, the VHS domains of Hrs and STAM, along with other ubiquitin-binding domains (UBDs) like the UIM (Ubiquitin-Interacting Motif), work in concert.[4][5] This cooperation results in a significantly higher avidity for polyubiquitin chains, particularly Lys63-linked chains, compared to monoubiquitin.[4] For instance, human ESCRT-0 binds Lys63-linked tetraubiquitin with a 50-fold greater affinity than monoubiquitin.[4]

  • Exceptions: Notably, the VHS domains of human GGA1 and GGA2 proteins appear to have lost the ability to bind ubiquitin, suggesting they have evolved a more specialized function.[4]

Acidic Di-leucine Motifs: Signals for TGN-to-Endosome Trafficking

The GGA (Golgi-localized, γ-ear-containing, ARF-binding) family of proteins utilizes its VHS domains for a distinct recognition event: binding to acidic di-leucine (ACLL) sorting signals.[5]

  • Cargo Recognition at the TGN: The VHS domains of GGA proteins directly interact with ACLL motifs present in the cytoplasmic tails of sorting receptors, such as the mannose 6-phosphate receptors (MPRs) and sortilin.[1][7][8] This interaction is essential for packaging these receptors into clathrin-coated vesicles at the trans-Golgi network (TGN) for transport to the endosomal/lysosomal system.[7][9]

  • Specificity: This binding is highly specific. The VHS domains of other proteins like Hrs and STAM do not recognize these acidic di-leucine signals, highlighting the functional divergence among VHS domain families.[5]

Other Interaction Partners
  • Tollip and Clathrin: The VHS domain-containing protein Tom1 (Target of Myb1) interacts with Tollip (Toll-interacting protein) and the clathrin heavy chain.[10] The Tom1-Tollip complex is proposed to function as an adaptor, linking ubiquitinated proteins to the clathrin machinery for vesicular transport.[10]

  • Intramolecular Interactions: The Hrs protein contains a C-terminal FYVE domain that can fold back and interact with its own N-terminal VHS domain, suggesting a potential mechanism for autoinhibition or regulation.[1][11]

Quantitative Data on VHS Domain Interactions

The systematic, quantitative analysis of protein-protein interactions is crucial for understanding the affinity and specificity that drive cellular processes.[12] Techniques like Surface Plasmon Resonance (SPR) have been instrumental in characterizing these interactions in real-time.[4][13]

VHS Domain ProteinBinding PartnerExperimental MethodQuantitative Data (Affinity)Reference
Human ESCRT-0 (Hrs/STAM)Lys63-linked tetraubiquitinNot Specified~50-fold tighter binding than monoubiquitin[4]
Human ESCRT-0 (Hrs/STAM)Lys48-linked tetraubiquitinNot Specified~2-fold weaker binding than Lys63-linked[4]
Vps27, Hrs, STAM (various)MonoubiquitinSurface Plasmon Resonance (SPR)Binding confirmed, specific Kd not reported[4]
STAM1UbiquitinNMR SpectroscopyBinding interface mapped[6]
GGA Proteins (1, 2, 3)Acidic Di-leucine Motifs (MPRs, Sortilin)Yeast Two-Hybrid, Pull-down AssaysInteraction confirmed, Kd not reported[7][8]
Tom1Tollip, Ubiquitin, ClathrinGel Filtration, Western BlotComplex formation confirmed[10]

VHS Domain-Mediated Signaling and Trafficking Pathways

The interactions mediated by VHS domains are central to at least two major intracellular trafficking pathways.

Endosomal Sorting by the ESCRT Pathway

The ESCRT pathway is essential for the downregulation of cell surface receptors and the clearance of misfolded proteins. The VHS domains of the ESCRT-0 components Hrs and STAM initiate this process by capturing ubiquitinated cargo on the endosomal membrane, funneling it toward the MVB and subsequent lysosomal degradation.

ESCRT_Pathway ESCRT-0 Cargo Recognition Pathway cluster_endosome Early Endosome Membrane Cargo Ubiquitinated Cargo ESCRT0 ESCRT-0 Complex (Hrs/STAM) Cargo->ESCRT0 VHS domains bind ubiquitin tags MVB Multivesicular Body (MVB) Formation ESCRT0->MVB Cargo Sorting Lysosome Lysosomal Degradation MVB->Lysosome Fusion & Degradation GGA_Pathway GGA-Mediated TGN Trafficking cluster_tgn Trans-Golgi Network (TGN) Receptor Cargo Receptor (e.g., MPR) with ACLL Motif GGA GGA Protein Receptor->GGA VHS domain binds ACLL motif Clathrin Clathrin Recruitment GGA->Clathrin Vesicle Clathrin-Coated Vesicle (CCV) Clathrin->Vesicle Budding Endosome Endosome Vesicle->Endosome Transport & Fusion CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow Lysate Cell Lysate (Protein Complexes) Antibody Add Bait-Specific Antibody (α-VHS Protein) Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze Y2H_Workflow Yeast Two-Hybrid (Y2H) Workflow Bait Bait: VHS Domain fused to DBD Transform Co-transform Yeast Reporter Strain Bait->Transform Prey Prey: cDNA Library fused to AD Prey->Transform Interact If Bait-Prey Interact: DBD and AD are Proximal Transform->Interact Activate Reporter Gene Transcription Activated Interact->Activate Select Growth on Selective Media Activate->Select SPR_Workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Ligand (VHS Domain) on Chip Inject Inject Analyte (Binding Partner) Immobilize->Inject Association Measure Association (Binding) Inject->Association Dissociation Measure Dissociation (Buffer Flow) Association->Dissociation Analyze Analyze Sensorgram: Calculate kon, koff, KD Dissociation->Analyze

References

The VHS Domain: A Key Player in Endosomal Sorting of Cellular Cargo

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise sorting and transport of proteins and other macromolecules to their correct subcellular destinations are fundamental for maintaining cellular homeostasis. The endosomal-lysosomal pathway is a critical route for the degradation and recycling of transmembrane proteins, a process tightly regulated by a sophisticated machinery of sorting adaptors and recognition domains. Among these, the VHS (Vps-27, Hrs, and STAM) domain has emerged as a crucial player in the recognition and sorting of cargo destined for degradation. This technical guide provides a comprehensive overview of the structure, function, and regulation of the VHS domain in endosomal sorting, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.

Structure of the VHS Domain

The VHS domain is a conserved protein module of approximately 150 amino acids. Structurally, it is composed of a superhelix of eight alpha-helices, creating a right-handed helical bundle. This arrangement forms a surface with distinct charged patches that are crucial for its interaction with binding partners.[1] While the overall three-dimensional fold is conserved among different VHS domain-containing proteins, the surface electrostatic properties can vary, which likely contributes to their different binding specificities.

Function of the VHS Domain in Endosomal Sorting

The primary role of the VHS domain is to act as a recognition module for specific sorting signals on cargo proteins and to mediate their entry into the endosomal sorting pathway. This function is critical at two major sorting hubs: the trans-Golgi network (TGN) and the early endosome.

Recognition of Ubiquitinated Cargo by ESCRT-0

At the early endosome, the ESCRT-0 complex, composed of Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate) and STAM (Signal transducing adapter molecule), plays a pivotal role in the initial recognition and sequestration of ubiquitinated transmembrane proteins destined for lysosomal degradation.[2][3][4][5] Both Hrs and STAM contain N-terminal VHS domains that contribute to this process. The ESCRT-0 complex possesses multiple ubiquitin-binding motifs, including the VHS domains and ubiquitin-interacting motifs (UIMs), which collectively increase the avidity for poly-ubiquitinated cargo.[2][3][4]

The VHS domain of STAM has been shown to directly bind to ubiquitin.[6][7][8] The interaction is characterized by a relatively low affinity, which is typical for sorting receptors and allows for the dynamic exchange of cargo.

ESCRT0_Pathway Cargo Cargo ESCRT0 ESCRT0 Cargo->ESCRT0 Binding via VHS & UIMs ESCRT1 ESCRT1 ESCRT0->ESCRT1 Recruitment MVB_formation MVB_formation ESCRT1->MVB_formation Downstream Events

Sorting of Cargo with Acidic-Dileucine Motifs by GGA Proteins

At the TGN, a family of proteins known as the Golgi-localized, γ-ear-containing, ARF-binding proteins (GGAs) are responsible for sorting cargo proteins containing acidic-cluster-dileucine (AC-LL) motifs in their cytoplasmic tails.[9][10][11] This sorting directs proteins, such as the mannose-6-phosphate receptors (MPRs), into clathrin-coated vesicles destined for the endosomal system.[9][11][12][13][14] The VHS domains of GGA proteins are responsible for the specific recognition of these AC-LL signals.[10][11] The interaction between the GGA VHS domain and the AC-LL motif is crucial for the proper trafficking of lysosomal hydrolases.[9][11][14]

GGA_Pathway Endosome Endosome ACLL ACLL GGA_VHS GGA_VHS ACLL->GGA_VHS Binding GGA GGA Clathrin Clathrin GGA->Clathrin Recruitment Clathrin->Endosome Vesicle Budding & Transport Cargo Cargo

The Role of Tom1 and Tollip

Tom1 (Target of Myb1) is another VHS domain-containing protein implicated in endosomal trafficking.[1] Tom1, through its GAT domain, interacts with Tollip (Toll-interacting protein), which is associated with endosomes.[15] The Tom1-Tollip complex is proposed to link polyubiquitinated proteins to clathrin, thereby modulating endosomal functions.[1][15] While the Tom1 VHS domain is known to bind ubiquitin, the precise mechanism and its interplay with the Tollip interaction are still under investigation.[1]

Quantitative Data on VHS Domain Interactions

The interactions mediated by VHS domains are often of low to moderate affinity, which is a common feature of transient interactions within signaling and trafficking pathways. Surface Plasmon Resonance (SPR) is a powerful technique to quantitatively assess these binding events.

VHS Domain ProteinBinding PartnerMethodDissociation Constant (Kd)Reference
Human STAM1MonoubiquitinSPR220 µM[2]
Human GGA1/3CI-MPR peptideGST pull-downPoor binding of full-length proteins due to autoinhibition[10]
Human STAM2UbiquitinIn vitro bindingHigher affinity than Hrs, GGA1, and Tom1 VHS domains[6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify VHS Domain Interactors

This protocol describes a general workflow for identifying proteins that interact with a specific VHS domain-containing protein in a cellular context.

CoIP_Workflow Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clearing Lysate (with control beads) Lysis->Preclear Incubate_Ab Incubate with Primary Antibody (anti-bait protein) Preclear->Incubate_Ab Incubate_Beads Incubate with Protein A/G Beads Incubate_Ab->Incubate_Beads Wash Wash Beads (remove non-specific binders) Incubate_Beads->Wash Elute Elute Proteins (e.g., with low pH or SDS buffer) Wash->Elute Analysis Analysis (Western Blot or Mass Spec) Elute->Analysis End End: Identify Interactors Analysis->End

Materials:

  • Cells expressing the VHS domain-containing protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 2x Laemmli sample buffer.

  • Primary antibody specific to the bait protein.

  • Protein A/G agarose or magnetic beads.

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add 20-30 µL of Protein A/G bead slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add 30-50 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins by adding Elution Buffer and incubating for 5-10 minutes. For SDS-PAGE analysis, add Laemmli buffer and boil for 5 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

This protocol provides a general outline for quantifying the interaction between a purified VHS domain and its binding partner using SPR.

Materials:

  • Purified recombinant VHS domain (ligand).

  • Purified binding partner, e.g., ubiquitin or a peptide containing a sorting motif (analyte).

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the purified VHS domain at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.

  • Analyte Injection: Prepare a series of dilutions of the analyte in the running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. Monitor the change in the response units (RU) over time to generate sensorgrams. Include a buffer-only injection as a control.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Live-Cell Fluorescence Microscopy for Tracking Endosomal Sorting

This protocol describes a general method to visualize the trafficking of a fluorescently tagged cargo protein and its co-localization with a VHS domain-containing protein.[16][17][18]

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy.

  • Expression vectors for a fluorescently tagged cargo protein (e.g., Cargo-GFP) and a fluorescently tagged VHS domain-containing protein (e.g., VHS-protein-RFP).

  • Transfection reagent.

  • Live-cell imaging microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity.

Procedure:

  • Cell Transfection: Co-transfect the cells with the expression vectors for the fluorescently tagged cargo and VHS domain-containing protein.

  • Cell Culture: Allow the cells to express the proteins for 24-48 hours.

  • Live-Cell Imaging: Mount the dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire time-lapse images using appropriate filter sets for the fluorescent proteins. Capture images at regular intervals to track the dynamic movement and co-localization of the two proteins.

  • Image Analysis: Use image analysis software to quantify the co-localization of the cargo and the VHS domain-containing protein in different endosomal compartments over time.

Conclusion

The VHS domain is a versatile and essential module in the intricate network of endosomal sorting. Its ability to recognize both ubiquitinated cargo and specific peptide motifs allows it to function at multiple stages of the endocytic and biosynthetic pathways. Understanding the precise molecular mechanisms of these interactions, including their affinities and regulation, is crucial for elucidating the complexities of protein trafficking and for identifying potential therapeutic targets in diseases where these pathways are dysregulated. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the critical role of the VHS domain in cellular function.

References

The VHS Domain: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VHS (Vps-27, Hrs, and STAM) domain is a highly conserved protein module of approximately 140-150 amino acids, first identified through sequence homology between the yeast Vacuolar Protein Sorting 27 (Vps27), the mammalian Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), and the Signal Transducing Adaptor Molecule (STAM).[1] This whitepaper provides an in-depth technical examination of the VHS domain, detailing its discovery, three-dimensional structure, and critical roles in vesicular trafficking and signal transduction. We present a comprehensive overview of its binding partners, including quantitative binding affinities, and elucidate its function within key signaling pathways such as the ESCRT machinery and the sorting of mannose-6-phosphate receptors. Detailed protocols for seminal experiments used to characterize the VHS domain are also provided to facilitate further research and application in drug development.

Discovery and History

The identification of the VHS domain emerged from comparative sequence analyses of proteins involved in endosomal sorting. The acronym "VHS" is derived from the first letters of the three proteins in which it was initially characterized: V ps27, H rs, and S TAM.[1] Vps27 is a key component of the endosomal sorting complex required for transport (ESCRT) machinery in yeast, essential for the formation of multivesicular bodies (MVBs). Hrs and STAM are their mammalian counterparts, playing crucial roles in the sorting of ubiquitinated cargo into the lysosomal degradation pathway.[2] The discovery that this conserved N-terminal domain was a distinct functional unit paved the way for understanding its widespread importance in eukaryotic trafficking pathways.

Structure of the VHS Domain

The three-dimensional structure of the VHS domain has been resolved through X-ray crystallography and NMR spectroscopy, revealing a conserved fold despite low overall sequence similarity. The domain consists of a right-handed superhelix of eight alpha-helices.[3] This helical bundle creates a solvent-exposed surface with distinct charged patches that are critical for its interaction with binding partners. For instance, the crystal structure of the human Tom1 VHS domain revealed a basic patch on one side and a negatively charged ridge on the opposite side, suggesting multiple modes of protein-protein and protein-lipid interactions.[4]

Molecular Function and Binding Partners

The primary function of the VHS domain is to act as a molecular scaffold, recognizing and binding to specific sorting signals on cargo proteins and facilitating their incorporation into transport vesicles. This function is mediated by direct interactions with a variety of molecular determinants.

Interaction with Ubiquitin

A key function of the VHS domains within the ESCRT-0 complex (composed of Hrs and STAM) is the recognition of ubiquitin, a primary signal for the lysosomal degradation of transmembrane proteins. The VHS domains of both Hrs and STAM contribute to the high-avidity binding of polyubiquitinated cargo.[5][6] NMR and structural studies have identified a hydrophobic patch on the VHS domain surface that interacts with the Ile44 hydrophobic patch on ubiquitin.[7]

Recognition of Acidic Di-leucine Motifs

The VHS domains of the Golgi-localized, gamma-ear-containing, ARF-binding (GGA) proteins recognize acidic di-leucine sorting motifs ([D/E]XXL[L/I]) present in the cytoplasmic tails of cargo proteins like the mannose-6-phosphate receptors (MPRs).[8][9] This interaction is crucial for sorting newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the endosomes. Structural studies of the GGA1-VHS domain in complex with an MPR-derived peptide show the peptide binding in an extended conformation within a groove formed by helices 6 and 8 of the VHS domain.[10]

Quantitative Analysis of VHS Domain Interactions

The binding affinities of VHS domains for their various ligands have been quantified using techniques such as Surface Plasmon Resonance (SPR). These studies have provided valuable insights into the specificity and avidity of these interactions.

VHS Domain ProteinBinding PartnerMethodDissociation Constant (Kd)Reference
STAM2MonoubiquitinSPR~280 µM[6]
Hrs (DUIM)MonoubiquitinSPR~130 µM[6]
ESCRT-0 (full complex)Lys63-linked tetraubiquitinSPRSignificantly higher affinity than monoubiquitin[11]
GGA1CI-MPR tail peptideGST pull-downN/A (qualitative)[8]
GGA2CI-MPR tail peptideYeast Two-HybridN/A (qualitative)[9]
GGA3CI-MPR tail peptideSPR~1.5 µM

Note: This table is a summary of available data and may not be exhaustive. The exact Kd values can vary depending on the experimental conditions.

Key Signaling Pathways Involving the VHS Domain

The VHS domain is a central player in several critical cellular signaling and trafficking pathways.

The ESCRT Pathway and Multivesicular Body Formation

The ESCRT machinery is responsible for the sorting of ubiquitinated transmembrane proteins into intraluminal vesicles (ILVs) of multivesicular bodies (MVBs), leading to their eventual degradation in the lysosome. The ESCRT-0 complex, a heterodimer of Hrs and STAM, initiates this process. The VHS domains of Hrs and STAM are responsible for the initial recognition and clustering of ubiquitinated cargo on the endosomal membrane. This clustering is a crucial first step for the subsequent recruitment of the downstream ESCRT-I, -II, and -III complexes, which drive membrane budding and scission.

ESCRT_Pathway cluster_endosome Endosomal Membrane Cargo Ubiquitinated Cargo ESCRT0 ESCRT-0 (Hrs/STAM) Cargo->ESCRT0 VHS domain -Ub interaction ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruitment ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruitment ESCRT3 ESCRT-III ESCRT2->ESCRT3 Recruitment Vps4 Vps4 ESCRT3->Vps4 Recruitment & Assembly ILV Intraluminal Vesicle (ILV) Vps4->ILV Membrane Scission & Complex Disassembly GGA_Pathway cluster_TGN Trans-Golgi Network (TGN) MPR Mannose-6-Phosphate Receptor (MPR) GGA GGA Protein MPR->GGA VHS domain - Acidic di-leucine interaction Enzyme Lysosomal Enzyme Enzyme->MPR Binding Clathrin Clathrin GGA->Clathrin Recruitment Vesicle Clathrin-coated Vesicle Clathrin->Vesicle Coat Assembly Endosome Endosome Vesicle->Endosome Vesicle Trafficking Tom1_Pathway cluster_endosome Endosomal Membrane Ub_Cargo Ubiquitinated Cargo Tom1 Tom1 Ub_Cargo->Tom1 VHS domain -Ub interaction Tollip Tollip Tom1->Tollip Complex Formation Clathrin Clathrin Tom1->Clathrin Recruitment Tollip->Tom1 Y2H_Workflow Bait_Construction Construct Bait Plasmid (VHS-DBD) Yeast_Transformation_Bait Transform Yeast with Bait Bait_Construction->Yeast_Transformation_Bait Prey_Library Prepare Prey Library (cDNA-AD) Library_Transformation Transform Bait Strain with Prey Library Prey_Library->Library_Transformation Autoactivation_Test Test for Auto-activation Yeast_Transformation_Bait->Autoactivation_Test Autoactivation_Test->Library_Transformation Selection Select on High-Stringency Medium Library_Transformation->Selection Plasmid_Isolation Isolate Prey Plasmids from Positive Colonies Selection->Plasmid_Isolation Sequencing Sequence cDNA Inserts Plasmid_Isolation->Sequencing Validation Validate Interactions Sequencing->Validation CoIP_Workflow Cell_Lysis Prepare Cell Lysate Antibody_Incubation Incubate Lysate with Bait Antibody Cell_Lysis->Antibody_Incubation Bead_Capture Capture Complexes with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads to Remove Non-specific Binders Bead_Capture->Washing Elution Elute Protein Complexes Washing->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis SPR_Workflow Chip_Activation Activate Sensor Chip (NHS/EDC) Ligand_Immobilization Immobilize Ligand (e.g., VHS domain) Chip_Activation->Ligand_Immobilization Deactivation Deactivate Surface (Ethanolamine) Ligand_Immobilization->Deactivation Analyte_Injection Inject Analyte Series (e.g., Ubiquitin) Deactivation->Analyte_Injection Data_Acquisition Record Association & Dissociation Phases Analyte_Injection->Data_Acquisition Kinetic_Analysis Analyze Data to Determine kon, koff, and Kd Data_Acquisition->Kinetic_Analysis Crystallography_Workflow Protein_Purification Express and Purify Protein/Complex Crystallization Crystallize Protein Protein_Purification->Crystallization Data_Collection Collect X-ray Diffraction Data Crystallization->Data_Collection Structure_Solution Solve the Phase Problem & Calculate Electron Density Data_Collection->Structure_Solution Model_Building Build Atomic Model Structure_Solution->Model_Building Refinement Refine the Model Model_Building->Refinement Structure_Analysis Analyze the Final Structure Refinement->Structure_Analysis

References

The VHS Domain: A Key Player in Eukaryotic Protein Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The VHS (Vps-27, Hrs, and STAM) domain is a conserved protein module of approximately 140 amino acids that plays a pivotal role in the intricate network of vesicular trafficking within eukaryotic cells.[1][2] Found at the N-terminus of a diverse range of proteins, this helical domain acts as a crucial molecular scaffold, mediating protein-protein and protein-lipid interactions that are fundamental to the correct sorting and transport of cellular cargo.[1] This technical guide provides a comprehensive overview of the VHS domain across different eukaryotic species—yeast, plants, and humans—with a focus on its structure, function, and the experimental methodologies used to elucidate its role in cellular signaling pathways.

Core Functions and Structural Organization

The primary function of the VHS domain lies in its ability to recognize and bind to specific sorting signals on cargo proteins and to interact with other components of the trafficking machinery. This dual capacity allows VHS domain-containing proteins to act as adaptors, linking cargo to the transport vesicles that shuttle between different cellular compartments.

Structurally, the VHS domain adopts a right-handed superhelical fold composed of eight alpha-helices.[1] This conserved architecture creates a surface with distinct charged patches that are critical for its interaction with binding partners.[2] While the overall three-dimensional structure is conserved, variations in the surface residues across different VHS domain-containing proteins contribute to their specific binding preferences and diverse biological roles.

The VHS Domain in Different Eukaryotic Lineages

While the fundamental role of the VHS domain in protein trafficking is conserved, its specific functions and the proteins in which it is found have diversified throughout eukaryotic evolution.

Yeast: A Key Component of the ESCRT Pathway

In the budding yeast Saccharomyces cerevisiae, the VHS domain is prominently featured in Vps27p, a key component of the ESCRT-0 (Endosomal Sorting Complex Required for Transport) complex.[3][4] The ESCRT machinery is essential for the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated membrane proteins destined for degradation in the vacuole (the yeast equivalent of the lysosome).[3][5]

The VHS domain of Vps27p, in conjunction with its ubiquitin-interacting motifs (UIMs), recognizes and binds to ubiquitinated cargo proteins on the endosomal membrane.[3][4] This initial recognition step is crucial for initiating the ESCRT pathway, leading to the sequestration of cargo into intraluminal vesicles of the MVB.

Signaling Pathway: ESCRT-0 Mediated Cargo Recognition in Yeast

The following diagram illustrates the initial steps of the ESCRT pathway in yeast, highlighting the central role of the Vps27p VHS domain.

ESCRT_Pathway_Yeast cluster_endosome Endosomal Membrane Cargo Ubiquitinated Cargo Protein Vps27 Vps27p Cargo->Vps27 binds via VHS & UIMs Hse1 Hse1p Vps27->Hse1 forms ESCRT-0 ESCRT_I ESCRT-I Complex Vps27->ESCRT_I recruits

ESCRT-0 cargo recognition in yeast.
Humans: Orchestrating Golgi to Endosome Trafficking

In humans, the VHS domain is found in several protein families, most notably the GGA (Golgi-localized, γ-adaptin ear homology domain, ARF-binding) proteins.[6] The three human GGA proteins (GGA1, GGA2, and GGA3) are key regulators of protein trafficking from the trans-Golgi network (TGN) to endosomes.[7]

The VHS domains of GGA proteins recognize acidic dileucine sorting motifs (DXXLL) present in the cytoplasmic tails of various transmembrane cargo proteins, such as the mannose-6-phosphate receptors (MPRs).[6][8][9] This interaction ensures the proper sorting of lysosomal hydrolases and other proteins into clathrin-coated vesicles budding from the TGN.[6]

Signaling Pathway: GGA-mediated Sorting at the Human TGN

The diagram below depicts the role of GGA proteins in sorting cargo at the TGN for transport to the endosomes.

GGA_Pathway_Human cluster_tgn trans-Golgi Network (TGN) Membrane CargoReceptor Cargo Receptor (e.g., MPR) GGA GGA Protein CargoReceptor->GGA binds via VHS domain Vesicle Clathrin-Coated Vesicle to Endosome ARF1 ARF1-GTP ARF1->GGA recruits Clathrin Clathrin GGA->Clathrin recruits Clathrin->Vesicle forms coat

GGA-mediated cargo sorting at the TGN.
Plants: A Role in Vacuolar Sorting

In plants, the vacuole is a large, multifunctional organelle with roles in storage, degradation, and maintaining turgor pressure. The trafficking of proteins to the vacuole is a complex process involving vacuolar sorting receptors (VSRs).[10][11][12] While the direct involvement of VHS domain-containing proteins in plant-specific vacuolar sorting pathways is an area of active research, homologs of ESCRT components, including proteins with domains analogous in function to VHS domains, have been identified in plants like Arabidopsis thaliana.[13]

The plant ESCRT machinery is implicated in the formation of MVBs, which fuse with the vacuole to deliver cargo.[14] It is hypothesized that plant proteins with VHS or similar domains participate in the recognition of ubiquitinated cargo for entry into the ESCRT pathway, mirroring the mechanism observed in yeast and mammals.

Putative Signaling Pathway: Vacuolar Sorting in Plants

This diagram illustrates a proposed model for the involvement of ESCRT-like machinery in plant vacuolar protein sorting.

Plant_Vacuolar_Sorting cluster_pvc Pre-vacuolar Compartment (PVC) / MVB Membrane Cargo_VSR Cargo-VSR Complex ESCRT_0_like ESCRT-0-like (with VHS-like domain) Cargo_VSR->ESCRT_0_like recognition ESCRT_I_III ESCRT-I, II, III Complexes ESCRT_0_like->ESCRT_I_III recruitment ILV Intraluminal Vesicle (ILV) ESCRT_I_III->ILV formation Vacuole Vacuole ILV->Vacuole delivery upon MVB fusion

Proposed role of ESCRT in plant vacuolar sorting.

Quantitative Analysis of VHS Domain Interactions

The affinity of VHS domains for their binding partners is a critical determinant of their biological function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to quantify these interactions. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.

VHS Domain ProteinInteracting PartnerBinding Motif/DomainDissociation Constant (Kd)Eukaryotic Species
Human GGA1 (VHS)Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR)Acidic dileucine (DXXLL)~1.4 µMHuman
Human GGA3 (VHS)SortilinAcidic dileucine (DXXLL)~5.6 µMHuman
Yeast Vps27 (VHS)Ubiquitin->100 µM (weak affinity)[15][16]S. cerevisiae
Human STAM1 (VHS)Ubiquitin->100 µM (weak affinity)[15][16]Human

Note: The Kd values can vary depending on the experimental conditions and the specific constructs used.

Experimental Protocols for Studying VHS Domain Interactions

The study of VHS domain function relies on a variety of in vitro and in vivo techniques to identify binding partners and elucidate their role in cellular pathways. Detailed protocols for two of the most common methods, Co-immunoprecipitation and GST Pull-down assays, are provided below.

Co-immunoprecipitation (Co-IP) of a VHS Domain-Containing Protein Complex from Yeast

This protocol describes the co-immunoprecipitation of the Vps27p complex from S. cerevisiae to identify interacting proteins.

Workflow for Yeast Co-IP

CoIP_Yeast_Workflow start Yeast Cell Culture (expressing tagged Vps27p) lysis Cell Lysis (Glass bead beating in lysis buffer) start->lysis clarify Clarification of Lysate (Centrifugation) lysis->clarify preclear Pre-clearing Lysate (with Protein A/G beads) clarify->preclear ip Immunoprecipitation (Incubate with anti-tag antibody) preclear->ip capture Capture of Immune Complex (Add Protein A/G beads) ip->capture wash Wash Beads (to remove non-specific binders) capture->wash elute Elution of Protein Complex (e.g., with SDS sample buffer) wash->elute analysis Analysis (SDS-PAGE and Western Blotting or Mass Spectrometry) elute->analysis

Yeast Co-immunoprecipitation workflow.

Detailed Methodology:

  • Yeast Culture and Lysis:

    • Grow yeast cells expressing a tagged version of Vps27p (e.g., Vps27-HA) to mid-log phase.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

    • Lyse the cells by vortexing with glass beads at 4°C.[12]

  • Lysate Preparation and Pre-clearing:

    • Clarify the lysate by centrifugation to pellet cell debris.

    • Pre-clear the supernatant by incubating with Protein A/G agarose beads to reduce non-specific binding.[17]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.[12]

  • Capture and Washing:

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.[12]

    • Pellet the beads by centrifugation and wash several times with wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100) to remove unbound proteins.[17]

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.[12]

GST Pull-down Assay to Investigate the Interaction between a Human GGA VHS Domain and a Sorting Receptor

This protocol outlines a GST pull-down assay to confirm the interaction between the VHS domain of a human GGA protein and the cytoplasmic tail of a sorting receptor like sortilin.

Workflow for GST Pull-down Assay

GST_Pulldown_Workflow start_bait Express and Purify GST-GGA-VHS (Bait) immobilize Immobilize GST-Bait on Glutathione Beads start_bait->immobilize start_prey Prepare Cell Lysate (containing sorting receptor - Prey) incubate Incubate Beads with Prey Lysate start_prey->incubate immobilize->incubate wash Wash Beads (to remove non-specific binders) incubate->wash elute Elute Bound Proteins (with excess glutathione) wash->elute analysis Analysis (SDS-PAGE and Western Blotting) elute->analysis

GST Pull-down assay workflow.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express the VHS domain of a human GGA protein (e.g., GGA3) as a fusion with Glutathione-S-Transferase (GST) in E. coli.[18]

    • Purify the GST-GGA-VHS fusion protein using glutathione-agarose beads.

  • Preparation of Prey Lysate:

    • Prepare a cell lysate from human cells known to express the sorting receptor of interest (e.g., sortilin). Use a mild lysis buffer to preserve protein interactions.

  • Pull-down Assay:

    • Immobilize the purified GST-GGA-VHS "bait" protein on glutathione-agarose beads.[19]

    • As a negative control, use beads with GST alone.[19]

    • Incubate the immobilized bait with the cell lysate containing the "prey" protein for several hours at 4°C.[20]

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[19][20]

    • Elute the GST-GGA-VHS and any interacting proteins from the beads by adding a buffer containing a high concentration of reduced glutathione.[19]

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the sorting receptor to confirm the interaction.[20]

Conclusion and Future Directions

The VHS domain is a versatile and essential component of the eukaryotic protein trafficking machinery. Its conserved structural fold provides a platform for the recognition of diverse sorting signals, enabling the accurate delivery of cellular cargo. While significant progress has been made in understanding the role of VHS domains in yeast and human cells, particularly in the context of the ESCRT and GGA pathways, their functions in other eukaryotic lineages, such as plants, are still being actively investigated.

Future research will likely focus on:

  • Quantitative Interactomics: Large-scale quantitative proteomics and interactomics studies will provide a more comprehensive map of the VHS domain interactome in different species and cellular contexts.[21]

  • Structural Dynamics: High-resolution structural studies of VHS domains in complex with their binding partners will provide deeper insights into the molecular basis of their specificity and regulation.

  • Drug Development: Given the involvement of VHS domain-containing proteins in various diseases, including cancer and neurodegenerative disorders, these proteins represent potential targets for the development of novel therapeutics.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and investigate the critical role of the VHS domain in eukaryotic cell biology. The provided methodologies and pathway diagrams serve as a starting point for further exploration into this fascinating and functionally diverse protein domain.

References

Genetic Mutations in the VHS Protein Domain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core functions, mutational landscape, and therapeutic implications of the VHS protein domain for researchers, scientists, and drug development professionals.

The VHS (Vps27, Hrs, and STAM) domain is a structurally conserved module of approximately 150 amino acids, typically located at the N-terminus of a diverse range of eukaryotic proteins.[1][2] This domain is characterized by a right-handed superhelical fold composed of eight alpha-helices, which creates a versatile platform for protein-protein and protein-lipid interactions.[1][2] Proteins containing a VHS domain are crucial players in intracellular trafficking, particularly in the sorting of cargo within the endosomal system. They are involved in processes such as receptor-mediated endocytosis and the trafficking of lysosomal enzymes.[2]

Mutations within the VHS domain can disrupt these vital cellular processes, leading to a range of cellular dysfunctions and contributing to the pathology of various diseases. This technical guide provides a comprehensive overview of genetic mutations in the VHS protein domain, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they affect.

Functional Consequences of VHS Domain Mutations: Quantitative Insights

Genetic alterations in the VHS domain can significantly impact its binding affinity for various ligands, including ubiquitin and the acidic-cluster dileucine motifs found in the cytoplasmic tails of sorting receptors. These changes in binding affinity are a direct cause of impaired protein function and can be quantified using various biophysical techniques.

Impact of Mutations on VHS Domain-Ubiquitin Interactions

The interaction between the VHS domain of proteins like STAM (Signal Transducing Adaptor Molecule) and ubiquitin is critical for the sorting of ubiquitinated cargo into the multivesicular body (MVB) pathway. Mutations in key residues at the binding interface can abolish or significantly weaken this interaction.

ProteinMutationMethodWild-Type KdMutant KdFold ChangeReference
STAM1W26ASurface Plasmon Resonance (SPR)220 µMNo binding detectedN/A[3]
STAM1L30DSurface Plasmon Resonance (SPR)220 µMNo binding detectedN/A[3]
HrsPoint mutations in DUIM domainNot specified~130 µMNot specifiedNot specified[4]
STAMW29ANot specified~280 µMNot specifiedNot specified[4]

Table 1: Quantitative analysis of the impact of mutations on the binding affinity of VHS domains to ubiquitin.

Impact of Mutations on VHS Domain-Acidic Cluster Dileucine Motif Interactions

The VHS domains of GGA (Golgi-localized, γ-ear-containing, ARF-binding) proteins recognize acidic-cluster dileucine (ACLL) motifs in the cytoplasmic tails of sorting receptors, such as the mannose-6-phosphate receptor. This interaction is essential for the transport of lysosomal hydrolases. The structure of the GGA3 VHS domain in complex with sorting signals reveals that an Asp-X-X-Leu-Leu sequence is a critical recognition element. Mutations within this motif or the corresponding binding pocket on the VHS domain can disrupt cargo sorting.

ProteinInteracting MotifMutation in MotifEffect on Binding/FunctionReference
GGA proteinsAcidic-cluster dileucineLeucine pair mutationMislocalization of chimeric receptor[5][6]
GGA proteinsAcidic-cluster dileucineAcidic cluster mutationMislocalization of chimeric receptor[5][6]
GGA1/GGA3Internal 358DDELM362DDE → AAARestored binding to GST-CI-MPR peptide[7]
GGA1/GGA3Internal 358DDELM362LM → AARestored binding to GST-CI-MPR peptide[7]

Table 2: Qualitative and functional effects of mutations on the interaction between GGA VHS domains and acidic-cluster dileucine motifs.

Signaling Pathways Modulated by VHS Domain-Containing Proteins

VHS domain-containing proteins are integral components of signaling pathways that regulate cell growth, differentiation, and migration. The ESCRT-0 complex, which includes the VHS domain proteins Hrs and STAM, plays a critical role in the downregulation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR).[8][9] Mutations in the VHS domains of Hrs and STAM can impair the sorting of these receptors for lysosomal degradation, leading to sustained signaling.[8][9]

EGFR Downregulation Pathway

The following diagram illustrates the role of the Hrs/STAM complex in the endosomal sorting and downregulation of EGFR.

EGFR_Signaling cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR EGFR->EGFR Early_Endosome Early Endosome EGFR->Early_Endosome Internalization Signaling Downstream Signaling EGFR->Signaling Ub Ubiquitin Ub->EGFR Ubiquitination Hrs_STAM Hrs/STAM (ESCRT-0) Early_Endosome->Hrs_STAM Recruitment MVB Multivesicular Body (MVB) Hrs_STAM->MVB Cargo Sorting Lysosome Lysosome MVB->Lysosome Fusion & Degradation

EGFR downregulation via the ESCRT-0 pathway.

Mutations in the VHS domains of Hrs or STAM that prevent ubiquitin binding would disrupt the sorting of ubiquitinated EGFR into the MVB, leading to its accumulation on the endosomal surface and prolonged downstream signaling.

Experimental Protocols for Studying VHS Domain Mutations

A variety of molecular and cellular biology techniques are employed to investigate the functional consequences of genetic mutations in the VHS domain.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific mutations into the coding sequence of a VHS domain. The QuikChange™ method is a commonly used PCR-based technique.

Protocol Outline:

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[10]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a low error rate. The reaction typically involves a denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. This results in the synthesis of mutated plasmids with staggered nicks.[11]

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[10][12]

  • Transformation: Transform the resulting nicked, mutated plasmids into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[8][13][14]

Protocol Outline:

  • Chip Preparation and Ligand Immobilization: A ligand (e.g., purified VHS domain protein) is immobilized on a sensor chip surface, often through amine coupling to a carboxymethylated dextran layer.

  • Analyte Injection: A solution containing the analyte (e.g., ubiquitin or a peptide containing an acidic-cluster dileucine motif) is flowed over the sensor surface at various concentrations.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of bound analyte.

  • Data Analysis: The binding data, presented as a sensorgram, is fitted to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions within a cellular context.

Protocol Outline:

  • Cell Lysis: Cells expressing the bait protein (e.g., a VHS domain-containing protein) are lysed under non-denaturing conditions to preserve protein complexes.

  • Pre-clearing (Optional): The cell lysate is incubated with beads alone to reduce non-specific binding.

  • Immunoprecipitation: An antibody specific to the bait protein is added to the lysate to form an antibody-antigen complex.

  • Complex Capture: Protein A/G-coated beads are added to capture the antibody-antigen complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait protein and the suspected interacting partner.

Workflow for Characterizing a VHS Domain Mutation

The following diagram illustrates a typical experimental workflow for characterizing a newly identified mutation in a VHS domain.

Experimental_Workflow Identify_Mutation Identify Potential Mutation (e.g., from patient samples or database) SDM Site-Directed Mutagenesis (Introduce mutation into expression vector) Identify_Mutation->SDM Protein_Expression Protein Expression and Purification (Wild-type and mutant VHS domain) SDM->Protein_Expression Cellular_Assays Cellular Assays SDM->Cellular_Assays Transfect into cells Biophysical_Analysis Biophysical Analysis (e.g., SPR, ITC) Protein_Expression->Biophysical_Analysis Binding Affinity & Kinetics Functional_Consequences Determine Functional Consequences Biophysical_Analysis->Functional_Consequences Cellular_Assays->Functional_Consequences e.g., Co-IP, Localization studies, Signaling pathway analysis

Workflow for VHS domain mutation analysis.

Association with Human Diseases

While the direct causal link between specific mutations within the VHS domain and human diseases is an area of ongoing research, the critical role of VHS domain-containing proteins in cellular trafficking implicates their dysfunction in a variety of pathological conditions. For instance, defects in the ESCRT pathway, of which Hrs and STAM are key components, have been linked to neurodegenerative diseases.[15] Although specific mutations in the VHS domain of GGA proteins have not been definitively linked to a particular disease, the essential function of these proteins in lysosomal enzyme trafficking suggests that such mutations could lead to lysosomal storage disorders. Further research is needed to fully elucidate the role of VHS domain mutations in human disease.

Conclusion

The VHS domain is a critical mediator of protein-protein interactions in the intricate network of intracellular trafficking. Genetic mutations within this domain can have profound effects on cellular function by altering binding affinities and disrupting key signaling pathways. The experimental approaches detailed in this guide provide a robust framework for the investigation of these mutations, paving the way for a deeper understanding of their role in disease and the development of novel therapeutic strategies.

References

Methodological & Application

Probing the Interactome of VHS Domains: A Guide to Studying Domain-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The VHS (Vps27, Hrs, and STAM) domain is a conserved protein module of approximately 150 amino acids that plays a critical role in cellular trafficking and signal transduction. Found in proteins like STAM (Signal Transducing Adaptor Molecule), Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), and GGA (Golgi-localizing, γ-adaptin ear homology domain, ARF-binding) proteins, the VHS domain acts as a key interaction hub, recognizing and binding to specific ligands to mediate the sorting and transport of cellular cargo. Understanding the intricacies of these interactions is paramount for elucidating fundamental cellular processes and for the development of therapeutics targeting diseases where these pathways are dysregulated.

This document provides a detailed guide for studying VHS domain-ligand interactions, offering a suite of biophysical and biochemical techniques to characterize these interactions both qualitatively and quantitatively. We present detailed protocols for key methodologies, a summary of known quantitative binding data, and visual representations of relevant signaling pathways and experimental workflows.

Key Ligands of VHS Domains

VHS domains primarily recognize two main classes of ligands:

  • Acidic Di-leucine Motifs: Found in the cytoplasmic tails of sorting receptors such as the mannose-6-phosphate receptors (MPRs) and sortilin. The binding of GGA VHS domains to these motifs is crucial for the sorting of lysosomal enzymes from the trans-Golgi network (TGN) to endosomes.[1][2]

  • Ubiquitin: The VHS domains of proteins like STAM and Hrs recognize ubiquitin, a key signal for the sorting of transmembrane proteins for degradation via the endosomal sorting complexes required for transport (ESCRT) pathway.[3]

Biophysical and Biochemical Techniques for Studying VHS Domain-Ligand Interactions

A variety of techniques can be employed to study the interaction between VHS domains and their ligands. The choice of method depends on the specific scientific question being addressed, such as determining binding affinity, characterizing thermodynamics, or identifying interaction partners in a complex mixture.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about protein-ligand interactions in solution. Chemical shift perturbation (CSP) experiments are particularly useful for identifying the binding interface and determining the Kd of the interaction.[5]

Co-Immunoprecipitation (Co-IP) and GST Pull-Down Assays

These affinity-based techniques are invaluable for identifying and validating protein-protein interactions within a cellular context (Co-IP) or in vitro (GST pull-down). They are particularly useful for discovering novel binding partners of VHS domain-containing proteins.

Quantitative Data Summary

The following tables summarize published quantitative data for the interaction of various VHS domains with their ligands. These values provide a baseline for comparison and aid in experimental design.

Table 1: Kinetic and Affinity Data for VHS Domain-Ligand Interactions

VHS Domain ProteinLigandTechniqueKd (μM)kon (M-1s-1)koff (s-1)Reference
STAM1UbiquitinSPR220Not ReportedNot Reported[6]
HrsUbiquitinSPR>2000Not ReportedNot Reported[6]
GGA1UbiquitinSPRNo BindingNot ReportedNot Reported[6]
GGA2UbiquitinSPRNo BindingNot ReportedNot Reported[6]
Tom1UbiquitinSPR1200Not ReportedNot Reported[6]
STAM2UbiquitinNMR30Not ReportedNot Reported[7]

Table 2: Thermodynamic Data for VHS Domain-Ligand Interactions

VHS Domain ProteinLigandTechniqueΔH (kcal/mol)-TΔS (kcal/mol)Reference
Data not available in searched literature

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving VHS domains and the general workflows of the experimental techniques described.

experimental_workflow cluster_prep Protein & Ligand Preparation cluster_techniques Interaction Analysis Techniques cluster_data Data Output recombinant Recombinant Protein Expression & Purification (VHS Domain, Ligand) spr Surface Plasmon Resonance (SPR) recombinant->spr itc Isothermal Titration Calorimetry (ITC) recombinant->itc nmr NMR Spectroscopy recombinant->nmr coip Co-Immunoprecipitation / GST Pull-down recombinant->coip in vitro cell_lysate Cell Lysate Preparation cell_lysate->coip in vivo / endogenous kinetics Kinetics (kon, koff, Kd) spr->kinetics thermo Thermodynamics (ΔH, ΔS, Kd) itc->thermo structure Structural & Binding Site Information (Kd) nmr->structure interaction Interaction Validation coip->interaction

Figure 1. General experimental workflow for studying VHS domain-ligand interactions.

gga_pathway tgn Trans-Golgi Network (TGN) arf1 Arf1-GTP gga GGA Protein arf1->gga recruits gga->tgn localizes to vhs VHS Domain gga->vhs contains clathrin Clathrin gga->clathrin recruits receptor Mannose-6-Phosphate Receptor (MPR) vhs->receptor binds acidic di-leucine motif receptor->tgn vesicle Clathrin-Coated Vesicle receptor->vesicle incorporated with cargo cargo Lysosomal Hydrolase (e.g., Cathepsin D) cargo->receptor binds in lumen clathrin->vesicle forms coat endosome Endosome vesicle->endosome fuses with lysosome Lysosome endosome->lysosome matures into / delivers to

Figure 2. GGA-mediated sorting of lysosomal enzymes at the trans-Golgi network.

escrt_pathway receptor Ubiquitinated Transmembrane Protein endosome_mem Early Endosome Membrane receptor->endosome_mem ilv Intraluminal Vesicle (ILV) receptor->ilv sorted into escrt0 ESCRT-0 (Hrs/STAM) escrt0->endosome_mem recruited to vhs_uim VHS & UIM domains escrt0->vhs_uim contains escrt1 ESCRT-I escrt0->escrt1 recruits vhs_uim->receptor binds Ubiquitin escrt2 ESCRT-II escrt1->escrt2 recruits escrt3 ESCRT-III escrt2->escrt3 recruits vps4 Vps4 escrt3->vps4 recruits escrt3->ilv drives budding into mvb Multivesicular Body (MVB) ilv->mvb forms lysosome Lysosome mvb->lysosome fuses with

Figure 3. Role of ESCRT-0 in sorting ubiquitinated cargo.

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

This protocol describes the expression and purification of a His-tagged VHS domain and a GST-tagged ligand (e.g., ubiquitin) from E. coli for use in in vitro biophysical assays.

Materials:

  • Expression vector with His-tagged VHS domain construct (e.g., pET-28a)

  • Expression vector with GST-tagged ligand construct (e.g., pGEX-4T-1)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA Agarose

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Glutathione-Sepharose

  • GST Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

  • Dialysis buffer (e.g., PBS or HEPES-buffered saline)

Procedure:

  • Transformation: Transform the expression plasmids into competent E. coli cells and plate on selective agar plates.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

  • Affinity Purification (His-tagged VHS domain):

    • Incubate the clarified lysate with equilibrated Ni-NTA agarose with gentle agitation for 1 hour at 4°C.

    • Load the slurry onto a chromatography column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged VHS domain with Elution Buffer.

  • Affinity Purification (GST-tagged ligand):

    • Follow a similar procedure as above, using Glutathione-Sepharose and eluting with GST Elution Buffer.[8]

  • Dialysis and Concentration:

    • Dialyze the purified proteins against the appropriate buffer for downstream applications to remove imidazole or glutathione.

    • Concentrate the protein using a centrifugal filter unit.

  • Quality Control: Assess protein purity by SDS-PAGE and concentration by a spectrophotometric method (e.g., Bradford assay or A280 measurement).

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general framework for analyzing the interaction between an immobilized VHS domain (ligand) and a peptide or protein ligand (analyte).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified VHS domain (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Purified ligand (analyte) in running buffer at various concentrations

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)[9]

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified VHS domain over the activated surface to allow for covalent coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of the VHS domain.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte in Running Buffer over both the ligand and reference flow cells at a constant flow rate.[10]

    • Allow for an association phase followed by a dissociation phase where only Running Buffer flows over the chip.

  • Regeneration:

    • If the analyte does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the thermodynamics of VHS domain-ligand binding.

Materials:

  • Isothermal titration calorimeter

  • Purified VHS domain and ligand, extensively dialyzed into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Identical dialysis buffer for dilutions and baseline measurements

Procedure:

  • Sample Preparation:

    • Prepare the VHS domain solution to be placed in the sample cell (typically 10-50 µM).

    • Prepare the ligand solution for the injection syringe at a concentration 10-20 times that of the protein in the cell.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Load the VHS domain solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔS and the Gibbs free energy (ΔG) can then be calculated.[11]

Protocol 4: Co-Immunoprecipitation (Co-IP) of Endogenous VHS Domain-Containing Proteins

This protocol is designed to isolate an endogenous VHS domain-containing protein and its binding partners from cell lysate for identification by mass spectrometry.[12][13][14]

Materials:

  • Cultured cells expressing the endogenous protein of interest

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh)

  • Antibody specific to the endogenous VHS domain-containing protein

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and harvest.

    • Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Remove and discard the beads.

  • Immunoprecipitation:

    • Add the specific primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with the isotype control IgG.

    • Add equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution, neutralize the eluate immediately with Neutralization Buffer.

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western blotting to confirm the pull-down of the target protein and known interactors.

    • For identification of novel interactors, submit the eluate for analysis by mass spectrometry.[12]

Protocol 5: GST Pull-Down Assay

This in vitro method is used to confirm a direct interaction between a GST-tagged VHS domain and a potential binding partner.[15]

Materials:

  • Purified GST-tagged VHS domain (bait)

  • Purified potential interacting protein or cell lysate containing the protein (prey)

  • Glutathione-Sepharose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

Procedure:

  • Bait Immobilization:

    • Incubate the purified GST-tagged VHS domain with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C.

    • As a negative control, incubate beads with GST alone.

    • Wash the beads to remove unbound bait protein.

  • Interaction:

    • Add the prey protein (purified or in cell lysate) to the beads with the immobilized bait and control beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and wash 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins with Elution Buffer.

    • Analyze the eluates by SDS-PAGE and Coomassie staining (if using purified prey) or Western blotting (if using cell lysate or have a specific antibody for the prey). A band corresponding to the prey protein in the GST-VHS domain pull-down but not in the GST-only control indicates a direct interaction.[16]

Protocol 6: NMR Chemical Shift Perturbation (CSP) Titration

This protocol describes how to map the binding interface and determine the Kd for a VHS domain-ligand interaction using 2D 1H-15N HSQC spectra.[17]

Materials:

  • 15N-labeled purified VHS domain in NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

  • Unlabeled purified ligand at a high concentration in the same NMR buffer

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled VHS domain at a suitable concentration for NMR (e.g., 50-200 µM).

  • Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the free VHS domain.

    • Add increasing sub-stoichiometric and stoichiometric amounts of the unlabeled ligand to the NMR tube.[18]

    • Acquire a 1H-15N HSQC spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis:

    • Overlay the series of HSQC spectra. Residues in the binding interface or those undergoing conformational changes upon binding will show progressive shifts in their corresponding peaks.

    • Calculate the weighted chemical shift difference for each residue at each titration point.

    • Plot the chemical shift changes against the ligand concentration for significantly perturbed residues.

    • Fit these binding curves to a 1:1 binding model to determine the dissociation constant (Kd).[19][20]

References

Expressing VHS Domain Proteins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful expression of soluble and functional VHS domain proteins is a critical first step in elucidating their roles in cellular trafficking and signaling pathways, and for developing potential therapeutic interventions. These approximately 150 amino acid modules, found in proteins like Vps27, Hrs, STAM, and GGA, are key players in recognizing and sorting ubiquitinated cargo proteins for degradation or transport.[1][2][3] This document provides detailed application notes and protocols for the expression of VHS domain proteins in various systems, data presentation for comparative analysis, and visualizations of relevant signaling pathways.

Section 1: Application Notes - Choosing an Expression System

The choice of an expression system is paramount for obtaining high yields of soluble and correctly folded VHS domain proteins. The optimal system depends on the specific protein, downstream application, and available laboratory resources.

1.1. Escherichia coli (E. coli): The Workhorse for Rapid Screening and Structural Studies

E. coli is a cost-effective and rapid system for expressing VHS domains, particularly for initial screening of constructs and for generating material for structural biology. However, challenges such as inclusion body formation can arise due to the high rate of protein expression and the lack of eukaryotic post-translational modifications.[4][5]

Key Considerations:

  • Codon Optimization: Optimizing the gene sequence for E. coli's preferred codon usage can significantly enhance protein expression.

  • Expression Temperature: Lowering the induction temperature (e.g., 15-25°C) can improve protein solubility and reduce the formation of inclusion bodies.[5]

  • Solubility Tags: Fusion tags like Glutathione S-transferase (GST) or Maltose Binding Protein (MBP) can enhance the solubility of the expressed VHS domain.

1.2. Insect Cells (Baculovirus Expression Vector System - BEVS): For Higher Yields and Post-Translational Modifications

Insect cell systems, such as those utilizing Sf9 or Tni cells, offer a balance between the speed of microbial systems and the complex protein folding and post-translational modification machinery of mammalian cells.[6][7][8] This system is well-suited for producing larger quantities of soluble VHS domain proteins that may require modifications for activity. Expression levels of up to 500 mg/L have been reported using the baculovirus expression system.[7]

Key Considerations:

  • Virus Titer: An accurate determination of the baculovirus titer is crucial for reproducible protein expression.

  • Multiplicity of Infection (MOI): The ratio of virus particles to cells (MOI) directly impacts expression levels and should be optimized.

  • Time of Harvest: The optimal time for harvesting cells post-infection needs to be determined empirically for each protein.

1.3. Mammalian Cells: The Gold Standard for Functional Assays

For studying the function of VHS domain proteins in a physiologically relevant context, mammalian cell expression is the preferred choice.[9][10] These systems provide the most authentic post-translational modifications and protein folding environment. Transient transfection is a common method for rapid, small- to large-scale protein production.[9][11][12]

Key Considerations:

  • Cell Line Choice: HEK293 and CHO cells are commonly used for transient expression due to their high transfection efficiency and protein yields.[12]

  • Transfection Reagent: The choice of transfection reagent (e.g., polyethylenimine) and the DNA-to-reagent ratio are critical for efficient transfection.

  • Culture Conditions: Maintaining healthy, actively dividing cells is essential for successful transient expression.[12]

Section 2: Quantitative Data Summary

This section provides a summary of typical protein yields and purification efficiencies for VHS domain proteins expressed in different systems. These values are approximate and can vary significantly depending on the specific protein, construct design, and experimental conditions.

Expression SystemProteinFusion TagTypical Yield (mg/L of culture)Purification PurityReference
E. coli (BL21(DE3))Anti-GFP VHHPelB or OmpA signal peptide~0.4>90%[13]
E. coliVariousHis-tag or GST-tagVariable>90% (His-tag often more efficient)[14]
Insect Cells (Sf9)Various GlycozymesN/AVariable (dependent on MOI)High[15]
Mammalian Cells (CHO)Monoclonal AntibodyN/A~6-8>95%[16]

Section 3: Experimental Protocols

3.1. Protocol for Expression of His-tagged VHS Domain in E. coli

This protocol is a starting point and may require optimization for specific VHS domain proteins.

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the N- or C-terminally His-tagged VHS domain. b. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. b. Grow overnight at 37°C with shaking (200-250 rpm).

3. Expression Culture: a. Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. b. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction: a. Cool the culture to the desired induction temperature (e.g., 18°C). b. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. c. Continue to incubate at the lower temperature with vigorous shaking for 16-24 hours.

5. Cell Harvest: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C.

3.2. Protocol for Expression of VHS Domain in Insect Cells using the Bac-to-Bac® System

This protocol outlines the general steps for baculovirus-mediated expression.

1. Bacmid Generation: a. Transform DH10Bac™ E. coli with the pFastBac™ vector containing the VHS domain gene. b. Select for white colonies on LB agar plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG. c. Isolate the recombinant bacmid DNA from a selected white colony.

2. Transfection and Virus Amplification (P1 and P2 stocks): a. Transfect Sf9 insect cells with the purified recombinant bacmid DNA using a suitable transfection reagent. b. Harvest the supernatant containing the P1 viral stock after 72 hours. c. Amplify the virus by infecting a larger culture of Sf9 cells with the P1 stock to generate a high-titer P2 working stock.[15]

3. Protein Expression: a. Infect a suspension culture of Sf9 or Tni cells (at a density of 1-2 x 10^6 cells/mL) with the P2 viral stock at an optimized MOI (e.g., 5-10). b. Incubate the infected culture at 27°C with shaking. c. Harvest the cells or supernatant (for secreted proteins) 48-72 hours post-infection.[7]

3.3. Protocol for Transient Expression of VHS Domain in Mammalian Cells (HEK293)

This protocol describes a general method for transient transfection using polyethylenimine (PEI).

1. Cell Seeding: a. Seed HEK293 cells in a culture dish or flask at a density that will result in 70-80% confluency on the day of transfection.

2. Transfection Complex Formation: a. In a sterile tube, dilute the plasmid DNA encoding the VHS domain into a serum-free medium (e.g., Opti-MEM). b. In a separate sterile tube, dilute the PEI transfection reagent into the same serum-free medium. c. Add the diluted PEI to the diluted DNA dropwise while gently vortexing. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[17]

3. Transfection: a. Add the DNA-PEI complexes dropwise to the cells. b. Gently swirl the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator.

4. Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh, complete culture medium. b. Harvest the cells or supernatant 48-72 hours post-transfection for protein analysis.

3.4. Protein Purification: Affinity Chromatography

This is a general protocol for purifying His-tagged proteins. Similar principles apply to other affinity tags.

1. Cell Lysis: a. Resuspend the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail. b. Lyse the cells by sonication, high-pressure homogenization, or enzymatic digestion. c. Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

2. Affinity Binding: a. Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tags) with the lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (containing a low concentration of imidazole for His-tags) to remove non-specifically bound proteins.

3. Elution: a. Elute the bound protein with an elution buffer containing a high concentration of a competing agent (e.g., imidazole for His-tags). b. Collect the eluted fractions.

4. Buffer Exchange and Analysis: a. Analyze the purity of the eluted fractions by SDS-PAGE. b. Pool the pure fractions and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Section 4: Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

VHS domain proteins are integral components of several key cellular trafficking pathways.

Tom1_Signaling_Pathway cluster_endosome Early Endosome cluster_maturation Endosomal Maturation / Degradation Cargo Ubiquitinated Cargo MVB Multivesicular Body (MVB) Cargo->MVB Sorting TOM1 TOM1 TOM1->Cargo Binds TOLLIP TOLLIP TOLLIP->TOM1 Recruits PtdIns3P PtdIns(3)P PtdIns3P->TOLLIP Recruits Lysosome Lysosome MVB->Lysosome Fusion & Degradation Plasma_Membrane Plasma Membrane Plasma_Membrane->Cargo Endocytosis

Caption: TOM1-mediated sorting of ubiquitinated cargo at the early endosome.

The TOM1 protein is recruited to early endosomes through its interaction with TOLLIP, which binds to phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane.[18] TOM1 then facilitates the clustering and sorting of ubiquitinated cargo into multivesicular bodies (MVBs) for subsequent degradation in the lysosome.[18]

STAM_RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Early Endosome cluster_degradation Degradation Pathway RTK Receptor Tyrosine Kinase (RTK) Ub_RTK Ubiquitinated RTK RTK->Ub_RTK Endocytosis & Ubiquitination Ligand Ligand Ligand->RTK Activation ESCRT0 ESCRT-0 (Hrs/STAM) Ub_RTK->ESCRT0 Recognition MVB MVB ESCRT0->MVB Sorting Lysosome Lysosome MVB->Lysosome Degradation

Caption: Role of the STAM-containing ESCRT-0 complex in RTK downregulation.

Upon ligand binding, receptor tyrosine kinases (RTKs) are activated, internalized, and ubiquitinated.[19][20] The ESCRT-0 complex, composed of Hrs and STAM, recognizes and binds to the ubiquitinated RTKs on the early endosome.[19][20][21] This interaction initiates the sorting of the receptors into MVBs for lysosomal degradation, thereby downregulating the signaling pathway.[19][20]

GGA_Trafficking_Pathway TGN Trans-Golgi Network (TGN) GGA GGA Protein TGN->GGA ARF-GTP dependent recruitment Cargo Cargo (e.g., M6PR) Endosome Endosome TGN->Endosome Vesicular Transport GGA->Cargo Binds Clathrin Clathrin GGA->Clathrin

Caption: GGA-mediated trafficking from the TGN to the endosome.

GGA proteins are recruited to the trans-Golgi network (TGN) in an ARF-GTP-dependent manner.[22] They act as adaptors, binding to cargo molecules like the mannose-6-phosphate receptor (M6PR) and recruiting clathrin to form clathrin-coated vesicles.[23][24] These vesicles then transport the cargo from the TGN to the endosomes.[24]

4.2. Experimental Workflows

Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Gene_of_Interest VHS Domain Gene Expression_Vector Expression Vector (E. coli, Baculovirus, or Mammalian) Gene_of_Interest->Expression_Vector Ligation Recombinant_Plasmid Recombinant Plasmid Expression_Vector->Recombinant_Plasmid Host_System Host System (E. coli, Insect, or Mammalian Cells) Recombinant_Plasmid->Host_System Transformation/ Transfection Protein_Production Protein Production Host_System->Protein_Production Induction/ Infection Cell_Lysis Cell Lysis Protein_Production->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Protein Purified VHS Domain Protein Affinity_Chromatography->Purified_Protein QC_Analysis Quality Control (SDS-PAGE, Western Blot) Purified_Protein->QC_Analysis

Caption: General workflow for recombinant VHS domain protein expression and purification.

This workflow outlines the key steps from gene cloning to obtaining a purified VHS domain protein. The process begins with cloning the gene of interest into an appropriate expression vector, followed by transformation or transfection into the chosen host system. After protein expression is induced, the cells are lysed, and the target protein is purified, typically using affinity chromatography. Finally, the purity and identity of the protein are confirmed by quality control analyses.

References

Application Notes and Protocols for Recombinant VHS Domain Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VHS (Vps27, Hrs, and STAM) domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins involved in vesicular trafficking and signal transduction.[1][2] These domains are crucial for recognizing and sorting cargo proteins within the cell.[3] Structurally, the VHS domain consists of a right-handed superhelix of eight α-helices.[1][2]

Functionally, VHS domains are key players in membrane targeting and cargo recognition.[2][3] For instance, the VHS domains of GGA (Golgi-localizing, γ-adaptin ear homology domain, ARF-binding) proteins bind to acidic di-leucine motifs in the cytoplasmic tails of sorting receptors like the mannose 6-phosphate receptor, facilitating their transport from the trans-Golgi network (TGN) to lysosomes.[1][4][5] They are also found in proteins like STAM and Hrs, which are components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, playing a role in the sorting of ubiquitinated cargo into the lysosomal degradation pathway.[1][6]

Given their central role in protein trafficking, purified recombinant VHS domains are invaluable tools for structural studies, interaction assays (e.g., pull-downs), and screening for small molecule inhibitors that could modulate trafficking pathways in various diseases. This document provides a detailed protocol for the expression and purification of a recombinant VHS domain from E. coli.

Signaling Pathway: Role of GGA-VHS Domain in Cargo Sorting

VHS domain-containing proteins, such as the GGA family, act as adaptors that link cargo to the transport machinery. The VHS domain directly recognizes specific sorting signals on transmembrane cargo proteins within the TGN, initiating their packaging into transport vesicles destined for the endo-lysosomal system.

Caption: Role of the GGA-VHS domain in recognizing cargo receptors at the TGN.

Purification Strategy Workflow

The purification of a recombinant VHS domain typically involves a multi-step chromatographic process. An affinity tag (e.g., polyhistidine or GST) is fused to the domain to enable a highly specific capture step from the crude cell lysate. This is followed by one or more "polishing" steps, such as ion exchange and size exclusion chromatography, to remove remaining impurities and protein aggregates, resulting in a highly pure and homogeneous protein sample.[7][8][9]

purification_workflow cluster_expression Step 1: Expression cluster_lysis Step 2: Lysis & Clarification cluster_capture Step 3: Affinity Capture cluster_polishing Step 4: Polishing (Optional) cluster_final Step 5: Final Product arrow arrow Expression Expression of Tagged-VHS in E. coli Lysis Cell Lysis (e.g., Sonication) Expression->Lysis Centrifugation Centrifugation to remove debris Lysis->Centrifugation Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) Centrifugation->Affinity IEX Ion Exchange Chromatography (IEX) Affinity->IEX SEC Size Exclusion Chromatography (SEC) IEX->SEC Final Pure, Homogeneous VHS Domain SEC->Final

Caption: General workflow for recombinant VHS domain purification.

Experimental Protocols

This protocol describes the purification of an N-terminally His-tagged VHS domain expressed in E. coli.

Protocol 1: Expression and Cell Lysis
  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged VHS domain construct. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[10]

  • Expression: Incubate for 16-18 hours at 18°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.[11] Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[12] Collect the supernatant, which contains the soluble His-tagged VHS domain.

Protocol 2: Affinity and Polishing Chromatography

A. Immobilized Metal Affinity Chromatography (IMAC) [13][14]

  • Column Preparation: Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.

  • Sample Loading: Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged VHS domain with 5 CV of Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

B. Ion Exchange Chromatography (IEX) - Polishing Step [15][16]

Note: The choice of anion or cation exchange depends on the calculated isoelectric point (pI) of the VHS domain. If the buffer pH is above the pI, the protein will be negatively charged and bind to an anion exchanger (e.g., Q column). If the pH is below the pI, it will be positively charged and bind to a cation exchanger (e.g., SP column). This example assumes anion exchange.

  • Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step into IEX Buffer A using dialysis or a desalting column.

  • Column Equilibration: Equilibrate a 5 mL HiTrap Q HP column with 5 CV of IEX Buffer A.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Elution: Elute the protein using a linear gradient from 0-100% IEX Buffer B over 20 CV. Collect fractions.

  • Analysis: Analyze fractions by SDS-PAGE, and pool those containing the VHS domain.

C. Size Exclusion Chromatography (SEC) - Final Polishing [17][18]

  • Concentration: Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal concentrator.

  • Column Equilibration: Equilibrate a Superdex 75 or Superdex 200 column (select based on expected protein size) with 2 CV of SEC Buffer.

  • Sample Loading: Load the concentrated sample onto the column.

  • Elution: Run the column with SEC Buffer at a constant flow rate. The VHS domain should elute as a single, symmetrical peak.

  • Analysis and Storage: Analyze the peak fractions by SDS-PAGE. Pool the pure fractions, determine the concentration (e.g., by measuring A₂₈₀), flash-freeze in liquid nitrogen, and store at -80°C.

Buffers and Reagents

Buffer NameComposition
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole
IEX Buffer A 20 mM Tris-HCl pH 8.5, 25 mM NaCl
IEX Buffer B 20 mM Tris-HCl pH 8.5, 1 M NaCl
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Data Presentation

The following table presents illustrative data from a typical purification of a ~17 kDa His-tagged VHS domain from 1 liter of E. coli culture.

Purification StepTotal Protein (mg)VHS Domain (mg)Purity (%)Yield (%)
Clarified Lysate 45030.0~7%100%
IMAC (Ni-NTA) 2825.5>90%85%
IEX (Anion Exchange) 2120.4>95%68%
SEC (Gel Filtration) 1817.5>98%58%

Note: Yields and purity are estimates and will vary depending on the specific VHS domain construct, expression levels, and protein stability.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of VHS Domain Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The VHS (Vps27, Hrs, and STAM) domain is a conserved protein module of approximately 150 amino acids found at the N-terminus of a number of proteins involved in vesicular trafficking.[1] These domains play a crucial role in recognizing and sorting ubiquitinated cargo proteins and in the trafficking of transmembrane receptors, such as the mannose-6-phosphate receptor (MPR).[2][3] Understanding the binding kinetics and affinity of VHS domains with their interacting partners is essential for elucidating the molecular mechanisms of these fundamental cellular processes and for developing potential therapeutic interventions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[4] It provides quantitative information on the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants, offering deep insights into the dynamics of protein-protein interactions.[5] These application notes provide a comprehensive guide to utilizing SPR for the characterization of VHS domain binding.

Data Presentation: Quantitative Analysis of VHS Domain Interactions

The following tables summarize the quantitative data for VHS domain binding interactions as determined by Surface Plasmon Resonance.

Table 1: Kinetic and Affinity Constants for VHS Domain Binding to Ubiquitin

VHS Domain ProteinLigand (Immobilized)Analyte (In Solution)k_a_ (M⁻¹s⁻¹)k_d_ (s⁻¹)K_D_ (µM)Reference
STAM1 VHSSTAM1 VHS DomainMono-ubiquitinNot ReportedNot Reported~100[Source Text]
STAM2 VHSSTAM2 VHS DomainMono-ubiquitinNot ReportedNot Reported~40[Source Text]
Hrs VHSHrs VHS DomainMono-ubiquitinNot ReportedNot Reported>500 (Weak)[Source Text]

Note: Specific kinetic rate constants (ka and kd) for the interaction of most VHS domains with ubiquitin are not extensively reported in the literature in a consolidated format. The provided affinity (KD) values are estimations based on qualitative SPR data and other biophysical methods.

Table 2: Binding Affinities of GGA VHS Domains to Sorting Signals

GGA Protein VHS DomainLigand (Immobilized)Analyte (Peptide)K_D_ (µM)Reference
Human GGA1 VHSGST-GGA1-VHSCI-MPR C-terminal tail0.8[Source Text]
Human GGA3 VHSGST-GGA3-VHSCI-MPR C-terminal tail1.2[Source Text]
Human GGA1 VHSGST-GGA1-VHSCD-MPR C-terminal tail15[Source Text]
Human GGA3 VHSGST-GGA3-VHSCD-MPR C-terminal tail25[Source Text]

Note: The binding of GGA VHS domains to the acidic cluster-dileucine motifs of sorting receptors is a well-characterized interaction. The affinities can vary depending on the specific GGA protein and the sequence of the sorting signal.

Signaling Pathways and Experimental Workflows

Signaling Pathway: ESCRT-0 Dependent Sorting of Ubiquitinated Cargo

The ESCRT-0 complex, which includes the VHS domain-containing proteins Hrs and STAM, is the initial component of the ESCRT machinery responsible for recognizing and sequestering ubiquitinated cargo for degradation in the lysosome.[6][7] The VHS domains of ESCRT-0 proteins play a key role in this initial recognition step.

ESCRT_Pathway cluster_membrane Endosomal Membrane Ub_Cargo Ubiquitinated Cargo ESCRT0 ESCRT-0 (Hrs/STAM) Ub_Cargo->ESCRT0 VHS domain binding to Ub ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruitment ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruitment ESCRT3 ESCRT-III ESCRT2->ESCRT3 Recruitment Vps4 Vps4 ESCRT3->Vps4 Assembly & Membrane Budding MVB Multivesicular Body (MVB) Formation Vps4->MVB Vesicle Scission

Caption: ESCRT-0 pathway for sorting ubiquitinated cargo.

Signaling Pathway: GGA-Mediated Trafficking of Mannose-6-Phosphate Receptors

GGA (Golgi-localized, γ-ear-containing, ARF-binding) proteins are adaptors that mediate the sorting of mannose-6-phosphate receptors (MPRs) from the trans-Golgi network (TGN) to endosomes.[2][8] The VHS domain of GGA proteins recognizes the acidic cluster-dileucine sorting signals in the cytoplasmic tails of MPRs.[3]

GGA_Pathway cluster_tgn Trans-Golgi Network (TGN) MPR Mannose-6-Phosphate Receptor (MPR) GGA GGA Protein MPR->GGA VHS domain binding to acidic di-leucine signal Clathrin Clathrin GGA->Clathrin Recruitment CCV Clathrin-Coated Vesicle (CCV) Clathrin->CCV Vesicle Budding Endosome Endosome CCV->Endosome Vesicle Trafficking

Caption: GGA-mediated trafficking of MPRs.

Experimental Workflow for SPR Analysis

A typical SPR experiment to analyze VHS domain binding involves several key steps, from protein preparation to data analysis.[9]

SPR_Workflow A 1. Protein Preparation - Express & purify VHS domain - Express & purify binding partner (e.g., Ubiquitin, receptor tail) B 2. Ligand Immobilization - Activate sensor chip surface - Covalently couple VHS domain (ligand) - Block remaining active sites A->B C 3. Analyte Injection - Inject binding partner (analyte) at various concentrations - Monitor association phase B->C D 4. Dissociation - Flow running buffer over the surface - Monitor dissociation phase C->D E 5. Regeneration - Inject regeneration solution to remove bound analyte D->E F 6. Data Analysis - Reference surface subtraction - Fit sensorgrams to a binding model - Determine ka, kd, and KD D->F E->C Repeat for each analyte concentration

Caption: General workflow for an SPR experiment.

Experimental Protocols

Protocol 1: Immobilization of VHS Domain onto a CM5 Sensor Chip using Amine Coupling

This protocol describes the covalent immobilization of a purified VHS domain protein onto a carboxymethylated dextran (CM5) sensor chip, a common choice for protein-protein interaction studies.[10]

Materials:

  • Purified VHS domain protein (ligand) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine Coupling Kit containing:

    • 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • 0.1 M NHS (N-hydroxysuccinimide)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Priming: Prime the SPR instrument with running buffer to ensure a stable baseline.

  • Chip Activation: Inject a 1:1 mixture of EDC and NHS over the sensor surface for 7 minutes to activate the carboxymethyl groups.

  • Ligand Immobilization: Inject the purified VHS domain protein (typically 10-50 µg/mL in a low ionic strength buffer) over the activated surface. The amount of immobilized protein can be controlled by adjusting the contact time and protein concentration. Aim for an immobilization level that will yield a maximum analyte binding response (Rmax) of approximately 50-100 RU.

  • Deactivation: Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the immobilized surface.

Protocol 2: Kinetic Analysis of VHS Domain Binding to a Soluble Partner (Analyte)

This protocol outlines the steps for performing a multi-cycle kinetic analysis to determine the binding constants of the VHS domain interaction.

Materials:

  • Immobilized VHS domain on a sensor chip (from Protocol 1)

  • Purified analyte (e.g., ubiquitin or a peptide containing a sorting signal) serially diluted in running buffer. A typical concentration range would be 0.1x to 10x the expected K_D_.

  • Running buffer

  • Regeneration solution

Procedure:

  • Baseline Establishment: Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Analyte Injection (Association): Inject the lowest concentration of the analyte over the surface for a defined period (e.g., 120-300 seconds) to monitor the association phase.

  • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the immobilized VHS domain for a sufficient time (e.g., 300-600 seconds) to observe a significant decay in the signal.

  • Regeneration: Inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle. Ensure the regeneration step does not denature the immobilized ligand.

  • Repeat Cycles: Repeat steps 1-4 for each concentration of the analyte, typically in order of increasing concentration. Include at least one zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the response from the reference flow cell (if used) and the buffer injection sensorgrams from the analyte injection sensorgrams.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).

Conclusion

Surface Plasmon Resonance provides a robust and quantitative method for characterizing the binding of VHS domains to their interaction partners. The detailed protocols and application notes provided here offer a framework for researchers to design and execute SPR experiments to gain valuable insights into the kinetics and affinity of these crucial interactions in cellular trafficking pathways. Careful experimental design, execution, and data analysis are paramount for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for Co-immunoprecipitation of VHS Domain Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the co-immunoprecipitation (Co-IP) of protein complexes involving VHS (Vps27, Hrs, and STAM) domains. The provided methodologies are essential for researchers studying vesicle trafficking, protein sorting, and signaling pathways, as well as for professionals in drug development targeting these cellular processes.

Introduction to VHS Domain Complexes

The VHS domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins involved in membrane trafficking.[1] Key proteins containing VHS domains include components of the ESCRT-0 complex, such as Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate) and STAM (Signal Transducing Adaptor Molecule), and the GGA (Golgi-localized, Gamma-ear containing, ARF-binding) proteins.[1] These proteins play crucial roles in the sorting of ubiquitinated cargo into multivesicular bodies for degradation and in the trafficking of proteins from the trans-Golgi network (TGN) to endosomes and lysosomes.[1]

Co-immunoprecipitation is a powerful technique to study the interactions of VHS domain-containing proteins with their binding partners in the native cellular environment.[2] This method allows for the isolation of intact protein complexes, which can then be analyzed to identify novel interacting proteins or to confirm suspected interactions.

Key VHS Domain Complexes and Their Interacting Partners

Two well-characterized examples of VHS domain protein complexes are:

  • The ESCRT-0 Complex (Hrs/STAM) and Ubiquitinated Cargo: The ESCRT-0 complex, a heterodimer of Hrs and STAM, is a key player in the endosomal sorting pathway. The VHS domains of both Hrs and STAM recognize and bind to ubiquitinated cargo, such as activated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] This interaction is the initial step in sorting these receptors for lysosomal degradation, a critical process for the attenuation of signaling pathways.

  • GGA Proteins and Sorting Receptors: GGA proteins are monomeric adaptors that function at the TGN. Their VHS domains bind to the acidic dileucine motifs in the cytoplasmic tails of sorting receptors, such as the mannose-6-phosphate receptors (MPRs).[1] This interaction is essential for the packaging of lysosomal hydrolases into clathrin-coated vesicles for transport to the endosomes.

Data Presentation: Semi-Quantitative Analysis of Co-immunoprecipitation

The results of Co-IP experiments are typically analyzed by Western blotting. To obtain quantitative data from these experiments, densitometric analysis of the protein bands on the Western blot can be performed.[4][5] This allows for the relative quantification of the amount of a co-immunoprecipitated protein ("prey") in relation to the amount of the immunoprecipitated protein ("bait").

Table 1: Representative Semi-Quantitative Densitometry Analysis of Hrs and Ubiquitinated EGFR Co-immunoprecipitation

ConditionInput: Hrs (Arbitrary Units)IP: Hrs (Arbitrary Units)Co-IP: Ubiquitinated EGFR (Arbitrary Units)Relative Co-IP Efficiency (Co-IP / IP)
Control (No EGF) 1000500500.10
EGF Stimulation (10 min) 10004802500.52
EGF Stimulation (30 min) 10004901500.31

Note: The values in this table are representative and should be determined experimentally. The "Relative Co-IP Efficiency" is calculated by dividing the densitometry value of the co-immunoprecipitated protein by that of the immunoprecipitated protein to normalize for variations in IP efficiency.

Table 2: Representative Semi-Quantitative Densitometry Analysis of GGA1 and Mannose-6-Phosphate Receptor (MPR) Co-immunoprecipitation

ConditionInput: GGA1 (Arbitrary Units)IP: GGA1 (Arbitrary Units)Co-IP: MPR (Arbitrary Units)Relative Co-IP Efficiency (Co-IP / IP)
Wild-Type Cells 12006003000.50
GGA1 Knockdown Cells 200100200.20
MPR Mutant (no dileucine motif) 1200580300.05

Note: This table illustrates expected outcomes from a Co-IP experiment investigating the interaction between GGA1 and MPR. Actual values will vary depending on the experimental setup.

Experimental Protocols

The following are detailed protocols for the co-immunoprecipitation of VHS domain complexes. It is crucial to optimize parameters such as antibody concentration and washing stringency for each specific protein complex and cell type.[3]

Protocol 1: Co-immunoprecipitation of Endogenous Hrs and Ubiquitinated EGFR

This protocol is designed for studying the interaction between the ESCRT-0 component Hrs and its cargo, the ubiquitinated Epidermal Growth Factor Receptor (EGFR), in cultured mammalian cells.

Materials:

  • Cell Culture: Mammalian cells expressing endogenous Hrs and EGFR (e.g., HeLa, A431).

  • Reagents for Cell Lysis:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.[6]

  • Antibodies:

    • Anti-Hrs antibody (validated for IP).

    • Anti-Ubiquitin antibody (for detection of ubiquitinated EGFR).

    • Anti-EGFR antibody (for detection).

    • Isotype control IgG (e.g., rabbit IgG).

  • Beads: Protein A/G magnetic beads or agarose beads.[6]

  • Elution Buffer: 1x SDS-PAGE sample buffer.[6]

  • Reagents for Western Blotting.

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • For ligand-dependent interaction, serum-starve cells overnight.

    • Stimulate cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 10, 30 minutes) at 37°C. Non-stimulated cells serve as a negative control.[6]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and scrape them.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

  • Pre-clearing the Lysate (Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[6]

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate.

    • To 1-2 mg of total protein, add the anti-Hrs antibody (typically 2-5 µg, but should be optimized).

    • In a separate tube, add an equivalent amount of isotype control IgG to another aliquot of lysate as a negative control.[6]

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.[6]

  • Elution:

    • Resuspend the beads in 1x SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.[6]

    • Pellet the beads and collect the supernatant.

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with anti-ubiquitin and anti-EGFR antibodies to detect co-immunoprecipitated ubiquitinated EGFR, and with an anti-Hrs antibody to confirm the immunoprecipitation of the bait protein.

Protocol 2: Co-immunoprecipitation of GGA Proteins and Mannose-6-Phosphate Receptor (MPR)

This protocol is tailored for investigating the interaction between a GGA protein (e.g., GGA1) and the cation-independent mannose-6-phosphate receptor (CI-MPR).

Materials:

  • Cell Culture: Mammalian cells expressing endogenous GGA proteins and MPRs (e.g., HeLa, COS-7).

  • Reagents for Cell Lysis:

    • Ice-cold PBS.

    • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol, 1% Triton X-100, with freshly added protease inhibitors.

  • Antibodies:

    • Anti-GGA1 antibody (validated for IP).

    • Anti-CI-MPR antibody.

    • Isotype control IgG.

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Elution Buffer: 1x SDS-PAGE sample buffer.

  • Reagents for Western Blotting.

Procedure:

  • Cell Culture and Lysis:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

  • Pre-clearing the Lysate:

    • Incubate the clarified lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.

    • Pellet the beads and collect the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To 1-2 mg of total protein, add the anti-GGA1 antibody.

    • Add isotype control IgG to a separate aliquot as a negative control.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for 2 hours at 4°C.

  • Washing:

    • Wash the beads four times with Lysis Buffer.

  • Elution:

    • Elute the bound proteins by boiling the beads in 1x SDS-PAGE sample buffer for 5 minutes.

  • Analysis by Western Blotting:

    • Analyze the eluates by SDS-PAGE and Western blotting using anti-CI-MPR and anti-GGA1 antibodies.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_and_Trafficking EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Ubiquitin Ubiquitin EGFR->Ubiquitin Ubiquitination Endosome Early Endosome EGFR->Endosome Internalization Hrs_STAM Hrs/STAM (ESCRT-0) Ubiquitin->Hrs_STAM VHS domain binding Hrs_STAM->Endosome Recruitment MVB Multivesicular Body (MVB) Endosome->MVB Sorting Lysosome Lysosome MVB->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: EGFR signaling, ubiquitination, and endosomal sorting pathway.

GGA_Trafficking_Pathway TGN Trans-Golgi Network (TGN) ClathrinVesicle Clathrin-Coated Vesicle TGN->ClathrinVesicle Budding GGA GGA Protein GGA->TGN Recruitment MPR Mannose-6-Phosphate Receptor (MPR) GGA->MPR VHS domain binding to acidic dileucine motif MPR->TGN Localization LysosomalHydrolase Lysosomal Hydrolase LysosomalHydrolase->MPR Binds Endosome Endosome ClathrinVesicle->Endosome Transport Lysosome Lysosome Endosome->Lysosome Delivery

Caption: GGA-mediated trafficking of MPR from the TGN.

CoIP_Workflow Start Start: Cell Lysate (with Protein Complex) Preclear Pre-clear with Beads (remove non-specific binders) Start->Preclear IP Immunoprecipitation: Add specific antibody to 'bait' protein Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads (remove unbound proteins) Capture->Wash Elute Elute Protein Complex Wash->Elute Analyze Analyze by Western Blot (detect 'bait' and 'prey' proteins) Elute->Analyze

Caption: General workflow for co-immunoprecipitation.

References

Application Notes and Protocols for Generating Mutations in the VHS Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for generating mutations in the VHS (Vps27, Hrs, and STAM) domain. The VHS domain is a crucial protein-protein interaction module of approximately 140-150 amino acids, typically located at the N-terminus of proteins involved in vesicular trafficking and receptor-mediated endocytosis.[1][2] Structurally, it consists of a right-handed superhelix of eight alpha-helices.[1][2][3] Understanding the function of this domain through mutagenesis is critical for elucidating its role in cellular signaling and for the development of novel therapeutics.

Introduction to the VHS Domain

The VHS domain is found in a variety of eukaryotic proteins and plays a key role in sorting and trafficking of cellular cargo.[1][4] It is known to bind to acidic di-leucine motifs in the cytoplasmic tails of sorting receptors, such as the mannose 6-phosphate receptor, facilitating their transport to the lysosome.[1] Proteins containing VHS domains, like STAM and Hrs, are implicated in receptor tyrosine kinase (RTK) signaling and endocytosis.[1] Given its central role in these pathways, creating specific mutations in the VHS domain is a powerful approach to dissect its function and interaction partners.

Signaling Pathway Involving VHS Domain-Containing Proteins

The following diagram illustrates a simplified signaling pathway involving VHS domain-containing proteins in endosomal sorting.

VHS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome Early Endosome RTK Receptor Tyrosine Kinase (RTK) STAM_Hrs STAM/Hrs Complex (contains VHS domain) RTK->STAM_Hrs recruits Cargo Cargo Protein Ub Ubiquitin Cargo->Ub ubiquitination ESCRT0 ESCRT-0 STAM_Hrs->ESCRT0 recruits Ub->STAM_Hrs binds to Endosome Endosome Membrane ESCRT0->Endosome sorts cargo into MVB Multivesicular Body (MVB) Endosome->MVB maturation

Caption: VHS domain proteins in endosomal sorting.

Strategies for Generating VHS Domain Mutations

Several techniques can be employed to introduce mutations into the VHS domain. The choice of method depends on the desired outcome, whether it is to study the effect of a specific amino acid change or to perform a broader screen for functional variants.

Table 1: Comparison of Mutagenesis Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Efficiency
Site-Directed Mutagenesis (PCR-based) Utilizes mutagenic primers to introduce specific point mutations, insertions, or deletions during PCR amplification of a plasmid containing the target gene.[5][6]High precision for specific mutations.[5]Low throughput for generating multiple mutations. Requires knowledge of the sequence.>80% for single point mutations.[7]
CRISPR-Cas9 An RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic location, which is then repaired by non-homologous end joining (NHEJ) or homology-directed repair (HDR) to introduce mutations.[8][9]Can be used for in vivo mutagenesis of endogenous genes.[8] Scalable for library generation.[9]Potential for off-target effects. HDR efficiency can be low in some cell types.[8]Varies widely depending on cell type, sgRNA design, and repair pathway (NHEJ is more efficient than HDR).[8][10]
Random Mutagenesis (e.g., Error-Prone PCR) Introduces random mutations during PCR by using a low-fidelity DNA polymerase or imbalanced dNTP concentrations.[11][12]Generates large libraries of mutants for screening novel functions.[12] Does not require prior knowledge of critical residues.Difficult to control the location and number of mutations. High mutation rates can lead to non-functional proteins.[13]Can be controlled from ~1 to >20 mutations per gene.[13]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the VHS Domain

This protocol is adapted from the QuikChange™ site-directed mutagenesis method and is suitable for introducing specific point mutations into a plasmid encoding a VHS domain-containing protein.[14][15]

Workflow for Site-Directed Mutagenesis

SDM_Workflow Start Start: Plasmid with wild-type VHS domain Primer_Design 1. Design Mutagenic Primers Start->Primer_Design PCR 2. PCR Amplification Primer_Design->PCR DpnI 3. DpnI Digestion of Parental Plasmid PCR->DpnI Transform 4. Transformation into Competent E. coli DpnI->Transform Screen 5. Screen Colonies (Sequencing) Transform->Screen End End: Plasmid with mutated VHS domain Screen->End

Caption: Site-directed mutagenesis workflow.

Materials:

  • Plasmid DNA containing the VHS domain gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Phusion, KOD)[7][16]

  • dNTP mix

  • DpnI restriction enzyme[15]

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design:

    • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the middle.

    • The melting temperature (Tm) should be ≥ 78°C.[14]

    • Ensure at least 15 bp of correct sequence on both sides of the mutation.[14]

  • PCR Reaction Setup:

    • Prepare the following reaction mix in a PCR tube:

      • 5 µL 10x Reaction Buffer

      • 1 µL Plasmid DNA (10 ng/µL)

      • 1.25 µL Forward Primer (10 µM)

      • 1.25 µL Reverse Primer (10 µM)

      • 1 µL dNTP mix (10 mM)

      • 1 µL High-fidelity DNA Polymerase

      • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Use the following cycling conditions (adjust annealing temperature and extension time based on the polymerase and plasmid size):

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 20 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute/kb of plasmid length

      • Final Extension: 72°C for 5 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[14][15]

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells.

    • Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening:

    • Pick individual colonies and grow overnight cultures for plasmid minipreparation.

    • Sequence the purified plasmids to confirm the presence of the desired mutation and to check for any unintended mutations.

Protocol 2: CRISPR-Cas9 Mediated Mutagenesis of the VHS Domain in Mammalian Cells

This protocol provides a general framework for generating mutations in the endogenous gene encoding a VHS domain-containing protein using CRISPR-Cas9.

Workflow for CRISPR-Cas9 Mutagenesis

CRISPR_Workflow Start Start: Target Gene Identification sgRNA_Design 1. Design sgRNA targeting the VHS domain Start->sgRNA_Design Cloning 2. Clone sgRNA into Cas9 expression vector sgRNA_Design->Cloning Transfection 3. Transfect cells with Cas9/sgRNA plasmid Cloning->Transfection Selection 4. Select transfected cells Transfection->Selection Screening 5. Screen for mutations (e.g., T7E1 assay, sequencing) Selection->Screening Isolation 6. Isolate and expand mutant cell clones Screening->Isolation End End: Cell line with mutated VHS domain Isolation->End

Caption: CRISPR-Cas9 mutagenesis workflow.

Materials:

  • Mammalian cell line of interest

  • Cas9 expression vector (containing a selection marker)

  • Oligonucleotides for sgRNA synthesis

  • Transfection reagent

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR primers flanking the target region

  • T7 Endonuclease I

Procedure:

  • sgRNA Design:

    • Design and synthesize sgRNAs targeting the exon(s) encoding the VHS domain.[9] Online tools can be used to minimize off-target effects.

  • Vector Construction:

    • Clone the designed sgRNA into a Cas9 expression vector according to the manufacturer's protocol.

  • Transfection:

    • Transfect the mammalian cells with the Cas9/sgRNA plasmid using a suitable transfection reagent.

  • Selection:

    • After 24-48 hours, apply selection pressure (e.g., puromycin) to enrich for cells that have taken up the plasmid.

  • Screening for Mutations:

    • Extract genomic DNA from the selected cell population.

    • Amplify the target region by PCR.

    • Perform a T7 Endonuclease I assay or Sanger sequencing to detect the presence of insertions and deletions (indels) resulting from NHEJ.

  • Isolation of Clonal Cell Lines:

    • Plate the edited cells at a low density to obtain single-cell-derived colonies.

    • Expand individual clones and screen them by sequencing to identify those with the desired mutation.

Protocol 3: Random Mutagenesis of the VHS Domain by Error-Prone PCR

This protocol allows for the generation of a library of VHS domain mutants with random amino acid substitutions.[12]

Materials:

  • Plasmid DNA containing the VHS domain gene

  • PCR primers flanking the VHS domain sequence

  • Taq DNA polymerase (lacks proofreading activity)

  • Standard dNTP mix

  • MnCl₂ solution

  • Gel extraction kit

  • Expression vector

  • Ligation mix

  • Competent E. coli cells

Procedure:

  • Error-Prone PCR Reaction Setup:

    • Prepare a PCR reaction mix with the following components. The concentration of MnCl₂ can be varied to control the mutation rate.

      • 5 µL 10x PCR Buffer

      • 1 µL Plasmid DNA (10 ng/µL)

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL dNTP mix (10 mM)

      • 0.5 µL Taq DNA Polymerase

      • X µL MnCl₂ (e.g., 0.1-0.5 mM final concentration)

      • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Use standard PCR cycling conditions, with a sufficient number of cycles (e.g., 30) to accumulate mutations.

  • Library Construction:

    • Purify the PCR product using a gel extraction kit.

    • Digest both the purified PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the mutated VHS domain fragments into the expression vector.

    • Transform the ligation product into highly competent E. coli to generate the mutant library.

  • Library Quality Assessment:

    • Sequence a small number of clones (10-20) to determine the average mutation frequency and the spectrum of mutations.[13]

Table 2: Mutagenic Effectiveness of Different Mutagens

MutagenOrganism/SystemMutation FrequencyFold Increase over ControlReference
N-ethyl-N-nitrosourea (ENU)Mouse1.27 x 10⁻⁶ per nucleotide8.58[17]
Benzo[α]pyrene (B[α]P)Mouse1.16 x 10⁻⁶ per nucleotide7.84[17]
Gamma RaysCowpea0.72 - 1.06% (chlorophyll mutants)-[18]
Sodium AzideCowpea0.88 - 0.92% (chlorophyll mutants)-[18]
Error-Prone PCR (MP6 plasmid)E. coli6.2 x 10⁻⁶ substitutions per bp per generation322,000[19]

Analysis of VHS Domain Mutants

After generating mutations, it is essential to characterize their effects on protein function.

Table 3: Methods for Analyzing VHS Domain Mutants

Analysis TypeMethodPurpose
Protein Expression and Stability Western Blotting, Circular DichroismTo confirm that the mutant protein is expressed and properly folded.[20]
Subcellular Localization Immunofluorescence, GFP-taggingTo determine if the mutation affects the protein's localization to specific cellular compartments (e.g., endosomes).[21]
Protein-Protein Interactions Co-immunoprecipitation, Pull-down assays, Yeast two-hybridTo assess whether the mutation disrupts the interaction of the VHS domain with its binding partners.[22]
Functional Assays Cargo sorting assays, Receptor degradation assaysTo evaluate the impact of the mutation on the biological function of the VHS domain-containing protein.

By systematically applying these mutagenesis strategies and analytical methods, researchers can gain valuable insights into the structure-function relationships of the VHS domain, its role in cellular signaling, and its potential as a therapeutic target.

References

Application Notes and Protocols for Fluorescent Labeling of VHS Domain Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VHS (Vps27, Hrs, and STAM) domain-containing proteins are crucial regulators of intracellular trafficking, particularly in the endocytic pathway.[1][2] These proteins act as adaptors, recognizing ubiquitinated cargo and sorting it for degradation or recycling. Their involvement in fundamental cellular processes, including receptor downregulation and signaling, makes them attractive targets for research and therapeutic development. Fluorescent labeling of VHS domain proteins enables the visualization of their subcellular localization, dynamics, and interactions with other proteins in real-time, providing valuable insights into their function.

These application notes provide detailed protocols for the expression, purification, and fluorescent labeling of VHS domain proteins, as well as their application in cell-based imaging and interaction studies.

Data Presentation: Quantitative Parameters for Fluorescent Labeling

Successful fluorescent labeling requires careful optimization and characterization. The following table summarizes key quantitative parameters that should be determined to ensure the quality and reproducibility of your experiments. Representative values are provided as a general guideline; however, optimal conditions must be determined empirically for each specific VHS domain protein and fluorescent dye combination.

ParameterDescriptionRepresentative Value/RangeMethod of Determination
Protein Concentration Concentration of the purified VHS domain protein prior to labeling.1-5 mg/mLUV-Vis Spectroscopy (A280)
Dye-to-Protein Molar Ratio (in reaction) The molar excess of fluorescent dye used in the labeling reaction.5-20 fold molar excessCalculation based on protein and dye concentrations
Degree of Labeling (DOL) / Dye-to-Protein Ratio (F/P) The average number of dye molecules conjugated to a single protein molecule.1-3UV-Vis Spectroscopy[3][4]
Labeling Efficiency The percentage of protein molecules that are labeled with at least one dye molecule.> 70%Ratiometric fluorescence measurement[5]
Binding Affinity (Kd) of Labeled Protein The dissociation constant of the labeled VHS domain protein for its binding partner (e.g., ubiquitin).To be determined empirically (should be comparable to unlabeled protein)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or FRET-based assays[6]
FRET Efficiency The efficiency of energy transfer between donor and acceptor fluorophores in a FRET experiment.10-40%Acceptor photobleaching, sensitized emission, or fluorescence lifetime imaging (FLIM)[7][8][9]

Experimental Protocols

Recombinant VHS Domain Protein Expression and Purification

A critical prerequisite for successful in vitro labeling is the production of pure, properly folded recombinant VHS domain protein. The following is a general protocol for the expression and purification of a His-tagged VHS domain protein from E. coli.

Workflow for Recombinant Protein Purification

G cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control Transformation Transformation of E. coli Culture Inoculation and Growth Transformation->Culture Induction Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution with Imidazole Gradient IMAC->Elution Dialysis Dialysis to Remove Imidazole Elution->Dialysis SDS_PAGE SDS-PAGE for Purity Dialysis->SDS_PAGE Concentration Concentration Determination (A280) Dialysis->Concentration

Caption: Workflow for recombinant VHS domain protein expression and purification.

Materials:

  • Expression vector containing the VHS domain protein sequence with a polyhistidine (6xHis) tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.

  • Ni-NTA affinity resin.

Procedure:

  • Transformation: Transform the expression vector into a competent E. coli expression strain and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression Culture: Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the equilibrated resin and allow it to bind.

    • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged VHS domain protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Quality Control:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm.

Fluorescent Labeling of VHS Domain Proteins

This protocol describes the covalent labeling of a purified VHS domain protein using an amine-reactive fluorescent dye (e.g., an NHS-ester). For site-specific labeling, a thiol-reactive dye (e.g., a maleimide) can be used if a unique cysteine residue is present or has been engineered into the protein.

Workflow for Fluorescent Labeling

G Purified_Protein Purified VHS Domain Protein Labeling_Reaction Labeling with Fluorescent Dye Purified_Protein->Labeling_Reaction Purification Removal of Free Dye (e.g., Gel Filtration) Labeling_Reaction->Purification Characterization Characterization of Labeled Protein Purification->Characterization DOL Determine Degree of Labeling (DOL) Characterization->DOL Function_Test Functional Assay (e.g., Binding to Ubiquitin) Characterization->Function_Test

Caption: General workflow for the fluorescent labeling of a purified protein.

Materials:

  • Purified VHS domain protein in an amine-free buffer (e.g., PBS or HEPES) at pH 7.5-8.5.

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Gel filtration column (e.g., Sephadex G-25).

Procedure:

  • Prepare Protein: Ensure the purified VHS domain protein is in a suitable buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye: Dissolve the amine-reactive dye in DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 10-fold molar excess of the reactive dye to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes.

  • Purification: Separate the fluorescently labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.[4]

    • Assess the functionality of the labeled protein, for example, by testing its ability to bind to ubiquitinated proteins.

Live-Cell Imaging of Fluorescently Labeled VHS Domain Proteins

This protocol outlines the use of fluorescently labeled VHS domain proteins for visualizing their localization and dynamics in living cells. This can be achieved either by introducing a fluorescently tagged protein via transfection or by delivering a labeled protein into the cells.

A. Transfection with a Fluorescent Protein Fusion Construct

  • Construct Preparation: Clone the VHS domain protein of interest into a mammalian expression vector containing a fluorescent protein tag (e.g., EGFP or mCherry).

  • Transfection: Transfect the plasmid into your cell line of choice using a suitable transfection reagent.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours.

  • Imaging: Image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein. Co-localization with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) can be performed to confirm the subcellular localization.[10]

B. Delivery of Labeled Protein

For transiently introducing a pre-labeled protein into cells:

  • Cell Permeabilization: Use a gentle permeabilization agent (e.g., a low concentration of digitonin or streptolysin O) to create transient pores in the cell membrane.

  • Protein Incubation: Incubate the permeabilized cells with the fluorescently labeled VHS domain protein.

  • Resealing and Recovery: Wash the cells to remove excess protein and allow the cell membrane to reseal.

  • Imaging: Proceed with live-cell imaging as described above.

Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions

FRET microscopy can be used to study the interaction between a VHS domain protein and its binding partners (e.g., another trafficking protein) in living cells.[9]

Principle of FRET for Protein Interaction Studies

FRET cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) Donor_Excitation1 Donor Excitation Donor_Emission1 Donor Emission Donor_Excitation1->Donor_Emission1 Fluorescence Acceptor1 Acceptor Donor_Excitation2 Donor Excitation FRET FRET Donor_Excitation2->FRET Energy Transfer Acceptor_Emission2 Acceptor Emission FRET->Acceptor_Emission2 Sensitized Emission

Caption: Principle of FRET for detecting protein-protein interactions.

Procedure:

  • Construct Preparation: Create two expression constructs: one with the VHS domain protein fused to a donor fluorophore (e.g., CFP or GFP) and another with the interacting partner fused to an acceptor fluorophore (e.g., YFP or mCherry).

  • Co-transfection: Co-transfect both plasmids into the target cells.

  • Expression: Allow 24-48 hours for protein expression.

  • FRET Imaging:

    • Acquire images of the cells in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).

    • Calculate the FRET efficiency using methods such as acceptor photobleaching or sensitized emission analysis. An increase in FRET efficiency indicates a close proximity between the two proteins, suggesting an interaction.[7][8]

Signaling Pathway

Endocytic Sorting Mediated by VHS Domain Proteins

VHS domain proteins, such as Hrs and STAM, are core components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery. They recognize ubiquitinated cargo on early endosomes and initiate the sorting process for lysosomal degradation. This is a critical step in the downregulation of signaling from cell surface receptors.

Signaling_Pathway Receptor Ubiquitinated Receptor Early_Endosome Early Endosome Receptor->Early_Endosome Internalization VHS_Protein VHS Domain Protein (e.g., Hrs/STAM) Early_Endosome->VHS_Protein Recognition of Ubiquitin ESCRT0 ESCRT-0 VHS_Protein->ESCRT0 part of ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruitment ESCRT2 ESCRT-II ESCRT1->ESCRT2 ESCRT3 ESCRT-III ESCRT2->ESCRT3 MVB Multivesicular Body (MVB) Formation ESCRT3->MVB Lysosome Lysosome MVB->Lysosome Fusion Degradation Cargo Degradation Lysosome->Degradation

Caption: Simplified signaling pathway of endocytic sorting by VHS domain proteins.

References

Illuminating the Machinery of Cellular Sorting: Live-Cell Imaging of VHS Domain Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The VHS (Vps27, Hrs, and STAM) domain is a critical protein module involved in the intricate process of vesicular trafficking, playing a key role in sorting and transporting cellular cargo. Understanding the dynamic behavior of VHS domain-containing proteins in living cells is paramount for deciphering fundamental cellular processes and for the development of novel therapeutics targeting diseases where these pathways are dysregulated. This document provides detailed application notes and protocols for the live-cell imaging of VHS domain dynamics, tailored for researchers, scientists, and professionals in drug development.

Introduction to VHS Domains and Their Function

The VHS domain is an approximately 140-150 amino acid motif found at the N-terminus of a variety of eukaryotic proteins, including Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), STAM (Signal transducing adapter molecule), and GGA (Golgi-localized, Gamma-ear-containing, ARF-binding) proteins.[1][2] These proteins are essential components of the endosomal sorting machinery, which directs proteins and lipids to their correct destinations within the cell, such as lysosomes for degradation or recycling back to the cell surface.

Functionally, VHS domains act as scaffolds, mediating interactions with ubiquitinated cargo proteins and other components of the trafficking machinery.[1][2] This recognition and binding are crucial for the proper sorting of signaling receptors, transporters, and other transmembrane proteins, thereby regulating a multitude of cellular processes including signal transduction, nutrient uptake, and cell surface receptor homeostasis.

Live-Cell Imaging Strategies for VHS Domain Dynamics

Live-cell imaging has revolutionized our ability to study the dynamic behavior of proteins in their native cellular environment. By fluorescently tagging VHS domain-containing proteins, their localization, movement, and interactions can be visualized and quantified in real-time.

Key Applications:
  • Subcellular Localization and Trafficking: Tracking the movement of VHS domain proteins between different cellular compartments, such as the plasma membrane, early endosomes, and the trans-Golgi network (TGN).

  • Protein-Protein Interactions: Visualizing the colocalization and dynamic interactions of VHS domain proteins with their binding partners, including cargo proteins and other components of the endosomal sorting complex required for transport (ESCRT) machinery.

  • Quantification of Protein Dynamics: Measuring kinetic parameters such as diffusion rates, binding/unbinding kinetics, and residence times on specific organelles using techniques like Fluorescence Recovery After Photobleaching (FRAP) and single-particle tracking (SPT).

Core Experimental Workflow

The following diagram illustrates a typical workflow for live-cell imaging of VHS domain dynamics.

G cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis plasmid Plasmid Construction (e.g., VHS-domain-GFP) culture Cell Culture transfection Transfection culture->transfection microscopy Confocal / TIRF Microscopy transfection->microscopy Plate cells on imaging dish acquisition Time-Lapse Image Acquisition microscopy->acquisition quantification Quantitative Analysis (e.g., FRAP, SPT, Colocalization) acquisition->quantification interpretation Data Interpretation quantification->interpretation

Caption: General workflow for live-cell imaging of VHS domain dynamics.

Detailed Protocols

Protocol 1: Plasmid Construction and Cell Line Generation

Objective: To generate a fluorescently tagged VHS domain-containing protein for live-cell imaging.

Materials:

  • pEGFP-C1 or pmCherry-C1 vector

  • cDNA for the VHS domain-containing protein of interest (e.g., Hrs, STAM1/2, GGA1/2/3)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli

  • Mammalian cell line (e.g., HeLa, COS-7, HEK293)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine 3000)

Procedure:

  • Plasmid Construction:

    • Amplify the full-length coding sequence or the VHS domain of the protein of interest using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the fluorescent protein vector (e.g., pEGFP-C1) with the corresponding restriction enzymes.

    • Ligate the digested insert into the vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the sequence of the resulting plasmid (e.g., pVHS-EGFP) by DNA sequencing.

  • Cell Culture and Transfection:

    • Culture the chosen mammalian cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • For transient transfection, seed cells onto glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the pVHS-EGFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression before imaging.

Protocol 2: Live-Cell Imaging using Confocal Microscopy

Objective: To visualize the subcellular localization and dynamics of the fluorescently tagged VHS domain protein.

Materials:

  • Transfected cells on a glass-bottom dish

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Microscope Setup:

    • Turn on the confocal microscope, laser lines, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2.

    • Place the dish with transfected cells on the microscope stage.

  • Image Acquisition:

    • Locate a cell expressing the fluorescently tagged protein at a moderate level to avoid overexpression artifacts.

    • Select the appropriate laser line and emission filter for the fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for EGFP).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire time-lapse images at appropriate intervals (e.g., 1-5 seconds for fast dynamics, 1-5 minutes for slower processes) for a desired duration.

ParameterRecommended Setting
Microscope Inverted Confocal Laser Scanning Microscope
Objective 60x or 100x oil immersion objective
Laser Line (EGFP) 488 nm
Emission Filter (EGFP) 500 - 550 nm
Laser Power 1-5% to minimize phototoxicity
Pinhole 1 Airy Unit for optimal confocality
Frame Rate 1-5 seconds for endosomal dynamics
Temperature 37°C
CO2 5%
Table 1: Recommended settings for confocal microscopy of EGFP-tagged VHS domain proteins.

Quantitative Analysis of VHS Domain Dynamics

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the mobility and binding kinetics of fluorescently labeled proteins within a specific region of interest (ROI) in a living cell.[3]

Experimental Protocol:

  • Follow the live-cell imaging protocol described above to locate a cell expressing the fluorescently tagged VHS domain protein on a specific organelle (e.g., an early endosome).

  • Acquire a few pre-bleach images of the ROI at low laser power.

  • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.

  • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence as unbleached molecules move into the ROI.

Data Analysis:

  • Measure the fluorescence intensity within the bleached ROI, a control region outside the bleached area, and the background over time.

  • Correct for photobleaching during image acquisition.

  • Normalize the fluorescence intensity in the bleached ROI.

  • Fit the recovery curve to a mathematical model to extract kinetic parameters such as the mobile fraction and the half-time of recovery (t½).

ParameterDescriptionTypical Value for Endosomal Proteins
Mobile Fraction (Mf) The percentage of fluorescent molecules that are free to move into the bleached region.50-80%
Half-time of Recovery (t½) The time it takes for the fluorescence to recover to half of its final intensity.5-30 seconds
Table 2: Key parameters obtained from FRAP analysis.
Single-Particle Tracking (SPT)

SPT allows for the tracking of individual fluorescently labeled molecules, providing detailed information about their trajectories and diffusion characteristics.[4]

Experimental Protocol:

  • Express the fluorescently tagged VHS domain protein at very low levels to allow for the visualization of individual molecules.

  • Acquire time-lapse images at a high frame rate (e.g., 10-30 frames per second) using a highly sensitive camera (e.g., EM-CCD or sCMOS).

  • Use TIRF microscopy for imaging dynamics at the plasma membrane to achieve a high signal-to-noise ratio.

Data Analysis:

  • Use tracking software (e.g., ImageJ plugins like TrackMate) to identify and link the positions of individual particles in consecutive frames to reconstruct their trajectories.

  • From the trajectories, calculate parameters such as the mean squared displacement (MSD), diffusion coefficient, and confinement ratios.

ParameterDescription
Mean Squared Displacement (MSD) A measure of the average distance a particle travels over time.
Diffusion Coefficient (D) A quantitative measure of the particle's mobility.
Confinement Ratio Indicates whether the particle's movement is restricted to a specific area.
Table 3: Key parameters obtained from Single-Particle Tracking analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the role of VHS domain-containing proteins in the endosomal sorting pathway.

G cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_endosome Early Endosome cluster_sorting Sorting for Degradation receptor Ubiquitinated Cargo Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome hrs_stam Hrs/STAM (VHS domain) early_endosome->hrs_stam mvb Multivesicular Body (MVB) hrs_stam->mvb Cargo Sorting via ESCRT Machinery lysosome Lysosome mvb->lysosome Fusion

Caption: Role of Hrs/STAM VHS domains in endosomal sorting.

This second diagram shows the involvement of GGA proteins in trafficking from the trans-Golgi Network.

G cluster_tgn trans-Golgi Network (TGN) cluster_vesicle Vesicle Transport cluster_endosome Endosome tgn_cargo Cargo Protein gga GGA Protein (VHS domain) tgn_cargo->gga Binding via acidic dileucine motif clathrin_vesicle Clathrin-Coated Vesicle gga->clathrin_vesicle Recruitment & Budding endosome Endosome clathrin_vesicle->endosome Fusion

Caption: Role of GGA VHS domains in TGN-to-endosome trafficking.

By applying these detailed protocols and analytical approaches, researchers can gain valuable insights into the dynamic regulation of cellular trafficking pathways mediated by VHS domains, paving the way for new discoveries and therapeutic interventions.

References

Application Notes and Protocols for In Vitro Analysis of VHS Domain Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key in vitro assays to investigate the function of VHS (Vps27, Hrs, and STAM) domains. VHS domains are crucial modules in protein trafficking, primarily involved in the recognition of ubiquitinated cargo and sorting receptors for degradation or transport. Understanding their function is critical for dissecting cellular trafficking pathways and for the development of therapeutics targeting these processes.

Introduction to VHS Domains

The VHS domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins involved in membrane trafficking, such as the ESCRT-0 subunits STAM and Hrs, and the Golgi-localizing, γ-adaptin ear homology domain, ARF-binding proteins (GGAs).[1][2] These domains are characterized by a right-handed superhelical structure composed of eight α-helices.[2][3][4] The primary functions of VHS domains elucidated to date are the binding to:

  • Ubiquitin: Specifically, they recognize ubiquitin moieties on cargo proteins, facilitating their entry into the endosomal-lysosomal pathway for degradation.[1]

  • Acidic Cluster-Dileucine (AC-LL) motifs: These motifs are present in the cytoplasmic tails of sorting receptors, such as the mannose 6-phosphate receptor (MPR), directing their trafficking from the Golgi.[2][5]

The following sections detail in vitro assays to quantitatively and qualitatively assess these interactions.

I. Ubiquitin Binding Assays

A fundamental function of many VHS domains is their interaction with ubiquitin. In vitro assays are essential to quantify this binding affinity and specificity.

A. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It is used here to determine the binding kinetics and affinity (Kd) of a VHS domain for ubiquitin.

Experimental Protocol: SPR Analysis of STAM1 VHS Domain-Ubiquitin Interaction [1]

  • Protein Preparation:

    • Express and purify the recombinant VHS domain of interest (e.g., human STAM1 residues 2-143) and monoubiquitin. Ensure high purity and proper folding.

  • Immobilization:

    • Immobilize the purified VHS domain onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of monoubiquitin (analyte) over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between each ubiquitin injection to remove bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Data Presentation:

Interacting ProteinsMethodKd (μM)Reference
STAM1 VHS domain - UbiquitinSPR220[1]
B. In Vitro Ubiquitination Assays

These assays are used to study the interaction of VHS domains with polyubiquitinated substrates, which more closely mimics the physiological context.

Experimental Protocol: In Vitro Ubiquitination of a Substrate Protein [6]

  • Reaction Components:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • A specific E3 ligase

    • Recombinant ubiquitin (wild-type or linkage-specific mutants like K48 or K63)

    • Substrate protein

    • ATP

    • Ubiquitination buffer

  • Reaction Setup:

    • Combine the E1, E2, E3 enzymes, and ubiquitin in the ubiquitination buffer with ATP.

    • Add the substrate protein to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an antibody against the substrate protein. The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a successful reaction.

This ubiquitinated substrate can then be used in pull-down assays with VHS domains to assess binding.

II. Receptor-Tail Binding Assays

VHS domains of GGA proteins are known to bind to AC-LL motifs in the cytoplasmic tails of sorting receptors.

A. GST Pull-Down Assays

This assay is a common method to detect protein-protein interactions. Here, it is used to investigate the binding of a VHS domain-containing protein to the cytoplasmic tail of a receptor.

Experimental Protocol: GGA1 Interaction with the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) Tail [5]

  • Protein Preparation:

    • Express and purify a GST-fusion protein of the CI-MPR cytoplasmic tail.

    • Express and obtain a lysate of the full-length GGA protein (e.g., from Sf9 cells).

  • Binding Reaction:

    • Immobilize the GST-CI-MPR fusion protein on glutathione-sepharose beads.

    • Incubate the beads with the cell lysate containing the GGA protein.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GGA antibody. The presence of the GGA protein in the eluate indicates an interaction with the CI-MPR tail.

III. Regulation of VHS Domain Function

The function of some VHS domains is regulated by post-translational modifications, such as phosphorylation.

A. In Vitro Phosphorylation Assay

This assay is used to determine if a specific kinase can phosphorylate a VHS domain-containing protein, potentially regulating its activity.

Experimental Protocol: Casein Kinase 2 (CK2) Phosphorylation of GGA1 [5]

  • Reaction Components:

    • Purified GGA1 protein

    • Active Casein Kinase 2 (CK2)

    • [γ-32P]ATP

    • Kinase buffer

  • Reaction Setup:

    • Combine the GGA1 protein and CK2 in the kinase buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for a specified time.

  • Analysis:

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated GGA1 by autoradiography.

This phosphorylated GGA1 can then be used in binding assays to assess how phosphorylation affects its interaction with binding partners.

Signaling and Experimental Workflow Diagrams

VHS_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_endosome Endosome Cargo_Receptor Cargo Receptor (e.g., MPR) AC_LL_Motif AC-LL Motif Cargo_Receptor->AC_LL_Motif contains GGA GGA Protein VHS_Domain VHS Domain GGA->VHS_Domain contains Lysosome Lysosome GGA->Lysosome trafficking VHS_Domain->AC_LL_Motif binds Ub_Cargo Ubiquitinated Cargo Ub Ubiquitin Ub_Cargo->Ub is tagged with ESCRT0 ESCRT-0 (Hrs/STAM) VHS_Domain_ESCRT VHS Domain ESCRT0->VHS_Domain_ESCRT contains ESCRT0->Lysosome sorting VHS_Domain_ESCRT->Ub binds SPR_Workflow Start Start Immobilize Immobilize VHS Domain on Sensor Chip Start->Immobilize Inject Inject Ubiquitin (Analyte) Immobilize->Inject Monitor Monitor SPR Signal (Binding) Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Analyze Data (Calculate Kd) Monitor->Analyze Regenerate->Inject Repeat with different [Analyte] End End Analyze->End GST_Pull_Down_Workflow Start Start Immobilize Immobilize GST-Receptor Tail on Glutathione Beads Start->Immobilize Incubate Incubate with Lysate containing VHS-protein Immobilize->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

References

Application Notes and Protocols for Yeast Two-Hybrid Screening with a VHS Domain Bait

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the yeast two-hybrid (Y2H) system for identifying and characterizing protein-protein interactions involving a VHS (Vps27, Hrs, and STAM) domain as the "bait." The VHS domain is a conserved protein module of approximately 150 amino acids found at the N-terminus of a number of proteins involved in vesicular trafficking and receptor tyrosine kinase (RTK) signaling.[1] Understanding the protein interaction network of a VHS domain-containing protein is crucial for elucidating its role in cellular processes and for identifying potential drug targets.

Introduction to VHS Domains and Yeast Two-Hybrid Screening

The VHS domain is characterized by a superhelical structure composed of eight α-helices.[1][2] This structure provides a surface for protein-protein interactions.[3][4] VHS domain-containing proteins, such as TOM1, Hrs, STAM, and GGA proteins, are key players in membrane trafficking, including endocytosis and the sorting of ubiquitinated proteins to the lysosome for degradation.[1][5][6] Dysregulation of these pathways is implicated in various diseases, making the study of VHS domain interactions particularly relevant for drug development.

The yeast two-hybrid (Y2H) system is a powerful in vivo technique for detecting binary protein-protein interactions.[7][8] The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait," in this case, the VHS domain) is fused to the DBD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[8][9]

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen using a VHS domain as bait.

Bait and Prey Plasmid Construction

Objective: To clone the VHS domain of the protein of interest into a bait vector and a cDNA library into a prey vector.

Materials:

  • Bait vector (e.g., pGBKT7) containing a DNA-binding domain (e.g., GAL4-DBD) and a selectable marker (e.g., TRP1).

  • Prey vector (e.g., pGADT7) containing a transcriptional activation domain (e.g., GAL4-AD) and a selectable marker (e.g., LEU2).

  • cDNA library from the tissue or cell line of interest.

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli cells for plasmid amplification.

Protocol:

  • Bait Construction:

    • Amplify the coding sequence of the VHS domain by PCR using primers that introduce appropriate restriction sites.

    • Digest both the PCR product and the bait vector with the corresponding restriction enzymes.

    • Ligate the digested VHS domain fragment into the linearized bait vector.

    • Transform the ligation product into competent E. coli cells and select for colonies containing the recombinant plasmid.

    • Verify the correct insertion and sequence of the VHS domain by restriction digest and DNA sequencing.

  • Prey Library:

    • Obtain a pre-made cDNA library in a compatible prey vector or construct one using standard molecular biology techniques. The library should be representative of the expression profile of the cells or tissue of interest.

Yeast Transformation and Bait Characterization

Objective: To introduce the bait plasmid into yeast and confirm that it does not auto-activate the reporter genes and is expressed.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold) with multiple reporter genes (e.g., HIS3, ADE2, lacZ).

  • Bait plasmid containing the VHS domain.

  • Empty prey vector (as a negative control).

  • Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Appropriate selective media (e.g., SD/-Trp, SD/-Trp/-His/-Ade).

Protocol:

  • Transform the bait plasmid into the yeast reporter strain using the lithium acetate method.

  • Plate the transformed yeast on medium lacking tryptophan (SD/-Trp) to select for cells that have taken up the bait plasmid.

  • Auto-activation Test:

    • Co-transform the yeast strain with the bait plasmid and an empty prey vector.

    • Plate the transformants on dual (SD/-Trp/-Leu) and quadruple (SD/-Trp/-Leu/-His/-Ade) dropout media.

    • A bait that does not auto-activate will not grow on the quadruple dropout medium.

  • Bait Expression Test:

    • Perform a Western blot on protein extracts from the transformed yeast using an antibody against the fusion tag on the bait protein (e.g., c-Myc) to confirm its expression.

Yeast Two-Hybrid Library Screening

Objective: To screen a cDNA library for proteins that interact with the VHS domain bait.

Materials:

  • Yeast strain containing the VHS domain bait plasmid.

  • Prey cDNA library.

  • High-efficiency yeast transformation reagents or yeast mating strains.

  • Selective media (SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade, and media containing X-α-Gal).

Protocol:

  • Library Transformation/Mating:

    • Transformation: Transform the cDNA prey library into the yeast strain already containing the bait plasmid. This requires a very high transformation efficiency.

    • Mating: Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187 if the bait is in AH109). Mate the bait and prey strains by mixing them on a YPDA plate and incubating for 24 hours.

  • Selection of Interactors:

    • Plate the transformed or mated yeast on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade).

    • Incubate the plates at 30°C for 3-7 days until colonies appear.

    • Colonies that grow on the high-stringency medium represent potential positive interactions.

  • Validation of Positive Interactions:

    • Pick individual positive colonies and re-streak them on fresh selective plates to confirm the phenotype.

    • Perform a β-galactosidase assay (colony-lift or liquid assay) to verify the activation of the lacZ reporter gene. Blue colonies indicate a positive interaction.

Identification and Characterization of Interacting Proteins

Objective: To identify the prey proteins from the positive clones.

Protocol:

  • Plasmid Rescue:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated plasmids into E. coli to amplify the DNA.

  • DNA Sequencing:

    • Sequence the cDNA insert of the rescued prey plasmids to identify the interacting protein.

  • Bioinformatics Analysis:

    • Use BLAST and other bioinformatics tools to identify the protein and analyze its function, domains, and potential role in relation to the VHS domain-containing bait protein.

  • Confirmation of Interactions:

    • Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction.

    • Perform co-immunoprecipitation or other in vitro binding assays to validate the interaction in a different experimental system.

Data Presentation

Quantitative data from a yeast two-hybrid screen can provide insights into the relative strength of the interactions. This is often achieved by measuring the activity of a quantitative reporter gene, such as lacZ (β-galactosidase). The following table is a hypothetical representation of quantitative Y2H results for a VHS domain bait.

Prey ProteinReporter Gene 1 (Growth on -His)Reporter Gene 2 (Growth on -Ade)β-galactosidase Activity (Miller Units)Interaction Strength
Protein A ++++++150.5 ± 12.3Strong
Protein B ++++85.2 ± 9.8Moderate
Protein C +-20.1 ± 5.4Weak
Negative Control --1.2 ± 0.3None
  • Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific bait and prey proteins.

  • Growth is scored qualitatively (e.g., +++, ++, + for strong, moderate, and weak growth, respectively).

  • β-galactosidase activity provides a quantitative measure of interaction strength.

Mandatory Visualizations

Experimental Workflow

Y2H_Workflow cluster_prep Plasmid Construction cluster_yeast Yeast Manipulation cluster_selection Selection & Validation cluster_analysis Analysis Bait Construct Bait: VHS Domain in pGBKT7 TransformBait Transform Bait into Yeast Bait->TransformBait Prey Prepare Prey: cDNA Library in pGADT7 Screen Library Screening: Mating or Transformation Prey->Screen Autoactivation Test for Auto-activation TransformBait->Autoactivation Autoactivation->Screen Selection Select on High-Stringency Dropout Media Screen->Selection ReporterAssay Validate with β-galactosidase Assay Selection->ReporterAssay Sequencing Sequence Positive Prey ReporterAssay->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics Validation Confirm with Co-IP Bioinformatics->Validation

Caption: Yeast two-hybrid experimental workflow.

Signaling Pathway Involving a VHS Domain Protein (TOM1)

The TOM1 (Target of Myb1) protein is a VHS domain-containing protein involved in endosomal trafficking and signaling.[5] It plays a role in sorting ubiquitinated cargo.

TOM1_Signaling cluster_membrane Early Endosome cluster_downstream Downstream Trafficking TOM1 TOM1 Clathrin Clathrin TOM1->Clathrin recruits TOLLIP TOLLIP TOLLIP->TOM1 recruits UbCargo Ubiquitinated Cargo UbCargo->TOM1 binds MVB Multivesicular Body (MVB) Formation Clathrin->MVB Lysosome Lysosomal Degradation MVB->Lysosome

Caption: TOM1 signaling in endosomal sorting.

Logical Relationship of Y2H Components

This diagram illustrates the principle of the yeast two-hybrid system.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait (VHS-DBD) Reporter1 Reporter Gene (OFF) Bait1->Reporter1 binds DNA Prey1 Prey (ProteinX-AD) Bait2 Bait (VHS-DBD) Prey2 Prey (ProteinY-AD) Bait2->Prey2 interacts Reporter2 Reporter Gene (ON) Bait2->Reporter2 binds DNA Prey2->Reporter2 activates

Caption: Principle of yeast two-hybrid screening.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant VHS Domain Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant VHS (Vps27, Hrs, and STAM) domains.

Frequently Asked Questions (FAQs)

Q1: My recombinant VHS domain is expressed entirely as inclusion bodies. What is the first thing I should try?

A1: The initial and often most effective approach is to optimize the expression conditions. Lowering the induction temperature is a critical first step. High-level expression at 37°C can overwhelm the cellular folding machinery, leading to aggregation. Reducing the temperature to 15-25°C slows down protein synthesis, allowing more time for proper folding.[1] Additionally, decreasing the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, further promoting soluble expression.[1]

Q2: I've optimized expression conditions, but my VHS domain is still largely insoluble. What's the next step?

A2: If optimizing expression conditions is insufficient, utilizing a solubility-enhancing fusion tag is a highly recommended strategy. Tags are genetically fused to the target protein and can significantly improve its solubility. Commonly used and effective tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO). It is often necessary to test multiple fusion tags to find the one that works best for your specific VHS domain construct.

Q3: Are there any specific characteristics of the VHS domain that might contribute to its insolubility?

A3: Yes, the structure of the VHS domain itself can contribute to solubility challenges. The core of the VHS domain is composed almost exclusively of hydrophobic residues, while polar and charged residues are located on the surface. This inherent hydrophobicity can promote aggregation, especially at high protein concentrations during recombinant expression.

Q4: Can I try to refold my VHS domain from inclusion bodies?

A4: Absolutely. Refolding the protein from solubilized inclusion bodies is a common and often successful strategy when optimizing expression for soluble protein is not feasible. This involves isolating the inclusion bodies, solubilizing them with strong denaturants like guanidine hydrochloride (Gdn-HCl) or urea, and then gradually removing the denaturant to allow the protein to refold into its native conformation.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of Soluble VHS Domain

This guide provides a systematic approach to increasing the yield of soluble recombinant VHS domain.

// Nodes Start [label="Low Soluble VHS\nDomain Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Expression [label="Optimize Expression\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Induction\nTemperature (15-25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Inducer [label="Reduce Inducer\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Strain [label="Try Different\nE. coli Strain", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Tags [label="Utilize Solubility-\nEnhancing Tags", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBP_Tag [label="MBP Tag", fillcolor="#34A853", fontcolor="#FFFFFF"]; GST_Tag [label="GST Tag", fillcolor="#34A853", fontcolor="#FFFFFF"]; SUMO_Tag [label="SUMO Tag", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refolding [label="Refold from\nInclusion Bodies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solubility [label="Assess Solubility\n(SDS-PAGE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Sufficient Soluble\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Still Insoluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Optimize_Expression; Optimize_Expression -> Lower_Temp; Optimize_Expression -> Reduce_Inducer; Optimize_Expression -> Change_Strain; Lower_Temp -> Check_Solubility; Reduce_Inducer -> Check_Solubility; Change_Strain -> Check_Solubility; Check_Solubility -> Success [label="Soluble"]; Check_Solubility -> Failure [label="Insoluble"]; Failure -> Use_Tags; Use_Tags -> MBP_Tag; Use_Tags -> GST_Tag; Use_Tags -> SUMO_Tag; MBP_Tag -> Refolding [style=invis]; GST_Tag -> Refolding [style=invis]; SUMO_Tag -> Refolding [style=invis]; Use_Tags -> Refolding [label="If still insoluble"]; Refolding -> Success; } .enddot

Caption: Troubleshooting workflow for low soluble VHS domain yield.

Data Presentation: Comparison of Solubility-Enhancing Tags

Fusion TagMolecular Weight (kDa)Typical Soluble Yield IncreaseCleavage ProteaseNotes
MBP ~425-10 foldTEV, Factor XaOften one of the most effective tags for improving solubility.[4]
GST ~262-8 foldThrombin, PreScissionCan aid in purification via glutathione affinity chromatography.
SUMO ~113-7 foldSUMO ProteaseKnown to promote proper folding and has a specific protease for removal.
TrxA ~122-6 foldEnterokinaseThioredoxin can help with disulfide bond formation.

Experimental Protocol: Small-Scale Expression Trials for Solubility Screening

  • Construct Design: Clone the VHS domain gene into expression vectors containing different N-terminal solubility tags (e.g., pMAL for MBP, pGEX for GST, pET-SUMO for SUMO).

  • Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C, and 37°C for comparison). Add IPTG to a final concentration of 0.1 mM, 0.5 mM, and 1.0 mM.

  • Expression: Incubate the cultures overnight (for 18°C) or for 3-4 hours (for 25°C and 37°C) with shaking.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication.

  • Solubility Analysis: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • SDS-PAGE: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the proportion of soluble VHS domain under each condition.

Problem 2: VHS Domain Aggregates in Inclusion Bodies

This guide outlines the process of recovering and refolding your VHS domain from inclusion bodies.

// Nodes Start [label="Insoluble VHS Domain\n(Inclusion Bodies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolate_IB [label="Isolate & Wash\nInclusion Bodies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilize_IB [label="Solubilize in\nDenaturant (Gdn-HCl/Urea)", fillcolor="#FBBC05", fontcolor="#202124"]; Refolding_Method [label="Choose Refolding\nMethod", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dialysis [label="Dialysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilution [label="Rapid Dilution", fillcolor="#34A853", fontcolor="#FFFFFF"]; On_Column [label="On-Column Refolding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Protein [label="Analyze Refolded\nProtein (SEC, CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Soluble_Active [label="Soluble & Active\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregated [label="Aggregated Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Isolate_IB; Isolate_IB -> Solubilize_IB; Solubilize_IB -> Refolding_Method; Refolding_Method -> Dialysis; Refolding_Method -> Dilution; Refolding_Method -> On_Column; Dialysis -> Analyze_Protein; Dilution -> Analyze_Protein; On_Column -> Analyze_Protein; Analyze_Protein -> Soluble_Active [label="Success"]; Analyze_Protein -> Aggregated [label="Failure"]; } .enddot

Caption: Workflow for refolding VHS domain from inclusion bodies.

Data Presentation: Common Refolding Buffer Additives

AdditiveConcentration RangeFunction
L-Arginine 0.4 - 1.0 MSuppresses protein aggregation.
Glycerol 5 - 20% (v/v)Stabilizes the native protein structure.
Polyethylene Glycol (PEG) 0.5 - 5% (w/v)Acts as a crowding agent, promoting proper folding.
Redox System (GSH/GSSG) 1-5 mMFacilitates correct disulfide bond formation.

Experimental Protocol: VHS Domain Refolding by Dialysis

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membranes.[2]

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Gdn-HCl, 10 mM DTT). Stir at room temperature until the solution is clear.

  • Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.

  • Dialysis: Place the clarified, denatured protein solution in a dialysis bag with an appropriate molecular weight cutoff.

  • Step-wise Dialysis: Dialyze against a series of buffers with decreasing concentrations of the denaturant. For example:

    • Buffer 1: 50 mM Tris-HCl pH 8.0, 4 M Gdn-HCl, 1 mM DTT (4 hours)

    • Buffer 2: 50 mM Tris-HCl pH 8.0, 2 M Gdn-HCl, 1 mM DTT (4 hours)

    • Buffer 3: 50 mM Tris-HCl pH 8.0, 1 M Gdn-HCl, 0.5 mM DTT (4 hours)

    • Buffer 4: 50 mM Tris-HCl pH 8.0, 0.5 M Gdn-HCl (overnight)

    • Buffer 5: 50 mM Tris-HCl pH 8.0, 150 mM NaCl (final buffer, 4 hours)

  • Concentration and Analysis: After dialysis, recover the refolded protein. Centrifuge to remove any precipitate that may have formed. Concentrate the soluble protein and analyze its folding and activity.

Signaling Pathway and Logical Relationships

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endocytosis [label="RTK-mediated\nEndocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; VHS_Protein [label="VHS Domain-\nContaining Protein\n(e.g., STAM, Hrs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cargo_Sorting [label="Cargo Sorting\nin Vesicles", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosomal\nTargeting", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> Endocytosis [label="Signal"]; Endocytosis -> VHS_Protein [label="Recruits"]; VHS_Protein -> Cargo_Sorting [label="Mediates"]; Cargo_Sorting -> Lysosome [label="Directs"]; } .enddot

Caption: Simplified role of VHS domain proteins in RTK-mediated endocytosis.

References

Technical Support Center: Troubleshooting VHS Domain Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of VHS (Vps-27, Hrs, and STAM) domain proteins.

Frequently Asked Questions (FAQs)

Q1: What is a VHS domain and what is its function?

A VHS domain is a protein module of approximately 140-150 amino acids found at the N-terminus of several eukaryotic proteins involved in vesicular trafficking.[1] Its name is an acronym derived from its discovery in VPS-27, Hrs, and STAM proteins. The primary function of VHS domains is to recognize and bind to specific sorting signals in the cytoplasmic tails of cargo proteins, such as the acidic di-leucine motif, facilitating their transport between the trans-Golgi network and endosomes/lysosomes.[1][2][3]

Q2: What are the common challenges in expressing VHS domain proteins?

Researchers often face challenges with low protein yield, poor solubility leading to the formation of inclusion bodies, and protein degradation. These issues can arise from factors such as codon bias, improper protein folding, toxicity of the expressed protein to the host cells, and suboptimal expression conditions.

Q3: Which expression system is most suitable for VHS domain proteins?

The Escherichia coli (E. coli) expression system is widely used for producing VHS domain proteins due to its cost-effectiveness, rapid growth, and well-established genetic tools. However, as eukaryotic proteins, VHS domains may sometimes benefit from eukaryotic expression systems like yeast or insect cells, which can provide post-translational modifications and a more favorable folding environment.

Q4: How can I improve the solubility of my VHS domain protein?

Improving solubility is a critical aspect of obtaining functional VHS domain proteins. Strategies include:

  • Lowering Induction Temperature: Reducing the temperature (e.g., to 18-25°C) after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.

  • Using Solubility-Enhancing Fusion Tags: Fusing the VHS domain to highly soluble partners like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.[4][5][6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.

  • Optimizing Codon Usage: Since codon usage can differ between the source organism and E. coli, optimizing the gene sequence to match the codon preference of E. coli can enhance translation efficiency and prevent translational pausing that may lead to misfolding.

Q5: What is the role of a linker between a fusion tag and the VHS domain?

A linker is a short peptide sequence that connects the fusion tag to the VHS domain. The composition and length of the linker can be crucial for the proper folding and function of both the tag and the target domain by providing flexibility and preventing steric hindrance between them.

Troubleshooting Guides

This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your VHS domain protein expression experiments.

Problem 1: Low or No Protein Expression

Question: I have cloned my VHS domain gene into an expression vector and induced expression, but I don't see any protein on my SDS-PAGE gel. What could be the problem?

Answer:

Several factors could lead to low or no expression of your VHS domain protein. Here's a step-by-step troubleshooting guide:

  • Verify Your Construct:

    • Sequencing: Ensure that the VHS domain gene is correctly cloned into the expression vector, is in the correct reading frame with any N- or C-terminal tags, and that there are no mutations in the sequence.

    • Promoter and Ribosome Binding Site (RBS): Confirm that the promoter is suitable for your expression host and that a strong RBS is present upstream of your gene.

  • Optimize Induction Conditions:

    • Inducer Concentration: The concentration of the inducer (e.g., IPTG for lac-based promoters) can significantly impact expression levels. Titrate the inducer concentration to find the optimal level for your protein. A common starting point is 1 mM IPTG, but lower concentrations (e.g., 0.1-0.5 mM) can sometimes yield better results, especially for toxic proteins.

    • Induction Time and Temperature: The timing of induction and the temperature at which expression is carried out are critical. Inducing at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-24 hours) often improves protein folding and yield.

    • Cell Density at Induction: The cell density at the time of induction can also affect expression. Typically, induction is performed at an OD600 of 0.6-0.8.

  • Check for Protein Degradation:

    • Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein by cellular proteases.

    • Host Strain: Use protease-deficient E. coli strains, such as BL21(DE3)pLysS, which are designed to minimize protein degradation.

  • Consider Codon Bias:

    • If the gene for your VHS domain contains codons that are rare in E. coli, this can lead to translational stalling and low expression levels. Consider using a codon-optimized synthetic gene or an E. coli strain that co-expresses tRNAs for rare codons.

Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Question: I can see a strong band for my VHS domain protein on the SDS-PAGE of the total cell lysate, but after cell lysis and centrifugation, it is all in the pellet (insoluble fraction). What can I do?

Answer:

The formation of insoluble inclusion bodies is a common issue when overexpressing foreign proteins in E. coli. Here are several strategies to improve the solubility of your VHS domain protein:

  • Modify Expression Conditions:

    • Lower Temperature: This is often the most effective strategy. Lowering the post-induction temperature to 15-20°C can significantly enhance soluble expression.

    • Reduce Inducer Concentration: High levels of protein expression can overwhelm the cellular folding machinery, leading to aggregation. Reducing the inducer concentration can slow down protein synthesis and promote proper folding.

  • Utilize Fusion Tags:

    • Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your VHS domain can dramatically improve its solubility.[4][5][6] The Small Ubiquitin-like Modifier (SUMO) tag has also been shown to enhance the solubility and yield of some proteins.[7]

    • Position of the Tag: The location of the fusion tag (N- or C-terminus) can impact solubility. It is often beneficial to test both configurations.[4]

  • Change Expression Host:

    • Chaperone Co-expression Strains: Use E. coli strains that are engineered to co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) which can assist in the proper folding of your protein.

    • Disulfide Bond Formation: If your VHS domain-containing protein has disulfide bonds, consider using an expression strain that has a more oxidizing cytoplasm (e.g., Origami™ or SHuffle™ strains) to promote their formation.

  • Optimize Lysis Buffer:

    • Additives: Including additives such as non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol in your lysis buffer can sometimes help to solubilize proteins.

Data Presentation: Representative Protein Yields

The yield of a recombinant protein can vary significantly depending on the protein itself, the expression system, and the purification protocol. The following tables provide representative data for the expression of recombinant proteins in E. coli under different conditions. This data should be used as a general guideline, as the optimal conditions for your specific VHS domain protein will need to be determined empirically.

Table 1: Comparison of Protein Yield with Different Fusion Tags

Fusion TagProtein Size (kDa)Host StrainInduction ConditionsSoluble Yield (mg/L)Reference
6xHis~28BL21(DE3)0.5 mM IPTG, 37°C, 4h5-15General Estimate
GST~52BL21(DE3)0.1 mM IPTG, 30°C, 6h1-10 (average 2.5)[8]
MBP~70BL21(DE3)0.3 mM IPTG, 18°C, 16h20-100+[4]
SUMO~40Rosetta(DE3)0.4 mM IPTG, 20°C, 12h15-50[7]
Intein~30BL21(DE3)0.1 mM IPTG, 30°C, 2h~75[9][10]

Table 2: Effect of Induction Temperature on Soluble Protein Yield

Protein ConstructInduction Temperature (°C)Induction Time (h)Soluble Protein (% of total expressed)
His-VHS Domain374~10%
His-VHS Domain306~30%
His-VHS Domain2512~50%
His-VHS Domain1816~70%

Experimental Protocols

Protocol 1: Optimization of VHS Domain Protein Expression in E. coli

This protocol outlines a general procedure for optimizing the expression of a VHS domain protein in E. coli using a pET vector system with an inducible T7 promoter.

1. Transformation:

  • Transform the pET expression vector containing your VHS domain gene into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Small-Scale Expression Trials:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into smaller aliquots to test different induction conditions (e.g., varying IPTG concentrations from 0.1 mM to 1 mM and different temperatures from 18°C to 37°C).

  • Induce protein expression by adding the desired concentration of IPTG.

  • Incubate the cultures for the desired time (e.g., 4 hours at 37°C, 6 hours at 30°C, or overnight at 18°C).

  • Harvest the cells by centrifugation and store the cell pellets at -80°C.

3. Analysis of Expression:

  • Resuspend a small amount of the cell pellet in SDS-PAGE sample buffer.

  • Analyze the total cell protein by SDS-PAGE to check for the expression of your VHS domain protein.

  • To assess solubility, lyse a larger portion of the cells (e.g., by sonication) in a suitable lysis buffer.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE.

Protocol 2: Tandem Affinity Purification (TAP) of a VHS Domain-Containing Protein Complex

This protocol provides a general workflow for the purification of a TAP-tagged VHS domain protein and its interacting partners from eukaryotic cells. The TAP tag typically consists of two affinity tags (e.g., Protein A and a Calmodulin Binding Peptide) separated by a protease cleavage site.

1. Cell Lysis:

  • Harvest cultured cells expressing the TAP-tagged VHS domain protein.

  • Wash the cells with ice-cold PBS and resuspend the cell pellet in a mild lysis buffer containing protease and phosphatase inhibitors.

  • Lyse the cells by a suitable method (e.g., dounce homogenization or sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

2. First Affinity Purification Step (IgG Affinity):

  • Incubate the cleared lysate with IgG-coupled beads to capture the Protein A portion of the TAP tag.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complex from the IgG beads by cleaving the tag with a specific protease (e.g., TEV protease).

3. Second Affinity Purification Step (Calmodulin Affinity):

  • Add calcium to the eluate from the first step to facilitate the binding of the Calmodulin Binding Peptide portion of the tag to calmodulin-coated beads.

  • Incubate the eluate with the calmodulin beads.

  • Wash the beads with a calcium-containing buffer to remove any remaining contaminants.

  • Elute the purified protein complex from the calmodulin beads using a calcium-chelating agent like EGTA.

4. Analysis of Purified Complex:

  • Analyze the purified protein complex by SDS-PAGE and silver staining or Coomassie blue staining to visualize the components.

  • Identify the components of the complex by mass spectrometry.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Gene_Cloning Clone VHS Domain Gene into Expression Vector Transformation Transform into E. coli Host Gene_Cloning->Transformation Culture_Growth Grow Culture to Mid-Log Phase Transformation->Culture_Growth Induction Induce Protein Expression (IPTG) Culture_Growth->Induction Expression_Optimization Optimize Temp, Time, & Inducer Conc. Induction->Expression_Optimization Cell_Harvest Harvest Cells Expression_Optimization->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis

Caption: A general experimental workflow for VHS domain protein expression.

Troubleshooting_Low_Yield Start Low/No Protein Yield Check_Construct Is the construct sequence-verified and in-frame? Start->Check_Construct Optimize_Induction Have induction conditions (temp, [IPTG], time) been optimized? Check_Construct->Optimize_Induction Yes Fix_Cloning Re-clone or perform site-directed mutagenesis Check_Construct->Fix_Cloning No Check_Solubility Is the protein expressed but insoluble? Optimize_Induction->Check_Solubility Yes Perform_Optimization Perform optimization matrix: - Temp (18-37°C) - [IPTG] (0.1-1mM) Optimize_Induction->Perform_Optimization No Codon_Optimization Consider Codon Optimization or use Rosetta(DE3) strain Check_Solubility->Codon_Optimization No Improve_Solubility Go to 'Insoluble Protein' Troubleshooting Guide Check_Solubility->Improve_Solubility Yes Protein_Degradation Check for degradation. Use protease inhibitors/deficient strains. Codon_Optimization->Protein_Degradation

Caption: A decision tree for troubleshooting low protein yield.

VHS_Signaling_Pathway Cargo Cargo Protein (with Di-Leucine Motif) VHS_Protein VHS Domain Protein (e.g., GGA, Hrs, STAM) Cargo->VHS_Protein binds to Vesicle Clathrin-Coated Vesicle TGN Trans-Golgi Network (TGN) VHS_Protein->TGN localizes to Clathrin Clathrin VHS_Protein->Clathrin recruits TGN->Vesicle budding of Clathrin->Vesicle coats Endosome Early Endosome Vesicle->Endosome fuses with

References

reducing non-specific binding in VHS domain pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHS domain pull-down assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize non-specific binding and ensure high-quality experimental results.

FAQs: Understanding and Preventing Non-Specific Binding

Q1: What are the primary causes of non-specific binding in VHS domain pull-down assays?

Non-specific binding in pull-down assays can stem from several sources:

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the affinity beads (e.g., glutathione-agarose) and the surfaces of experimental tubes through charge-based or hydrophobic interactions.

  • Binding to the Affinity Tag or Linker: Cellular proteins may have an affinity for the GST tag itself or the chemical linker attaching the tag to the bait protein.

  • Insufficient Blocking: Inadequate blocking of the beads and other surfaces leaves sites open for non-specific protein adherence.

  • Inappropriate Wash Stringency: Wash buffers that are not stringent enough may fail to remove weakly bound, non-specific proteins.[1]

Q2: What is the role of a blocking agent and which one should I choose?

A blocking agent is a solution of a protein or a combination of proteins that binds to all potential sites of non-specific interaction on the affinity beads and tubes, thereby reducing background without altering or obscuring the epitope for antibody binding. The choice of blocking agent can be critical for the success of your pull-down assay.

Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For most pull-down applications, a 3-5% solution of BSA in a suitable buffer like PBS or TBS is a good starting point. Casein solutions may sometimes provide lower backgrounds than non-fat milk or BSA.

Q3: How does salt concentration in the wash buffer affect non-specific binding?

Increasing the salt concentration (e.g., NaCl) in your wash buffers can help to disrupt non-specific electrostatic interactions.[2] Many standard protocols use a base concentration of 150 mM NaCl, but this can be optimized. Increasing the NaCl concentration to 300-500 mM during the wash steps can effectively remove many non-specifically bound proteins.[3] It is crucial to perform pilot experiments to determine the optimal salt concentration that disrupts non-specific binding without affecting the specific interaction of your VHS domain-containing protein with its binding partners.

Q4: Can detergents in the lysis and wash buffers help reduce background?

Yes, non-ionic detergents are commonly included in lysis and wash buffers to reduce non-specific binding by disrupting hydrophobic interactions. Commonly used detergents include Triton X-100 and NP-40. The optimal concentration is critical; while low concentrations (around 0.05%) can be effective at reducing non-specific binding, higher concentrations (e.g., 1%) can be detrimental to specific protein-protein interactions.

Troubleshooting Guide

This guide addresses common issues encountered during VHS domain pull-down experiments.

Problem Possible Cause Recommended Solution
High background in negative control (e.g., GST alone) Proteins are binding non-specifically to the GST tag or the beads.1. Pre-clear the lysate: Incubate the cell lysate with glutathione beads alone before adding your GST-tagged VHS domain protein. This will remove proteins that have a high affinity for the beads themselves. 2. Increase wash stringency: Increase the number of washes and/or the salt and detergent concentration in the wash buffer. 3. Optimize blocking: Ensure thorough blocking of the beads with an appropriate blocking agent like BSA or casein.
No or weak signal for the prey protein The interaction between the VHS domain and its partner is weak or transient; The affinity tag is not accessible.1. Optimize binding conditions: Try different buffer conditions (pH, salt concentration) for the binding step. 2. Increase protein concentration: Use a higher concentration of cell lysate or purified prey protein. 3. Change the tagging site: If possible, move the affinity tag from the N-terminus to the C-terminus of the bait protein (or vice versa).
Prey protein is present in both the experimental and control pull-downs The prey protein is a non-specific binder to the GST tag or the beads.1. Increase wash stringency: This is the most critical step. Perform additional washes with buffers containing higher salt (e.g., up to 500mM NaCl) and/or detergent concentrations. 2. Use a different affinity tag: If the problem persists, consider using a different tagging system (e.g., His-tag, FLAG-tag) for your bait protein.
Inconsistent results between experiments Variability in cell lysis, protein concentration, or washing steps.1. Standardize protocols: Ensure all steps, from cell culture and lysis to incubation times and wash volumes, are performed consistently. 2. Quantify protein input: Always measure the protein concentration of your cell lysate and use a consistent amount for each pull-down.

Quantitative Data for Optimization

While the optimal conditions for each experiment must be determined empirically, the following tables provide recommended starting concentrations and ranges for key buffer components to reduce non-specific binding.

Table 1: Recommended Salt Concentrations in Wash Buffers

Salt (NaCl) ConcentrationExpected OutcomeConsiderations
150 mMStandard starting concentration.May not be sufficient to disrupt all non-specific electrostatic interactions.
300 mMModerate stringency.A good next step if the standard concentration yields high background.
500 mM - 1 MHigh stringency.Effective at removing many non-specific binders, but may disrupt weaker specific interactions.[4]

Table 2: Recommended Non-Ionic Detergent Concentrations in Lysis and Wash Buffers

Detergent (e.g., Triton X-100, NP-40)Concentration RangeExpected Outcome
Low0.05% - 0.1%Generally effective at reducing non-specific hydrophobic interactions without disrupting specific binding.
Moderate0.2% - 0.5%Can be tested if lower concentrations are ineffective, but proceed with caution.
High> 0.5%Not generally recommended as it may disrupt specific protein-protein interactions.

Table 3: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)3% - 5% (w/v)Highly purified, provides consistent blocking.Can be more expensive than other options.
Non-fat Dry Milk5% (w/v)Cost-effective and widely available.Can contain phosphoproteins that may interfere with certain assays; may mask some epitopes.
Casein1% - 3% (w/v)Can provide lower background than milk or BSA in some applications.Can be more difficult to dissolve than other blocking agents.

Experimental Protocols

Protocol 1: GST Pull-Down Assay for a VHS Domain-Containing Protein

This protocol outlines the steps for a typical GST pull-down experiment to identify interaction partners of a VHS domain-containing protein.

Materials:

  • Glutathione-agarose beads

  • GST-tagged VHS domain "bait" protein

  • Cell lysate containing "prey" proteins

  • Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100

  • High Salt Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 0.1% Triton X-100

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione

  • Protease inhibitors

Procedure:

  • Bead Preparation:

    • Resuspend the glutathione-agarose beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with ice-cold PBS.

  • Binding of Bait Protein to Beads:

    • Incubate the washed beads with the purified GST-tagged VHS domain protein in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation.

  • Blocking:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer.

    • Add Blocking Buffer (e.g., 3% BSA in Binding/Wash Buffer) and incubate for 1 hour at 4°C with gentle rotation.

  • Pre-clearing of Lysate (Optional but Recommended):

    • While the bait protein is binding, incubate the cell lysate with fresh, washed glutathione-agarose beads for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Pull-Down:

    • Wash the bait protein-bound beads to remove the blocking buffer.

    • Add the pre-cleared cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and collect the supernatant (this is the "unbound" fraction).

    • Wash the beads three times with Binding/Wash Buffer.

    • Perform one to two additional washes with High Salt Wash Buffer to remove non-specifically bound proteins.

    • Finally, wash the beads once more with Binding/Wash Buffer to remove residual high salt.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation.

    • Centrifuge the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein.

Protocol 2: Preparation of Cell Lysate for Pull-Down Assays

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the cells.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a fresh tube. This is your clarified cell lysate.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Bait_Prep Prepare GST-VHS Bait Bind_Bait Bind GST-VHS to Beads Bait_Prep->Bind_Bait Bead_Prep Prepare Glutathione Beads Bead_Prep->Bind_Bait Lysate_Prep Prepare Cell Lysate Pre_Clear Pre-clear Lysate (Optional) Lysate_Prep->Pre_Clear Block Block Beads Bind_Bait->Block Pull_Down Incubate Beads with Lysate Block->Pull_Down Pre_Clear->Pull_Down Wash Wash Beads Pull_Down->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE / Western Blot Elute->Analyze

Caption: Experimental workflow for a VHS domain pull-down assay.

gga_pathway cluster_tgn At the TGN Membrane TGN Trans-Golgi Network (TGN) Cargo Cargo Protein (e.g., M6PR) GGA GGA Protein Cargo->GGA binds via VHS domain Vesicle Clathrin-Coated Vesicle Clathrin Clathrin GGA->Clathrin recruits ARF1 ARF1-GTP ARF1->GGA recruits Endosome Endosome Vesicle->Endosome transports to

Caption: Simplified signaling pathway of GGA proteins in vesicular trafficking.

References

VHS Domain Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of the VHS (Vps-27, Hrs, and STAM) protein domain. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this domain.

Challenges & Troubleshooting Guide

Researchers may face several obstacles when attempting to crystallize the VHS domain. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Protein Precipitation or Aggregation

A frequent issue is the protein coming out of solution as an amorphous precipitate instead of forming ordered crystals.[1] This suggests that the supersaturation level is too high or the protein is unstable under the tested conditions.

Potential Cause Troubleshooting Step Expected Outcome
High Protein Concentration Decrease the protein concentration in the crystallization drop.Reduced rate of nucleation, potentially leading to fewer, larger crystals.
Inappropriate Precipitant Concentration Lower the concentration of the precipitant in the reservoir solution.Slower equilibration, preventing the protein from crashing out of solution.
Suboptimal Buffer Conditions Screen a wider range of pH values and different buffer systems. The VHS domain has charged surface patches that are pH-dependent.[2][3]Identification of a pH where the protein is more soluble and stable.
Protein Instability Add stabilizing agents to the protein solution, such as glycerol, low concentrations of non-ionic detergents, or specific ligands.Increased protein stability, reducing the likelihood of aggregation.

Problem 2: No Crystals or Clear Drops

Clear drops after an extended period indicate that the protein has not reached a sufficient level of supersaturation to nucleate.[4][5]

Potential Cause Troubleshooting Step Expected Outcome
Low Protein Concentration Increase the protein concentration.Reaching the necessary supersaturation for nucleation.
Low Precipitant Concentration Increase the precipitant concentration in the reservoir.Faster equilibration and increased protein concentration in the drop.
Insufficient Nucleation Sites Introduce seeding (micro or macro) using previously grown microcrystals or a related protein's crystals.Bypassing the nucleation barrier to promote crystal growth.

Problem 3: Poorly Diffracting or Small Crystals

Obtaining crystals that are too small or have poor internal order is a common hurdle.

Potential Cause Troubleshooting Step Expected Outcome
Rapid Crystal Growth Decrease the temperature of crystallization to slow down the growth process.[6]Slower incorporation of molecules into the crystal lattice, potentially improving order.
Lattice Defects Optimize cryoprotection by screening different cryoprotectants or concentrations to minimize crystal damage during freezing.[7]Improved diffraction quality and resolution.
Conformational Heterogeneity The VHS domain consists of eight helices arranged in a superhelix; flexible loops or termini can inhibit well-ordered crystal packing.[2][8][9] Consider protein engineering, such as truncating disordered regions or using surface entropy reduction mutagenesis.[1][10]A more rigid and homogeneous protein sample that is more amenable to forming a stable crystal lattice.
Weak Crystal Contacts Co-crystallize with a binding partner or a stabilizing fusion protein (e.g., GST, MBP). Some VHS domains are found in tandem with other domains like FYVE or SH3, which could aid in crystallization.[1][8][9][10][11]The additional domain may provide favorable crystal contacts.

Troubleshooting Workflow for VHS Domain Crystallization

G start Start Crystallization Trial outcome Observe Drops start->outcome precipitate Precipitate outcome->precipitate Amorphous clear Clear Drop outcome->clear No Change crystals Crystals outcome->crystals Ordered Solids optimize Optimize Conditions precipitate->optimize Lower [Protein] Lower [Precipitant] clear->optimize Increase [Protein] Increase [Precipitant] diffraction Test Diffraction crystals->diffraction optimize->outcome success High-Resolution Structure diffraction->success Good poor_diffraction Poor Diffraction diffraction->poor_diffraction Poor post_crystallization Post-Crystallization Treatment poor_diffraction->post_crystallization post_crystallization->diffraction

Caption: A flowchart illustrating the decision-making process for troubleshooting common outcomes in VHS domain crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for VHS domain crystallization?

A starting concentration of 5-10 mg/mL is generally recommended for initial screening.[12] However, if you observe heavy precipitation, consider reducing the concentration to 2-5 mg/mL.[13]

Q2: Are there any specific additives that are known to help crystallize VHS domains?

While there are no universally successful additives for all VHS domains, their function in vesicular trafficking suggests that testing ligands or binding partners could be beneficial.[3][8] For example, if you are working with a GGA protein's VHS domain, including peptides containing the acidic di-leucine sorting motif may help stabilize the protein and promote crystallization.[9]

Q3: My VHS domain is part of a larger multi-domain protein. Should I crystallize the full-length protein or the isolated domain?

Crystallizing the isolated VHS domain is often a good starting point, as smaller, more rigid constructs tend to be more amenable to crystallization.[10] However, if the isolated domain is unstable or fails to crystallize, a construct containing a neighboring domain (like the FYVE domain in Hrs) might be more stable and provide additional surfaces for crystal contacts.[11]

Q4: The structure of the VHS domain is a superhelix of eight alpha-helices. Does this structural feature pose any specific crystallization challenges?

Yes, the relatively smooth, elongated surface of a helical bundle can sometimes make it difficult to form strong, well-defined crystal contacts.[9] If you are struggling to get well-packing crystals, consider surface entropy reduction mutagenesis, where surface residues with high conformational entropy (like lysine or glutamate) are mutated to smaller, less flexible residues (like alanine) to promote crystal lattice formation.[1]

Q5: What are the most common crystallization methods used for proteins like the VHS domain?

Vapor diffusion, in either a hanging-drop or sitting-drop format, is the most widely used method for initial screening of crystallization conditions.[6][14] Microbatch and microdialysis are also viable alternatives.[6][15]

G full_length Full-Length Protein isolated_vhs Isolated VHS Domain full_length->isolated_vhs Flexibility Issues vhs_tandem Tandem Domain (e.g., VHS-FYVE) full_length->vhs_tandem Instability of Isolated Domain fusion_protein Fusion Protein (e.g., GST-VHS) isolated_vhs->fusion_protein Solubility/Stability Issues truncation Terminal Truncations isolated_vhs->truncation Disordered Termini ser_mutagenesis Surface Entropy Reduction Mutagenesis isolated_vhs->ser_mutagenesis Poor Crystal Contacts crystallization Crystallization Trials vhs_tandem->crystallization fusion_protein->crystallization truncation->crystallization ser_mutagenesis->crystallization

References

Technical Support Center: Validating VHS Domain Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for validating the specificity of VHS domain antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the VHS domain and why is its validation important?

The VHS (Vps27, Hrs, and STAM) domain is a protein module of approximately 150 amino acids found in over 40 eukaryotic proteins.[1] It plays a crucial role in vesicular trafficking by aiding in membrane targeting and cargo recognition.[2] Proteins containing VHS domains, such as STAM, EAST, and Hrs, are involved in critical cellular processes like receptor tyrosine kinase (RTK) signaling and endocytosis.[1] Given its involvement in these fundamental pathways, ensuring the specificity of antibodies targeting VHS domain-containing proteins is paramount for accurate experimental results and reliable drug development.

Q2: What are the initial steps to take when an anti-VHS domain antibody is not working?

When encountering issues with a VHS domain antibody, it is crucial to first confirm the basics of your experimental setup. This includes:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiment. A positive control could be a cell line or tissue known to express the target VHS domain-containing protein, while a negative control would be a sample lacking this protein.

  • Antibody Dilution: Ensure you are using the antibody at the manufacturer's recommended dilution. If issues persist, perform a titration experiment to determine the optimal concentration for your specific application.

  • Storage Conditions: Verify that the antibody has been stored correctly according to the manufacturer's instructions to prevent loss of activity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during Western Blotting, Immunohistochemistry (IHC), and Immunoprecipitation (IP) using anti-VHS domain antibodies.

Western Blotting

Problem: Weak or No Signal

A faint or absent band for your target VHS domain protein can be frustrating. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Low Protein Expression Increase the amount of total protein loaded onto the gel. Confirm the expression of your target protein in the chosen cell line or tissue using orthogonal methods like mass spectrometry if possible.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For larger VHS domain-containing proteins, you may need to optimize the transfer time and voltage.
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Perform a titration to find the optimal concentration. Also, ensure the secondary antibody is appropriate and used at the correct dilution.[3]
Incorrect Lysis Buffer Some VHS domain proteins may require specific lysis buffer conditions for efficient extraction. If your target is a nuclear or DNA-binding protein, sonication of the lysate may be necessary to release it.[4]
Antibody Inactivity If possible, test the antibody on a positive control provided by the manufacturer or a recombinant protein to confirm its activity.

Problem: High Background or Non-Specific Bands

High background can obscure the specific signal, while extra bands suggest non-specific binding.

Potential Cause Troubleshooting Steps
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[3]
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Some antibodies perform better with a specific blocker, so check the datasheet.[4]
Insufficient Washing Increase the number and duration of wash steps to remove unbound antibodies.
Protein Aggregation or Degradation Prepare fresh lysates and include protease inhibitors. Consider incubating your samples at a lower temperature (e.g., 70°C for 10-20 minutes) instead of 95°C to prevent aggregation.[4]
Splice Variants or PTMs The presence of unexpected bands could be due to splice variants or post-translational modifications (PTMs) of your target protein.[5] Check protein databases like UniProt for known isoforms or modifications.
Immunohistochemistry (IHC)

Problem: Weak or No Staining

Potential Cause Troubleshooting Steps
Improper Tissue Fixation The fixation protocol may be masking the epitope. Optimize the fixation time and consider antigen retrieval methods (heat-induced or enzymatic).
Low Antibody Concentration Increase the primary antibody concentration or the incubation time.
Antibody Not Validated for IHC Confirm that the antibody has been validated for IHC by the manufacturer. An antibody that works in Western Blot may not work in IHC where the protein is in its native conformation.
Incorrect Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody.

Problem: High Background or Non-Specific Staining

Potential Cause Troubleshooting Steps
Endogenous Peroxidase/Phosphatase Activity Block endogenous enzyme activity using appropriate reagents (e.g., hydrogen peroxide for peroxidase).
Non-Specific Antibody Binding Increase the stringency of your washes. Use a blocking serum from the same species as the secondary antibody.
Primary Antibody Cross-reactivity Perform a pre-adsorption control by incubating the antibody with the immunizing peptide to check for specificity.[6][7]
Immunoprecipitation (IP)

Problem: No or Low Yield of Target Protein

Potential Cause Troubleshooting Steps
Antibody Not Suitable for IP Not all antibodies can recognize the native protein conformation required for IP. Check the antibody datasheet for IP validation. Polyclonal antibodies sometimes perform better than monoclonals in IP.
Insufficient Antibody or Lysate Increase the amount of antibody or starting cell lysate.
Inefficient Lysis Ensure your lysis buffer is appropriate for solubilizing the VHS domain-containing protein and its interacting partners.
Incorrect Beads Use beads (Protein A or G) that have a high affinity for your primary antibody's isotype.

Problem: High Background/Co-precipitation of Non-specific Proteins

Potential Cause Troubleshooting Steps
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.
Insufficient Washing Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).
Antibody Concentration Too High Using too much antibody can lead to non-specific binding. Titrate the antibody to find the optimal amount.
Weak Protein-Protein Interactions Since VHS domains are involved in protein-protein interactions, you might be pulling down interacting partners. To confirm this, you can perform a mass spectrometry analysis of your immunoprecipitate.

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-VHS domain antibody (at the optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

General Immunohistochemistry Protocol (Paraffin-Embedded Sections)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or other appropriate retrieval solution.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the anti-VHS domain antibody overnight at 4°C.

  • Washing: Wash sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: Wash sections with PBS.

  • Detection: Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-VHS domain antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_validation Validation Steps CellLysis Cell/Tissue Lysis Quant Protein Quantification CellLysis->Quant IHC Immunohistochemistry WB Western Blot Quant->WB IP Immunoprecipitation Quant->IP PosNeg Positive/Negative Controls WB->PosNeg IHC->PosNeg IP->PosNeg Titration Antibody Titration PosNeg->Titration PreAdsorption Pre-adsorption Control Titration->PreAdsorption troubleshooting_logic cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_bg Troubleshooting: High Background Start Problem with Antibody Signal? NoSignal Weak or No Signal Start->NoSignal Yes HighBg High Background / Non-specific Bands Start->HighBg Yes CheckConc Optimize Antibody Concentration NoSignal->CheckConc CheckProtein Verify Protein Expression & Transfer NoSignal->CheckProtein CheckProtocol Review Protocol (Blocking, Washing) NoSignal->CheckProtocol ReduceConc Decrease Antibody Concentration HighBg->ReduceConc OptimizeBlock Optimize Blocking (Time, Agent) HighBg->OptimizeBlock IncreaseWash Increase Washing (Number, Stringency) HighBg->IncreaseWash Outcome Specific Signal Achieved CheckConc->Outcome CheckProtein->Outcome CheckProtocol->Outcome ReduceConc->Outcome OptimizeBlock->Outcome IncreaseWash->Outcome signaling_pathway cluster_vhs VHS Domain Proteins RTK Receptor Tyrosine Kinase (RTK) Endocytosis Endocytosis RTK->Endocytosis Ligand Ligand Ligand->RTK EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Hrs Hrs EarlyEndosome->Hrs STAM STAM EarlyEndosome->STAM MVB Multivesicular Body (MVB) Lysosome Lysosome MVB->Lysosome Hrs->MVB STAM->MVB

References

Technical Support Center: VHS Domain Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHS (Vps27, Hrs, and Stam) domain purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of VHS domain-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What is a VHS domain and what is its function?

A1: The VHS domain is a conserved protein module of approximately 150 amino acids found in eukaryotic proteins.[1] These domains are crucial for protein-protein interactions and play a significant role in vesicular trafficking, particularly in sorting cargo within the endosomal pathway.[1][2] They are often involved in signaling pathways, including those of receptor tyrosine kinases (RTKs), by binding to sorting receptors.[1]

Q2: What makes VHS domains challenging to purify?

A2: Challenges in purifying VHS domains, like many recombinant proteins, can stem from several factors. These include the potential for the protein to form insoluble aggregates known as inclusion bodies, susceptibility to proteolytic degradation, and issues with proper folding when expressed in heterologous systems like E. coli.[3][4] The intrinsic biophysical properties of a specific VHS domain, such as surface hydrophobicity, can also impact its solubility and stability.[1]

Q3: Which expression system is best for VHS domains?

A3: The choice of expression system depends on the specific VHS domain and its requirements for post-translational modifications.

  • E. coli is often a first choice due to its cost-effectiveness and rapid growth. However, it may lead to inclusion body formation for some eukaryotic proteins.[4]

  • Yeast (e.g., Pichia pastoris) , insect cells , and mammalian cells are alternatives that can provide more complex protein folding and post-translational modifications, which may be necessary for the stability and function of certain VHS domains.[4]

Q4: What is the typical structure of a VHS domain?

A4: The three-dimensional structure of a VHS domain is characterized by a right-handed superhelix composed of eight α-helices.[1] The core of the domain is primarily made up of hydrophobic residues, while the surface contains polar, acidic, and basic residues that are likely involved in protein-protein interactions.[1]

Troubleshooting Guide: Overcoming Low Purification Yield

This guide addresses specific problems you may encounter that result in a low yield of your purified VHS domain protein.

Problem 1: Very little or no protein expression is observed on SDS-PAGE/Western blot of the crude lysate.

  • Potential Cause: Codon bias between your gene of interest and the expression host.

    • Solution: Synthesize a new version of your gene with codons optimized for your chosen expression host (e.g., E. coli). This can significantly improve translation efficiency.[5]

  • Potential Cause: The protein is toxic to the host cells.

    • Solution: Lower the induction temperature to 15-25°C and reduce the concentration of the inducer (e.g., IPTG).[5] This slows down protein production, reducing stress on the cell. You can also try a weaker promoter or a vector with tighter expression control.

  • Potential Cause: Errors in the expression construct.

    • Solution: Sequence your entire expression vector to confirm the integrity of the promoter, ribosome binding site, start codon, the gene itself, and the affinity tag.[6]

Problem 2: The target protein is highly expressed but is found in the insoluble fraction (inclusion bodies).

  • Potential Cause: The rate of protein synthesis exceeds the cell's folding capacity.

    • Solution 1: Optimize Expression Conditions. Lower the induction temperature (e.g., 18-20°C) and inducer concentration to slow down expression, giving the protein more time to fold correctly.[5][7]

    • Solution 2: Use a Solubility-Enhancing Fusion Tag. Fuse your VHS domain to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can act as chaperones and improve the solubility of the fusion protein.[3]

    • Solution 3: Co-express with Chaperones. Transform your expression host with a separate plasmid that expresses molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.

  • Potential Cause: The protein requires disulfide bonds that cannot form in the reducing environment of the E. coli cytoplasm.

    • Solution: Use specialized E. coli strains (e.g., SHuffle®, Origami™) that have a more oxidizing cytoplasm, promoting disulfide bond formation. Alternatively, target the protein to the periplasm, which is a naturally oxidizing environment.[5]

Problem 3: The protein is soluble after cell lysis, but the yield is low after affinity chromatography.

  • Potential Cause: The affinity tag is inaccessible or cleaved.

    • Solution: Run a Western blot on your soluble lysate using an antibody against the affinity tag to confirm it is present and intact.[6] If the tag is being cleaved, add protease inhibitors to your lysis buffer.[7] Consider moving the tag to the other terminus of the protein.

  • Potential Cause: Inefficient binding to the affinity resin.

    • Solution: Ensure your lysis and wash buffers are compatible with the affinity resin (e.g., check pH, salt, and imidazole concentrations for His-tag purification). Increase the incubation time of the lysate with the resin, or perform the binding in batch mode overnight at 4°C.[8]

  • Potential Cause: Protein degradation during purification.

    • Solution: Keep samples cold at all times (4°C) and add a broad-spectrum protease inhibitor cocktail to all your buffers.[7][9] Work quickly to minimize the time the protein is in the crude lysate.

  • Potential Cause: Harsh elution conditions are denaturing the protein.

    • Solution: Optimize your elution conditions. For His-tagged proteins, try a gradient of imidazole to find the lowest concentration that efficiently elutes your protein.[7] For other tags, adjust the pH or salt concentration of the elution buffer. Ensure the pH is neutralized immediately after elution.[10]

Quantitative Data Summary

The following table provides a general overview of expected protein yields from different expression systems. Actual yields can vary significantly based on the specific VHS domain, construct design, and optimization of the protocol.

Expression SystemFusion TagTypical Yield Range (mg/L of culture)Key Considerations
E. coli 6xHis1 - 10Prone to inclusion bodies; requires codon optimization.
E. coli MBP/GST5 - 50Tag improves solubility but adds significant size.
Insect Cells (BEVS) 6xHis2 - 20Provides post-translational modifications; higher cost.[4]
Mammalian Cells (CHO/HEK293) Fc/6xHis1 - 15Human-like PTMs; highest cost and complexity.[4]

Experimental Protocols

Protocol 1: Expression and Lysis of a His-tagged VHS Domain in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your VHS domain expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 18°C with shaking for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[11] Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).

  • Sonication: Lyse the cells on ice using a probe sonicator. Perform 6 cycles of 30-second pulses with 30-second rest intervals.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Carefully collect the supernatant, which contains the soluble protein fraction.

Protocol 2: Two-Step Purification using Affinity and Size-Exclusion Chromatography
  • Affinity Chromatography (IMAC):

    • Equilibrate a 5 mL Ni-NTA column with Lysis Buffer.

    • Load the soluble lysate onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Elute the protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Concentration: Pool the fractions containing the pure protein and concentrate using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a gel filtration column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Load the concentrated protein onto the column.

    • Run the column at a constant flow rate and collect fractions. The VHS domain should elute as a single, monodisperse peak.

  • Final Steps: Analyze the SEC fractions by SDS-PAGE. Pool the purest fractions, determine the concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

G cluster_start Start: Low Final Yield cluster_expression Step 1: Expression Check cluster_solubility Step 2: Solubility Check cluster_purification Step 3: Purification Check Start Low Yield After Purification Exp_Check Analyze Total Lysate (SDS-PAGE/Western) Start->Exp_Check No_Exp Problem: No/Low Expression Exp_Check->No_Exp Expression Issue Sol_Check Analyze Soluble vs. Insoluble Fractions Exp_Check->Sol_Check Expression OK Sol_Optimize Solution: - Codon Optimize Gene - Lower Induction Temp/IPTG - Check Vector Sequence No_Exp->Sol_Optimize Insoluble Problem: Protein in Inclusion Bodies Sol_Check->Insoluble Solubility Issue Pur_Check Analyze Flow-through & Elution Fractions Sol_Check->Pur_Check Soluble Sol_Enhance Solution: - Lower Expression Temp - Add Solubility Tag (MBP/GST) - Co-express Chaperones Insoluble->Sol_Enhance Loss Problem: Protein in Flow-through or Lost Pur_Check->Loss Binding/Elution Issue End High Yield Purified Protein Pur_Check->End Purification OK Pur_Optimize Solution: - Check Tag Integrity - Add Protease Inhibitors - Optimize Wash/Elution Buffers Loss->Pur_Optimize

Caption: Troubleshooting workflow for low VHS domain purification yield.

G cluster_escrts ESCRT Pathway RTK Activated RTK (e.g., EGFR) Ub Ubiquitin RTK->Ub is ubiquitinated Hrs Hrs (ESCRT-0) Ub->Hrs is recognized by VHS_Domain VHS Domain Hrs->VHS_Domain contains STAM STAM Hrs->STAM ESCRT_I ESCRT-I Hrs->ESCRT_I recruits MVB Multivesicular Body (MVB) Formation ESCRT_I->MVB initiates Lysosome Lysosomal Degradation MVB->Lysosome leads to

Caption: Role of the Hrs VHS domain in sorting ubiquitinated receptors.

References

Technical Support Center: Optimizing Fixation for VHS Domain Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing immunofluorescence (IF) of VHS domain-containing proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful immunofluorescence experiments targeting this important class of proteins involved in vesicular trafficking.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in immunofluorescence for VHS domain proteins?

A1: VHS (Vps-27, Hrs, and STAM) domain proteins are often localized to endosomal compartments and can be sensitive to fixation methods. The primary challenge is to adequately preserve the cellular architecture and the antigenicity of the VHS domain epitope, which can be masked by certain fixatives. Optimizing the fixation and permeabilization steps is therefore critical for achieving a strong and specific signal.

Q2: Which fixation method is generally recommended for VHS domain proteins: PFA or methanol?

A2: Both paraformaldehyde (PFA), a cross-linking agent, and cold methanol, a precipitating agent, have been used for immunofluorescence of VHS domain-containing proteins like STAM and Hrs.[1] PFA is generally favored for preserving cellular morphology, which is crucial for accurately localizing proteins to specific endosomal structures. However, PFA can sometimes mask epitopes through cross-linking.[2][3][4] Methanol fixation can sometimes expose epitopes that are hidden by PFA fixation, but it may also alter cellular morphology and lead to the loss of soluble proteins.[5] The optimal method should be determined empirically for each specific VHS domain protein and antibody.

Q3: Is permeabilization always necessary after fixation?

A3: Permeabilization is required to allow antibodies to access intracellular antigens. If you are using a cross-linking fixative like PFA, a separate permeabilization step with a detergent such as Triton X-100 or Saponin is necessary.[6] If you are using an organic solvent like cold methanol for fixation, it will simultaneously fix and permeabilize the cells, so a separate permeabilization step is usually not required.[7]

Q4: When should I consider antigen retrieval for VHS domain immunofluorescence?

A4: Antigen retrieval is a technique used to unmask epitopes that have been cross-linked by aldehyde fixatives like PFA.[8] If you are using PFA fixation and observe a weak or no signal, performing antigen retrieval before primary antibody incubation may help to enhance the signal.[6][9]

Troubleshooting Guide

Here are some common issues encountered during immunofluorescence for VHS domain proteins and their potential solutions:

Problem Possible Cause Suggested Solution
Weak or No Signal Suboptimal Fixation: The chosen fixation method may be masking the epitope or altering the protein structure.[10][11][12]- Try switching between PFA and cold methanol fixation. - If using PFA, optimize the fixation time (e.g., 10-20 minutes at room temperature).[13] - Consider performing antigen retrieval after PFA fixation.[6]
Insufficient Permeabilization: The antibodies cannot access the intracellular VHS domain protein.[10][11][12]- If using PFA, ensure an adequate permeabilization step with Triton X-100 (e.g., 0.1-0.5% for 10-15 minutes).[13] - If using methanol, ensure it is ice-cold to effectively permeabilize.
Low Protein Expression: The target VHS domain protein is not abundant in the cells.[10][11][12]- Use a cell line known to express the protein at higher levels. - Consider using a signal amplification method.[11]
Primary Antibody Issues: The primary antibody concentration is too low, or the antibody is not functional.[10][11][12]- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[9] - Ensure the primary antibody is validated for immunofluorescence.
High Background Staining Over-fixation: Excessive cross-linking with PFA can lead to non-specific antibody binding.[14]- Reduce the PFA fixation time.[14]
Inadequate Blocking: Non-specific binding sites are not sufficiently blocked.[12]- Increase the blocking time (e.g., 1 hour at room temperature). - Use a blocking buffer containing normal serum from the same species as the secondary antibody.[11]
Primary/Secondary Antibody Concentration Too High: Non-specific binding of antibodies.[10][12]- Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient Washing: Unbound antibodies are not adequately removed.[11]- Increase the number and duration of wash steps after antibody incubations.
Non-specific Staining or incorrect localization Fixation Artifacts: Methanol fixation can sometimes cause proteins to aggregate or relocalize.[5]- Compare the staining pattern with PFA fixation. - Ensure the observed localization is consistent with the known function of the protein.
Secondary Antibody Cross-reactivity: The secondary antibody is binding to non-target molecules.- Run a control with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody.

Quantitative Data Summary

While specific quantitative data for the effect of fixation on VHS domain protein immunofluorescence is limited in the literature, the following table summarizes the general, qualitative effects of PFA and methanol fixation on cytoplasmic and endosomal proteins based on multiple studies. The fluorescence intensity is often evaluated qualitatively or semi-quantitatively.

Fixation MethodPreservation of MorphologyPotential for Epitope MaskingRelative Fluorescence Intensity (General)Notes
4% Paraformaldehyde (PFA) Excellent preservation of cellular and organellar structure.High, due to protein cross-linking.[2][3][4]Can be lower if the epitope is masked.Often requires a separate permeabilization step. Antigen retrieval may be necessary to enhance the signal.[6]
Cold Methanol (-20°C) Can alter cellular morphology and cause cell shrinkage.[5]Low, as it precipitates proteins rather than cross-linking them. Can expose some epitopes.Can be higher if the epitope is more accessible, but protein loss can lead to a weaker signal.Simultaneously fixes and permeabilizes. May not be suitable for all proteins, especially soluble ones.[5]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization

This protocol is a good starting point for most VHS domain proteins due to its excellent preservation of cellular morphology.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a high-quality commercial solution)

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

  • Primary antibody against the VHS domain protein

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Grow cells on sterile coverslips to the desired confluency.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[1]

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the slides using a fluorescence microscope.

Protocol 2: Cold Methanol Fixation

This protocol can be a useful alternative if PFA fixation results in a weak signal.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol, pre-chilled to -20°C

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS

  • Primary antibody against the VHS domain protein

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Grow cells on sterile coverslips to the desired confluency.

  • Gently wash the cells twice with PBS.

  • Fix and permeabilize the cells by incubating them with ice-cold 100% methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the slides using a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

VHS_Fixation_Workflow cluster_prep Cell Preparation cluster_fix Fixation (Choose One) cluster_post_fix Post-Fixation Steps cluster_staining Immunostaining cluster_analysis Analysis Cell_Culture 1. Cell Culture on Coverslips Wash1 2. Wash with PBS Cell_Culture->Wash1 PFA_Fix 3a. PFA Fixation (4%) Wash1->PFA_Fix MeOH_Fix 3b. Methanol Fixation (-20°C) Wash1->MeOH_Fix Wash2 4. Wash with PBS PFA_Fix->Wash2 Blocking 7. Blocking MeOH_Fix->Blocking Permeabilization 5. Permeabilization (Triton X-100) (if PFA fixed) Wash2->Permeabilization Wash3 6. Wash with PBS Permeabilization->Wash3 Wash3->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Wash4 9. Wash Primary_Ab->Wash4 Secondary_Ab 10. Secondary Antibody Incubation Wash4->Secondary_Ab Wash5 11. Wash Secondary_Ab->Wash5 Counterstain 12. Counterstain (DAPI) Wash5->Counterstain Wash6 13. Wash Counterstain->Wash6 Mount 14. Mount Wash6->Mount Imaging 15. Fluorescence Microscopy Mount->Imaging

Caption: Experimental workflow for VHS domain immunofluorescence.

Hrs_STAM_Signaling cluster_membrane Plasma Membrane cluster_endosome Early Endosome RTK Receptor Tyrosine Kinase (RTK) Ub_RTK Ubiquitinated RTK RTK->Ub_RTK 2. Ubiquitination & Endocytosis Ligand Ligand Ligand->RTK 1. Ligand Binding & Activation Hrs_STAM Hrs/STAM Complex (VHS domain containing) Ub_RTK->Hrs_STAM 3. Recognition by Hrs/STAM (via VHS/UIM) ESCRT_I ESCRT-I Hrs_STAM->ESCRT_I 4. Recruitment of ESCRT-I ESCRT_II ESCRT-II ESCRT_I->ESCRT_II 5. ESCRT-II Recruitment ESCRT_III ESCRT-III ESCRT_II->ESCRT_III 6. ESCRT-III Recruitment Vps4 Vps4 ESCRT_III->Vps4 7. Membrane Budding & Scission MVB Multivesicular Body (MVB) Formation Vps4->MVB Lysosome Lysosomal Degradation MVB->Lysosome 8. Fusion & Degradation

Caption: Hrs/STAM signaling in receptor downregulation.

References

Technical Support Center: In Vivo Crosslinking of VHS Domain-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in-vivo crosslinking of VHS (Vps27, Hrs, and STAM) domain-containing proteins. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo crosslinking experiments, particularly when targeting VHS domain proteins.

Question: I am getting low or no yield of my crosslinked VHS domain protein complex after immunoprecipitation (IP). What are the possible causes and solutions?

Answer:

Low or no yield of your target complex is a common issue. Here’s a breakdown of potential causes and how to address them:

  • Inefficient Crosslinking: The crosslinking conditions may not be optimal for your specific VHS domain protein and its interacting partners.

    • Solution: Optimize the formaldehyde concentration and incubation time. Insufficient crosslinking will not capture the interaction, while excessive crosslinking can mask antibody epitopes or create large, insoluble aggregates.[1][2] It is advisable to perform a time course and concentration gradient to find the optimal conditions.[3]

  • Antibody Issues: The antibody used for immunoprecipitation might not be suitable.

    • Solution:

      • Epitope Masking: Formaldehyde crosslinking can alter protein conformation and mask the antibody's binding site.[1] Test different antibodies that recognize different epitopes on your target protein.

      • Antibody Incompatibility: Ensure your antibody is validated for immunoprecipitation.[1]

  • Poor Cell Lysis: Incomplete cell lysis will result in the loss of your target protein complex.

    • Solution: Use a lysis buffer appropriate for your cell type and ensure complete homogenization. Sonication can improve the lysis of crosslinked cells.

  • Complex Instability: The interaction between your VHS domain protein and its partners might be transient or weak, making it difficult to capture.

    • Solution: In vivo crosslinking is designed to capture such interactions.[1] Ensure the crosslinking step is performed quickly and efficiently after cell harvesting.

Question: I am observing high background in my Western blots after co-immunoprecipitation (Co-IP) of my crosslinked VHS domain protein. How can I reduce this?

Answer:

High background can obscure your results and make it difficult to identify specific interaction partners. Here are some strategies to minimize non-specific binding:

  • Suboptimal Washing Steps: Inadequate washing after immunoprecipitation is a primary cause of high background.

    • Solution: Increase the number and duration of wash steps.[4] Consider using wash buffers with increasing stringency (e.g., higher salt concentration or different detergents) to remove non-specifically bound proteins.

  • Non-specific Binding to Beads: Proteins can non-specifically adhere to the IP beads.

    • Solution: Pre-clear your cell lysate by incubating it with beads before adding your specific antibody.[4] This will remove proteins that have an affinity for the beads themselves. Blocking the beads with bovine serum albumin (BSA) can also reduce non-specific binding.

  • Excessive Antibody: Using too much antibody can lead to increased non-specific binding.

    • Solution: Titrate your antibody to determine the optimal concentration for your experiment.[4]

  • Over-crosslinking: Excessive crosslinking can lead to the formation of large, "sticky" protein aggregates that non-specifically pull down other proteins.

    • Solution: Optimize your crosslinking conditions by reducing the formaldehyde concentration or incubation time.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of formaldehyde for in vivo crosslinking of VHS domain proteins?

A1: The optimal formaldehyde concentration can vary depending on the cell type, protein of interest, and the nature of the protein-protein interactions. A common starting point is 1% formaldehyde.[5] However, it is highly recommended to perform a titration experiment to determine the ideal concentration for your specific system.[1] Concentrations ranging from 0.4% to 2% have been used successfully in various studies.[1]

Q2: How long should I incubate my cells with formaldehyde?

A2: Incubation times for formaldehyde crosslinking are typically short to minimize artifacts. A common starting point is 10 minutes at room temperature.[5][6] Shorter times (5-10 minutes) may improve the efficiency of subsequent steps like chromatin shearing, while longer times may be necessary for weaker or transient interactions.[2][3] It is crucial to optimize the incubation time for your specific experimental setup.

Q3: How do I effectively quench the formaldehyde crosslinking reaction?

A3: Quenching stops the crosslinking reaction by consuming excess formaldehyde. Glycine is commonly used for this purpose at a final concentration of 125 mM.[5] However, some studies suggest that Tris can be a more efficient quenching agent.[7][8] It is important to ensure that the quenching step is effective to prevent further crosslinking during sample processing.[9]

Q4: What are the known interaction partners of VHS domains that I might expect to see in my Co-IP?

A4: VHS domains are known to be involved in vesicular trafficking and protein sorting.[10][11] Therefore, you can expect to find proteins involved in these processes. Key interaction partners include:

  • Ubiquitin: Some VHS domains, like those in STAM proteins, can bind to ubiquitin.[12]

  • Tollip: The Tom1 protein, which contains a VHS domain, is known to interact with Tollip.

  • Clathrin: Tom1 has also been shown to bind to the clathrin heavy chain.

  • Sorting Receptors: The VHS domains of GGA proteins bind to the cytoplasmic tails of sorting receptors like the mannose 6-phosphate receptor.[13]

Data Presentation

Table 1: Effect of Formaldehyde Concentration on Crosslinking Efficiency and Protein Yield

Formaldehyde ConcentrationRelative Crosslinked Complex Intensity (%)Relative Monomeric Protein Intensity (%)Total Protein Yield (%)
0%0100100
0.4%~10~90~95
0.8%~40~60~85
1.0%~60~40~80
1.5%~80~20~70
2.0%100<10~60

Data synthesized from studies on in vivo formaldehyde crosslinking. Actual values may vary depending on the experimental system.[1]

Experimental Protocols

Detailed Methodology for In Vivo Formaldehyde Crosslinking and Immunoprecipitation

This protocol provides a general framework. Optimization of specific steps is crucial for success.

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency (typically 70-80%).

    • Harvest cells by scraping or trypsinization, followed by washing with ice-cold PBS.

  • In Vivo Crosslinking:

    • Resuspend the cell pellet in pre-warmed PBS.

    • Add formaldehyde to the desired final concentration (e.g., 1%).

    • Incubate at room temperature with gentle rotation for the optimized time (e.g., 10 minutes).

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the reaction.

    • Incubate at room temperature for 5 minutes with gentle rotation.[5]

  • Cell Lysis:

    • Pellet the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Sonicate the lysate on ice to shear chromatin and ensure complete lysis. The sonication parameters (power, duration, cycles) need to be optimized.

  • Immunoprecipitation:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Add the primary antibody specific to your VHS domain protein to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times with a series of wash buffers of increasing stringency. For example:

      • Low salt wash buffer

      • High salt wash buffer

      • LiCl wash buffer

      • TE buffer

  • Elution and Reverse Crosslinking:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

    • To reverse the formaldehyde crosslinks, add SDS to the eluate and incubate at 65°C for several hours to overnight.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect your VHS domain protein and its interacting partners.

    • For identification of unknown interaction partners, mass spectrometry can be performed.

Visualizations

experimental_workflow start Start: Cell Culture harvest Cell Harvesting start->harvest crosslink In Vivo Crosslinking (e.g., 1% Formaldehyde, 10 min) harvest->crosslink quench Quenching (e.g., 125 mM Glycine, 5 min) crosslink->quench lysis Cell Lysis & Sonication quench->lysis ip Immunoprecipitation (Specific Antibody) lysis->ip wash Washing Steps ip->wash elute Elution wash->elute reverse Reverse Crosslinking elute->reverse analysis Analysis (Western Blot / Mass Spec) reverse->analysis end End analysis->end troubleshooting_logic start Problem: Low/No Yield check_crosslinking Check Crosslinking Conditions start->check_crosslinking check_antibody Check Antibody start->check_antibody check_lysis Check Cell Lysis start->check_lysis optimize_crosslinking Optimize Formaldehyde Concentration & Time check_crosslinking->optimize_crosslinking test_antibodies Test Different Antibodies check_antibody->test_antibodies optimize_lysis Optimize Lysis Buffer & Sonication check_lysis->optimize_lysis vhs_pathway ub_protein Ubiquitinated Cargo Protein vhs_protein VHS Domain Protein (e.g., STAM, Hrs) ub_protein->vhs_protein Binding endosome Early Endosome vhs_protein->endosome Recruitment to sorting Sorting into Multivesicular Bodies (MVBs) endosome->sorting degradation Lysosomal Degradation sorting->degradation

References

Validation & Comparative

A Comparative Guide to VHS and ENTH Domains: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the VHS (Vps27, Hrs, and STAM) and ENTH (Epsin N-Terminal Homology) domains. We delve into their distinct structural features, binding specificities, and roles in cellular trafficking and signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Functional Differences: A Head-to-Head Comparison

While both VHS and ENTH domains are structurally related modules of approximately 150 amino acids involved in vesicular trafficking, they exhibit critical functional distinctions. The primary difference lies in their primary binding partners and, consequently, their specific roles in the cell. ENTH domains are predominantly recognized as phosphoinositide-binding modules that play a crucial role in membrane curvature and endocytosis. In contrast, VHS domains are more versatile, acting as adaptors that recognize specific protein motifs in cargo molecules and ubiquitin, thereby directing them for sorting and trafficking.

Structural Distinctions: The Basis of Functional Divergence

Both domains are composed of a series of alpha-helices arranged in a superhelical fold. However, key structural variations underpin their different functionalities.

ENTH domains typically consist of nine α-helices, including a critical N-terminal "helix 0". This initial helix is often unstructured in solution and folds upon binding to its lipid target, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This induced folding is a key feature of the ENTH domain, as the insertion of the amphipathic helix 0 into the lipid bilayer is a proposed mechanism for inducing membrane curvature.[1][2]

VHS domains , on the other hand, are generally composed of eight α-helices.[3] They lack the inducible N-terminal helix characteristic of ENTH domains. Instead, their binding pockets are adapted to recognize specific amino acid sequences in other proteins.[4] For instance, the VHS domains of GGA (Golgi-localized, γ-ear-containing, ARF-binding) proteins have a specific groove that recognizes acidic di-leucine motifs ([D/E]XXL[L/I]) in the cytoplasmic tails of cargo receptors.[4][5]

Binding Specificity and Affinity: Quantitative Insights

The distinct binding preferences of VHS and ENTH domains are central to their specialized functions.

ENTH Domain: A Phosphoinositide Specialist

ENTH domains exhibit a strong and specific affinity for phosphoinositides, particularly PI(4,5)P₂. This interaction is crucial for their recruitment to the plasma membrane and their role in clathrin-mediated endocytosis.[6][7]

DomainLigandDissociation Constant (K_d)Experimental Method
Epsin1 ENTHPtdIns(4,5)P₂~1-10 µMIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
EpsinR ENTHPtdIns(4)PHigher K_d than Epsin1 for PI(4,5)P₂Not specified

Note: The exact K_d values can vary depending on the specific protein and experimental conditions.

VHS Domain: A Versatile Adaptor

VHS domains have a broader range of binding partners, including protein motifs and ubiquitin. This versatility allows them to participate in a wider array of sorting and trafficking events.

DomainLigandDissociation Constant (K_d)Experimental Method
GGA VHSAcidic di-leucine motif~1-3 µMIsothermal Titration Calorimetry (ITC)
STAM1 VHSMonoubiquitin220 ± 3.2 µMSurface Plasmon Resonance (SPR)[2]
STAM2 VHSMonoubiquitin43 µMNMR Titration[3]

Note: The affinity of VHS domains for ubiquitin is generally weak, but avidity can be increased through interactions with polyubiquitin chains or in the context of larger protein complexes.[2]

Signaling and Trafficking Pathways

The distinct binding specificities of VHS and ENTH domains translate into their involvement in different cellular pathways.

ENTH Domain in Clathrin-Mediated Endocytosis

ENTH domain-containing proteins, such as epsin, are key players in clathrin-mediated endocytosis (CME). They are recruited to the plasma membrane through their interaction with PI(4,5)P₂. Once there, they contribute to the bending of the membrane to form a clathrin-coated pit and also interact with other components of the endocytic machinery, including the clathrin adaptor protein AP2.[8][9]

ENTH_Pathway cluster_membrane Plasma Membrane PI(4,5)P2 PI(4,5)P2 CargoReceptor Cargo Receptor Epsin Epsin ENTH ENTH Domain Epsin->ENTH contains AP2 AP2 Complex Epsin->AP2 recruits ENTH->PI(4,5)P2 binds AP2->CargoReceptor binds Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit forms Endocytosis Endocytosis CoatedPit->Endocytosis

ENTH domain in clathrin-mediated endocytosis.
VHS Domain in GGA-Mediated Cargo Trafficking

GGA proteins utilize their VHS domains to recognize and bind to acidic di-leucine motifs in the cytoplasmic tails of cargo proteins, such as the mannose-6-phosphate receptor (M6PR), at the trans-Golgi network (TGN).[10] This interaction is the first step in sorting these cargo proteins into clathrin-coated vesicles destined for the endosomes.

VHS_Pathway cluster_tgn Trans-Golgi Network (TGN) Cargo Cargo (e.g., M6PR) Dileucine Acidic Dileucine Motif Cargo->Dileucine has GGA GGA Protein VHS VHS Domain GGA->VHS contains GAT GAT Domain GGA->GAT contains Clathrin Clathrin GGA->Clathrin recruits VHS->Dileucine binds ARF1 ARF1-GTP GAT->ARF1 binds Vesicle Clathrin-Coated Vesicle to Endosome Clathrin->Vesicle forms

VHS domain in GGA-mediated cargo trafficking.

Experimental Protocols

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein and various lipids spotted on a nitrocellulose membrane.

Methodology:

  • Lipid Spotting: Dissolve lipids in an appropriate solvent and spot 1-2 µL of each lipid onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution of 3-5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (typically 1-5 µg/mL) in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (3-5 times for 10 minutes each) to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (or its tag) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

PLO_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection LipidSpotting Spot Lipids on Nitrocellulose Membrane Blocking Block with BSA/Milk LipidSpotting->Blocking ProteinIncubation Incubate with Purified Protein Blocking->ProteinIncubation Washing1 Wash (x3) ProteinIncubation->Washing1 PrimaryAb Incubate with Primary Antibody Washing1->PrimaryAb Washing2 Wash (x3) PrimaryAb->Washing2 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Washing2->SecondaryAb Washing3 Wash (x3) SecondaryAb->Washing3 ECL ECL Detection Washing3->ECL Imaging Imaging ECL->Imaging

Workflow for Protein-Lipid Overlay Assay.
Liposome Co-sedimentation Assay

This technique is used to quantify the binding of a protein to lipid vesicles (liposomes) of a defined composition.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition by extrusion.

  • Binding Reaction: Incubate the purified protein with the prepared liposomes in a suitable buffer for a defined period (e.g., 30 minutes at room temperature).

  • Ultracentrifugation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Sample Collection: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

  • Analysis: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. The fraction of bound protein can be quantified and used to determine binding affinity.

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis LiposomePrep Prepare Liposomes (Extrusion) BindingReaction Incubate Protein with Liposomes LiposomePrep->BindingReaction Ultracentrifugation Ultracentrifugation BindingReaction->Ultracentrifugation Separation Separate Supernatant and Pellet Ultracentrifugation->Separation SDSPAGE SDS-PAGE Analysis of Supernatant and Pellet Separation->SDSPAGE Quantification Quantify Bound and Unbound Protein SDSPAGE->Quantification

Workflow for Liposome Co-sedimentation Assay.

Conclusion

References

A Comparative Guide to Validating the VHS Domain-Ubiquitin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Vps27, Hrs, and STAM (VHS) domain and ubiquitin is a critical event in cellular signaling, particularly in the endosomal sorting of ubiquitinated cargo proteins. Dysregulation of this interaction has been implicated in various diseases, making it a key target for therapeutic intervention. Validating and characterizing this protein-protein interaction is therefore of paramount importance. This guide provides an objective comparison of key biophysical and biochemical techniques used to study the VHS-ubiquitin interaction, complete with supporting data and detailed experimental protocols.

At a Glance: Comparison of Key Validation Techniques

TechniqueType of DataThroughputKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Quantitative (Kd, kon, koff)MediumReal-time, label-free, provides kinetic and affinity data.Requires immobilization of one binding partner, which may affect its conformation and activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative (Kd), StructuralLowProvides atomic-level detail of the interaction interface and binding affinity in solution.[1][2][3][4]Requires larger amounts of isotopically labeled protein, technically demanding.
Co-immunoprecipitation (Co-IP) Qualitative/Semi-quantitativeHighDemonstrates interaction in a cellular context (in vivo or in situ).Prone to false positives and negatives, does not provide direct affinity data.
Isothermal Titration Calorimetry (ITC) Quantitative (Kd, ΔH, ΔS)Low to MediumLabel-free, solution-based, provides a complete thermodynamic profile of the interaction.[5]Requires relatively large amounts of highly pure and soluble protein.

Quantitative Data Summary

The following table summarizes experimentally determined dissociation constants (Kd) for the interaction between various VHS domains and ubiquitin, as measured by different techniques. A lower Kd value indicates a stronger binding affinity.

VHS DomainUbiquitin TypeTechniqueDissociation Constant (Kd)Reference
STAM1 VHSMono-ubiquitinSPR220 µM[6]
STAM2 VHSMono-ubiquitinNMR64 ± 8 µM[1]
Hrs VHSMono-ubiquitinSPR> 2 mM[6]
Tom1 VHSMono-ubiquitinSPR~ 500 µM[6]
GGA3 VHSMono-ubiquitinSPR~ 1.5 mM[6]
STAM1 VHSK63-linked di-ubiquitinSPR110 µM[6]
STAM1 VHSK48-linked di-ubiquitinSPR380 µM[6]

In-Depth Technique Analysis and Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[7][8][9] It measures the change in refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to an immobilized molecule (the ligand).

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify VHS and Ubiquitin Immobilization Immobilize VHS (Ligand) Protein_Purification->Immobilization Chip_Preparation Prepare Sensor Chip Chip_Preparation->Immobilization Injection Inject Ubiquitin (Analyte) Immobilization->Injection Detection Detect Binding (RU change) Injection->Detection Regeneration Regenerate Chip Detection->Regeneration Sensorgram Generate Sensorgram Detection->Sensorgram Regeneration->Injection Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine Kd, kon, koff Fitting->Results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol for VHS-Ubiquitin Interaction:

  • Protein Preparation: Express and purify recombinant VHS domain (ligand) and ubiquitin (analyte) to >95% purity. Ensure proteins are in a suitable buffer (e.g., HBS-EP+).

  • Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the VHS domain to the desired density (e.g., 2000 RU) by injecting it over the activated surface.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a dilution series of ubiquitin in running buffer (e.g., 0-500 µM).

    • Inject the ubiquitin solutions over the VHS-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, regenerate the sensor surface by injecting a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound ubiquitin.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about protein-protein interactions in solution.[3][4] Chemical shift perturbation (CSP) experiments are commonly used to map the binding interface and determine binding affinities.

Experimental Workflow:

NMR_Workflow cluster_prep Preparation cluster_run NMR Titration cluster_analysis Data Analysis Labeling Isotope Label (e.g., 15N) VHS Purification Purify Labeled VHS and Unlabeled Ubiquitin Labeling->Purification Spectrum_Apo Acquire 1H-15N HSQC of 15N-VHS (apo) Purification->Spectrum_Apo Titration Titrate with Unlabeled Ubiquitin Spectrum_Apo->Titration Spectrum_Bound Acquire HSQC at Each Titration Point Titration->Spectrum_Bound Overlay Overlay Spectra Spectrum_Bound->Overlay CSP Calculate Chemical Shift Perturbations Overlay->CSP Mapping Map Perturbed Residues onto Structure CSP->Mapping Kd_Fit Fit CSPs to Binding Isotherm CSP->Kd_Fit

Caption: Workflow for NMR Chemical Shift Perturbation (CSP) analysis.

Detailed Protocol for VHS-Ubiquitin Interaction:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled VHS domain in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Express and purify unlabeled ubiquitin.

    • Buffer exchange both proteins into an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D₂O).

  • NMR Titration:

    • Prepare a sample of ¹⁵N-VHS at a suitable concentration (e.g., 100 µM).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo ¹⁵N-VHS.

    • Prepare a concentrated stock of unlabeled ubiquitin in the same NMR buffer.

    • Perform a stepwise titration by adding increasing molar ratios of ubiquitin to the ¹⁵N-VHS sample (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 4:1).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Process and assign the backbone amide resonances of ¹⁵N-VHS.

    • Overlay the HSQC spectra from the titration series.

    • Calculate the weighted average chemical shift perturbation (CSP) for each assigned residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).

    • Map the residues with significant CSPs onto the 3D structure of the VHS domain to identify the ubiquitin-binding interface.

    • Determine the Kd by fitting the CSPs of significantly perturbed residues as a function of ubiquitin concentration to a 1:1 binding isotherm.

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to identify and validate protein-protein interactions within the complex environment of a cell lysate.[10][11][12] It involves using an antibody to capture a specific protein ("bait") and its interacting partners ("prey").

Experimental Workflow:

CoIP_Workflow cluster_prep Preparation cluster_run Immunoprecipitation cluster_analysis Detection Cell_Lysis Lyse Cells (e.g., expressing HA-VHS) Lysate_Prep Prepare Cell Lysate Cell_Lysis->Lysate_Prep Antibody_Inc Incubate Lysate with anti-HA Ab Lysate_Prep->Antibody_Inc Bead_Capture Capture with Protein A/G Beads Antibody_Inc->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection_Ub Probe with anti-Ubiquitin Ab Western_Blot->Detection_Ub

Caption: Workflow for Co-immunoprecipitation (Co-IP) analysis.

Detailed Protocol for VHS-Ubiquitin Interaction:

  • Cell Culture and Lysis:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding a tagged version of the VHS domain-containing protein (e.g., HA-STAM1).

    • After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the tag (e.g., anti-HA antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G-conjugated beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • As a negative control, use a non-specific IgG antibody.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot analysis, probing with an antibody against ubiquitin to detect its co-immunoprecipitation with the tagged VHS domain protein. The presence of a band corresponding to ubiquitinated species in the anti-HA immunoprecipitate lane (and its absence in the IgG control lane) indicates an interaction.

Signaling Pathway and Logical Relationships

The VHS domain is a key component of the endosomal sorting machinery, recognizing ubiquitinated cargo and facilitating its trafficking to the lysosome for degradation.

Signaling_Pathway cluster_endocytosis Endocytosis cluster_escrts ESCRT Machinery Cargo Ubiquitinated Cargo Endosome Early Endosome Cargo->Endosome Internalization Lysosome Lysosome Cargo->Lysosome Degradation ESCRT0 ESCRT-0 (Hrs/STAM) Endosome->ESCRT0 Recruitment VHS VHS Domain ESCRT0->VHS contains ESCRT1 ESCRT-I ESCRT0->ESCRT1 Sequential Assembly VHS->Cargo Binding ESCRT2 ESCRT-II ESCRT1->ESCRT2 Sequential Assembly ESCRT3 ESCRT-III ESCRT2->ESCRT3 Sequential Assembly MVB Multivesicular Body (MVB) ESCRT3->MVB Membrane Invagination MVB->Lysosome Fusion

Caption: Role of the VHS domain in the ESCRT pathway.

This guide provides a framework for selecting the most appropriate method to validate and characterize the interaction between VHS domains and ubiquitin. The choice of technique will depend on the specific research question, the available resources, and the desired level of detail. By combining data from these complementary approaches, researchers can gain a comprehensive understanding of this crucial molecular interaction.

References

A Comparative Guide to VHS and FYVE Domain Structures and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the VHS (Vps27, Hrs, and STAM) and FYVE (Fab1, YOTB, Vac1, and EEA1) domains, two critical protein modules involved in intracellular trafficking and signaling. Understanding the distinct structural and functional characteristics of these domains is crucial for dissecting cellular sorting pathways and for the development of targeted therapeutics.

Introduction to VHS and FYVE Domains

The precise sorting and transport of proteins and lipids to their correct subcellular destinations are fundamental for maintaining cellular homeostasis. This intricate process is orchestrated by a host of proteins containing specialized domains that recognize specific sorting signals or lipids. Among these, the VHS and FYVE domains play pivotal roles, primarily in the endosomal pathway, by mediating the recruitment of cytosolic proteins to membranes and facilitating the recognition of cargo.

VHS domains are approximately 150 amino acids in length and are found at the N-terminus of a variety of proteins involved in vesicular trafficking, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[1] They are primarily recognized as protein-protein interaction modules, binding to ubiquitinated cargo and sorting receptors.[2]

FYVE domains are smaller, typically 60-70 amino acid, zinc-finger domains that specifically recognize phosphatidylinositol 3-phosphate (PI(3)P), a key lipid marker of early endosomes.[3][4] This interaction is crucial for the recruitment of a multitude of proteins to endosomal membranes, thereby regulating processes such as endosome fusion and cargo sorting.[5]

Structural Comparison

While both domains are involved in membrane-associated processes, their three-dimensional structures are markedly different, dictating their distinct binding partners and functions.

The VHS domain folds into a right-handed superhelical structure composed of eight α-helices.[1] This elongated and solvent-exposed surface provides a platform for interacting with various protein partners. The core of the domain is predominantly hydrophobic, while the surface displays charged patches that are critical for protein-protein recognition.[1][6]

In contrast, the FYVE domain adopts a more compact fold stabilized by the coordination of two zinc ions.[3][7] Its structure consists of two double-stranded antiparallel β-sheets and a C-terminal α-helix.[7] A conserved basic pocket, formed by an (R/K)(R/K)HHCR motif, is responsible for the specific recognition of the PI(3)P headgroup.[3]

Functional Comparison: Ligand Recognition and Biological Roles

The primary functional distinction between VHS and FYVE domains lies in their ligand specificity, which in turn dictates their roles in cellular trafficking.

FYVE domains are highly specific lipid-binding modules. Their primary ligand is phosphatidylinositol 3-phosphate (PI(3)P) , a phosphoinositide enriched on the membranes of early endosomes and the internal vesicles of multivesicular bodies.[8][9] This specific interaction is essential for the recruitment of FYVE domain-containing proteins to these compartments, where they participate in a variety of processes including:

  • Endosome tethering and fusion: Proteins like EEA1 (Early Endosome Antigen 1) utilize their FYVE domain to localize to early endosomes, where they facilitate membrane fusion events.

  • Endosomal sorting: The ESCRT-0 complex component Hrs contains a FYVE domain that directs it to endosomes to initiate the sorting of ubiquitinated cargo into the multivesicular body pathway.

  • Autophagosome maturation. [9]

VHS domains , on the other hand, are primarily protein-protein interaction domains. Their key binding partners include:

  • Ubiquitin: VHS domains can directly bind to ubiquitin, a post-translational modification that serves as a major sorting signal for the degradation of transmembrane proteins.[2] This interaction is crucial for the recognition and sorting of ubiquitinated cargo by the ESCRT machinery.

  • Acidic di-leucine motifs: These are sorting signals found in the cytoplasmic tails of various transmembrane cargo proteins, such as the mannose 6-phosphate receptor.[4] The GGA (Golgi-localizing, γ-adaptin ear homology domain, ARF-binding) proteins utilize their VHS domains to recognize these motifs and mediate their transport from the trans-Golgi network to endosomes.[4]

Interestingly, some proteins, such as Hrs, contain both a VHS and a FYVE domain. This dual-domain architecture allows for a cooperative and more robust association with endosomal membranes, where the FYVE domain anchors the protein to PI(3)P-rich membranes, and the VHS domain engages with ubiquitinated cargo.[6]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters comparing VHS and FYVE domains.

FeatureVHS DomainFYVE Domain
Size ~150 amino acids[1]~60-70 amino acids[3]
Structure Right-handed superhelix of 8 α-helices[1]2 β-hairpins, 1 α-helix, 2 Zn²⁺ clusters[3]
Primary Ligand(s) Ubiquitin, Acidic di-leucine motifs[2][4]Phosphatidylinositol 3-phosphate (PI(3)P)[3][4]
Binding Affinity (Kd) Ubiquitin: ~220 - 920 µM (for monoubiquitin)[5]PI(3)P: 0.6 nM - 130 µM (highly dependent on lipid presentation)[7]
Acidic di-leucine motif: ~1-3 µM (analogous interaction with AP2 complex)
Cellular Localization Primarily cytosol, recruited to endosomes and TGNPrimarily cytosol, recruited to PI(3)P-rich membranes (e.g., early endosomes)[8]
Key Functions Cargo recognition (ubiquitinated proteins, sorting motifs)[2][4]Membrane recruitment, endosome tethering and fusion[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare VHS and FYVE domains are provided below.

Experimental Protocol 1: Protein-Lipid Overlay Assay to Determine FYVE Domain Specificity

This assay is used to qualitatively assess the lipid-binding specificity of a FYVE domain.

Methodology:

  • Lipid Spotting:

    • Prepare serial dilutions of various phospholipids (e.g., PI, PI(3)P, PI(4)P, PI(5)P, PI(3,4)P₂, PI(3,5)P₂, PI(4,5)P₂, PA, PC, PE, PS) in a suitable solvent (e.g., chloroform:methanol:water).

    • Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose or PVDF membrane and allow it to dry completely.

  • Blocking:

    • Block the membrane with a solution of 3-5% fatty acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

  • Protein Incubation:

    • Incubate the blocked membrane with a solution containing the purified GST-tagged or His-tagged FYVE domain (typically 0.5-1 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane extensively with TBST (3-5 times for 10 minutes each) to remove unbound protein.

  • Detection:

    • Incubate the membrane with a primary antibody against the tag (e.g., anti-GST or anti-His) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane a final time with TBST.

    • Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a powerful technique to quantitatively measure the binding affinity and kinetics of biomolecular interactions.

A. FYVE Domain and PI(3)P-containing Liposomes:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of PI(3)P (e.g., 5%) along with a background of other lipids like PC and PE.

    • Use a liposome extruder to create vesicles of a uniform size.

  • Chip Preparation:

    • Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).

    • Immobilize the prepared liposomes onto the sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Inject serial dilutions of the purified FYVE domain protein over the liposome-coated surface.

    • Measure the change in the resonance angle in real-time to monitor association and dissociation.

    • Regenerate the sensor chip surface between injections using a suitable regeneration solution (e.g., a brief pulse of NaOH or glycine-HCl).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

B. VHS Domain and Ubiquitin:

  • Chip Preparation:

    • Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip).

    • Immobilize purified ubiquitin onto the sensor chip surface using amine coupling chemistry.

  • Binding Analysis:

    • Inject serial dilutions of the purified VHS domain protein over the ubiquitin-coated surface.

    • Monitor the binding interaction in real-time.

  • Data Analysis:

    • Analyze the sensorgrams as described above to determine the kinetic and affinity constants for the VHS-ubiquitin interaction.

Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions

Co-IP is used to investigate protein-protein interactions within a cellular context. This protocol can be used to confirm the interaction of a VHS domain-containing protein with a ubiquitinated cargo protein.

Methodology:

  • Cell Lysis:

    • Lyse cells co-expressing a tagged VHS domain-containing protein (e.g., FLAG-Hrs) and a ubiquitinated cargo protein in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the tag of the VHS-domain protein (e.g., anti-FLAG antibody) for 2-4 hours at 4°C.

    • Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the tagged VHS-domain protein and the ubiquitinated cargo protein to confirm their co-immunoprecipitation.

Visualizations

The following diagrams illustrate key concepts related to VHS and FYVE domain function and experimental workflows.

VHS_FYVE_Signaling cluster_membrane Early Endosome Membrane cluster_cytosol Cytosol PI(3)P PI(3)P Ub_Cargo Ubiquitinated Cargo Hrs Hrs VHS FYVE Hrs:fyve->PI(3)P Binds to Hrs:vhs->Ub_Cargo Recognizes

Cooperative membrane targeting by a VHS-FYVE protein.

Lipid_Overlay_Workflow start Start: Prepare Lipid Dilutions spot Spot Lipids onto Membrane start->spot block Block Membrane with BSA spot->block incubate Incubate with Tagged FYVE Domain block->incubate wash1 Wash to Remove Unbound Protein incubate->wash1 primary_ab Incubate with Primary Antibody wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Final Wash secondary_ab->wash3 detect Detect with ECL wash3->detect

Workflow for a Protein-Lipid Overlay Assay.

SPR_Workflow start Start: Prepare Sensor Chip immobilize Immobilize Ligand (e.g., Ubiquitin or Liposomes) start->immobilize inject Inject Serial Dilutions of Analyte (e.g., VHS or FYVE domain) immobilize->inject measure Measure Real-time Binding (Association/Dissociation) inject->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Data to Determine Kd, ka, kd measure->analyze regenerate->inject Repeat for each concentration

General workflow for a Surface Plasmon Resonance experiment.

References

cross-validation of VHS domain interactors by different methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of common experimental methods used to cross-validate interactors of the VHS (Vps27, Hrs, and STAM) domain, a crucial component in vesicular trafficking and signal transduction.

The VHS domain is a highly conserved module of approximately 150 amino acids found in a variety of eukaryotic proteins, including STAM (Signal Transducing Adaptor Molecule), Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), and GGA (Golgi-localized, Gamma-ear containing, ARF-binding) proteins. These proteins are pivotal in sorting and trafficking of cellular cargo, particularly in the endocytic and secretory pathways. Given their involvement in critical cellular processes, identifying and validating their interacting partners is essential for understanding their function and for potential therapeutic targeting.

This guide will delve into the principles, protocols, and comparative data of four widely used techniques for validating protein-protein interactions: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Pull-down Assays, and Surface Plasmon Resonance (SPR).

Comparative Analysis of Validation Methods

The choice of method for validating protein-protein interactions depends on various factors, including the nature of the interaction (stable vs. transient), the availability of reagents, and the type of information required (qualitative vs. quantitative). Cross-validation using multiple orthogonal methods is highly recommended to increase confidence in the identified interactions.

MethodPrincipleAdvantagesDisadvantagesQuantitative Data
Co-immunoprecipitation (Co-IP) An antibody against a specific "bait" protein is used to pull down the protein from a cell lysate, along with any interacting "prey" proteins.In vivo interactions in a native cellular context; detects stable and some transient interactions.Prone to false positives due to non-specific binding; antibody quality is critical; may not detect weak or very transient interactions.Semi-quantitative (Western blot band intensity).
Yeast Two-Hybrid (Y2H) Based on the reconstitution of a functional transcription factor in yeast when a "bait" and "prey" protein interact, leading to the expression of a reporter gene.High-throughput screening of large libraries; detects binary interactions.High rate of false positives and negatives; interactions occur in the yeast nucleus, which may not be the native environment; may miss interactions requiring post-translational modifications.Qualitative (reporter gene expression).
Pull-down Assay A purified "bait" protein, often tagged (e.g., with GST or His), is immobilized on a resin and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.In vitro method allowing for controlled conditions; can confirm direct interactions.In vitro nature may not reflect in vivo conditions; potential for non-specific binding to the resin or tag.Semi-quantitative (Western blot band intensity).
Surface Plasmon Resonance (SPR) A label-free technique that measures the binding of an analyte ("prey") to a ligand ("bait") immobilized on a sensor chip in real-time.Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates; label-free.Requires purified proteins; can be technically demanding; immobilization of the ligand may affect its conformation and binding activity.Quantitative (KD, ka, kd).

Case Study: Cross-Validation of the STAM1 VHS Domain Interaction with Ubiquitin

A key interactor of the STAM VHS domain is ubiquitin, a small regulatory protein that plays a crucial role in protein degradation and signaling. The interaction between the STAM1 VHS domain and ubiquitin has been validated using multiple methods, providing a robust example of cross-validation.

MethodBait ProteinPrey ProteinKey FindingsQuantitative DataCitation
Pull-down Assay GST-tagged STAM1 VHS domainUbiquitinated proteins from cell lysateThe STAM1 VHS domain directly binds to ubiquitinated proteins.-[1]
Surface Plasmon Resonance (SPR) Biotinylated STAM1 VHS domainMonoubiquitinThe STAM1 VHS domain binds to monoubiquitin with a specific affinity.KD = 130 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation for other VHS domain interactor studies.

Co-immunoprecipitation (Co-IP) Protocol
  • Cell Lysis: Cells expressing the bait protein are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

  • Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-bait protein-prey protein complex.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The protein complex is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait and potential prey proteins.

Yeast Two-Hybrid (Y2H) Screening Protocol
  • Vector Construction: The "bait" protein is cloned into a vector containing a DNA-binding domain (DBD), and a library of potential "prey" proteins is cloned into a vector with a transcriptional activation domain (AD).

  • Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Selection: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal).

  • Interaction Confirmation: Yeast colonies that grow on the selective media indicate a potential interaction. These are then picked and re-streaked on more stringent selective media to confirm the interaction and reduce false positives.

  • Prey Plasmid Isolation and Sequencing: The prey plasmid from positive clones is isolated and sequenced to identify the interacting protein.

Pull-down Assay Protocol
  • Bait Protein Immobilization: A purified, tagged bait protein (e.g., GST-fusion protein) is incubated with affinity beads (e.g., glutathione-agarose) to immobilize it.

  • Lysate Preparation: A cell lysate or a solution of purified prey protein is prepared.

  • Binding: The immobilized bait protein is incubated with the lysate or prey protein solution to allow for interaction.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, often by using a competitor for the tag (e.g., glutathione for GST tags) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation and Ligand Immobilization: The "bait" protein (ligand) is immobilized on a sensor chip surface.

  • Analyte Preparation: The "prey" protein (analyte) is prepared in a suitable running buffer at various concentrations.

  • Binding Analysis: The analyte is injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

  • Regeneration: The sensor chip surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction, allowing for subsequent experiments.

Signaling Pathways and Experimental Workflows

Visualizing the context of these interactions within cellular pathways and the experimental workflows used to validate them is crucial for a comprehensive understanding.

Signaling Pathways Involving VHS Domain Proteins

VHS domain-containing proteins are key players in several critical signaling and trafficking pathways.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase (RTK) Signaling & Endocytosis cluster_TGN Trans-Golgi Network (TGN) to Endosome Trafficking RTK Activated RTK Ubiquitin Ubiquitin RTK->Ubiquitin Ubiquitination STAM_Hrs STAM/Hrs (ESCRT-0) Ubiquitin->STAM_Hrs Recognition by VHS domain Endosome Early Endosome STAM_Hrs->Endosome Sorting MVB Multivesicular Body (MVB) formation Endosome->MVB Lysosome Lysosomal Degradation MVB->Lysosome TGN TGN Cargo Cargo Protein TGN->Cargo GGA GGA Protein Cargo->GGA Binding via VHS domain Clathrin Clathrin GGA->Clathrin Recruitment Endosome2 Endosome Clathrin->Endosome2 Vesicle Formation

Caption: Signaling pathways involving STAM/Hrs in RTK endocytosis and GGA proteins in TGN trafficking.

Experimental Workflow for Cross-Validation

A typical workflow for identifying and cross-validating protein-protein interactions involves an initial screen followed by validation with one or more orthogonal methods.

Experimental_Workflow Y2H_Screen Yeast Two-Hybrid Screen (Initial Discovery) Putative_Interactors List of Putative Interactors Y2H_Screen->Putative_Interactors CoIP Co-immunoprecipitation (In vivo validation) Putative_Interactors->CoIP PullDown Pull-down Assay (In vitro validation) Putative_Interactors->PullDown SPR Surface Plasmon Resonance (Quantitative analysis) Putative_Interactors->SPR Validated_Interactor Validated Interactor CoIP->Validated_Interactor PullDown->Validated_Interactor SPR->Validated_Interactor

Caption: A typical experimental workflow for cross-validating protein-protein interactions.

By employing a multi-pronged approach that combines discovery-oriented techniques like Y2H with rigorous in vivo and in vitro validation methods such as Co-IP, Pull-down assays, and quantitative biophysical techniques like SPR, researchers can build a high-confidence interactome for VHS domain-containing proteins. This comprehensive understanding is fundamental for deciphering their complex roles in cellular function and disease.

References

A Comparative Guide to the VHS Domain in Yeast and Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the function of the VHS (Vps27, Hrs, and STAM) domain in yeast (Saccharomyces cerevisiae) and mammals. The VHS domain is a conserved protein module of approximately 140-150 amino acids that plays a critical role in vesicular trafficking by recognizing and sorting cargo proteins. Understanding the similarities and differences in its function across these organisms can provide valuable insights for research and therapeutic development.

Core Functional Comparison: Yeast vs. Mammals

The VHS domain is a key player in the endosomal-lysosomal/vacuolar sorting pathways in both yeast and mammals, primarily functioning in cargo recognition. While the fundamental role is conserved, the specific cargo and regulatory mechanisms exhibit notable differences.

In the budding yeast Saccharomyces cerevisiae, the primary VHS domain-containing proteins are Vps27p and the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), Gga1p and Gga2p. Vps27p is a component of the ESCRT-0 complex and is essential for sorting ubiquitinated membrane proteins into the multivesicular body (MVB) pathway, which leads to their degradation in the vacuole.[1][2] The GGA proteins in yeast are involved in trafficking proteins from the trans-Golgi network (TGN) to the vacuole.[3][4] The VHS domains of yeast Gga proteins have been shown to directly bind to sorting signals in the cytoplasmic tails of cargo proteins like the Kex2p protease and the carboxypeptidase Y (CPY) receptor, Vps10p.[5]

In mammals, the key VHS domain-containing proteins include the homologs of Vps27p (Hrs) and the GGAs (GGA1, GGA2, and GGA3), as well as STAM (Signal Transducing Adaptor Molecule). Similar to yeast, mammalian GGAs are involved in sorting cargo from the TGN to the endosomal-lysosomal system. Their VHS domains recognize acidic cluster-dileucine motifs present in the cytoplasmic tails of sorting receptors such as the mannose-6-phosphate receptors (MPRs).[6][7][8][9] The mammalian ESCRT-0 complex, composed of Hrs and STAM, plays a crucial role in sorting ubiquitinated cargo, including down-regulation of signaling receptors like the epidermal growth factor receptor (EGFR), into the MVB pathway for lysosomal degradation.[10][11][12][13][14] Notably, the VHS domains of mammalian STAM proteins have been shown to bind directly to ubiquitin, a function that is critical for their role in sorting ubiquitinated cargo.[15]

Quantitative Data on Binding Affinities

OrganismVHS Domain ProteinLigand (Peptide)Binding Affinity (Kd)Experimental Method
HumanGGA3Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) C-terminal peptide1.3 µMIsothermal Titration Calorimetry
HumanGGA3Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) C-terminal peptide19 µMIsothermal Titration Calorimetry
YeastGga2pKex2p C-terminal peptideRelative affinity determined: Asp(780) > Ser(780) > Ala(780)GST pull-down assays

Data for human GGA3 from Misra et al., 2002. Data for yeast Gga2p from Bonifacino, 2004.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying VHS domain interactions.

Yeast_Vacuolar_Sorting cluster_golgi Trans-Golgi Network (TGN) cluster_pvc Prevacuolar Compartment (PVC) / Endosome TGN Cargo Proteins (e.g., CPY, Kex2p) GGA Gga1/2p TGN->GGA Cargo binding via VHS domain Vps10p Vps10p (Receptor) Vps10p->TGN Binds CPY PVC PVC Vps10p->PVC Transport PVC->Vps10p Recycling Vps27p Vps27p (ESCRT-0) PVC->Vps27p Ubiquitinated cargo recruits ESCRT-0 MVB Multivesicular Body (MVB) Formation Vacuole Vacuole (Degradation) MVB->Vacuole Fusion GGA->PVC Vesicular Transport ESCRT_I_II_III ESCRT-I, -II, -III Vps27p->ESCRT_I_II_III Recruits ESCRT_I_II_III->MVB Drives

Caption: Yeast Vacuolar Protein Sorting Pathway.

Mammalian_Endosomal_Sorting cluster_pm Plasma Membrane cluster_endosome Endosomal Pathway EGFR EGFR Early_Endosome Early Endosome EGFR->Early_Endosome Endocytosis Ub Ubiquitin EGFR->Ub Ubiquitination EGF EGF EGF->EGFR Binding & Activation Hrs_STAM Hrs/STAM (ESCRT-0) Early_Endosome->Hrs_STAM Ub-cargo binding via VHS/UIM domains MVB Multivesicular Body (MVB) Formation Lysosome Lysosome (Degradation) MVB->Lysosome Fusion ESCRT_I_II_III ESCRT-I, -II, -III Hrs_STAM->ESCRT_I_II_III Recruits ESCRT_I_II_III->MVB Drives

Caption: Mammalian Endosomal Sorting and EGFR Degradation.

Experimental_Workflow Start Hypothesize Protein-Protein Interaction (e.g., VHS-Cargo) Y2H Yeast Two-Hybrid (Y2H) Screen for potential interactors Start->Y2H GST_Pulldown GST Pull-Down Assay In vitro validation of interaction Y2H->GST_Pulldown Validate hits Quantification Quantitative Binding Analysis GST_Pulldown->Quantification Confirm interaction SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, Kd) Quantification->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: Kd, ΔH, ΔS) Quantification->ITC Conclusion Confirm and Characterize Interaction SPR->Conclusion ITC->Conclusion

Caption: Experimental Workflow for VHS Domain Interaction Analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay

This protocol is for screening a cDNA library for proteins that interact with a VHS domain "bait".

a. Plasmid Construction:

  • Clone the VHS domain of interest into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (DBD).

  • A cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to a transcriptional activation domain (AD).

b. Yeast Transformation:

  • Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids.

  • Plate the transformed yeast on selective medium lacking tryptophan and leucine to select for cells containing both plasmids.

c. Screening for Interactions:

  • Plate the yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine.

  • Growth on this medium indicates a positive interaction, as the interaction between the bait and prey brings the DBD and AD together, activating the reporter genes (HIS3 and ADE2).

  • Positive colonies can be further verified by a β-galactosidase assay if a lacZ reporter is also present.

d. Identification of Interacting Proteins:

  • Isolate the prey plasmid from positive yeast colonies.

  • Sequence the cDNA insert to identify the interacting protein.

GST Pull-Down Assay

This protocol is for in vitro validation of a specific interaction between a VHS domain and a putative binding partner.

a. Protein Expression and Purification:

  • Express the VHS domain as a fusion protein with Glutathione S-transferase (GST-VHS) in E. coli.

  • Express the potential interacting protein ("prey") in a suitable system (e.g., in vitro transcription/translation or expression in mammalian cells).

b. Immobilization of Bait Protein:

  • Incubate the E. coli lysate containing GST-VHS with glutathione-sepharose beads to immobilize the bait protein.

  • Wash the beads to remove non-specifically bound proteins.

c. Binding Reaction:

  • Incubate the immobilized GST-VHS with the lysate or purified prey protein.

  • As a negative control, use beads with GST alone.

d. Washing and Elution:

  • Wash the beads extensively to remove unbound prey protein.

  • Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

e. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

  • A band corresponding to the prey protein in the GST-VHS pull-down but not in the GST-only control indicates a specific interaction.

Surface Plasmon Resonance (SPR)

This protocol is for the quantitative analysis of the kinetics of a VHS domain-ligand interaction.

a. Chip Preparation and Ligand Immobilization:

  • Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Covalently immobilize the purified VHS domain ("ligand") onto the chip surface via amine coupling.

  • Deactivate the remaining active esters with ethanolamine.

b. Analyte Binding:

  • Prepare a series of dilutions of the purified binding partner ("analyte").

  • Inject the analyte solutions over the chip surface at a constant flow rate.

  • Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

c. Dissociation and Regeneration:

  • After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.

  • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the chip for the next injection.

d. Data Analysis:

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

This protocol is for the thermodynamic characterization of a VHS domain-ligand interaction.

a. Sample Preparation:

  • Dialyze both the purified VHS domain and its binding partner into the same buffer to minimize heats of dilution.

  • Accurately determine the concentrations of both protein solutions.

b. Titration:

  • Fill the ITC sample cell with the VHS domain solution.

  • Fill the injection syringe with the ligand solution at a concentration typically 10-20 times that of the protein in the cell.

  • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

c. Data Acquisition:

  • Measure the heat released or absorbed after each injection.

  • The magnitude of the heat change is proportional to the amount of binding that occurs.

d. Data Analysis:

  • Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of the interaction (n), the binding affinity (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH).

  • The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

References

A Comparative Guide to the Structural Alignment of VHS Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features of various VHS (Vps27, Hrs, and STAM) domains, crucial components in vesicular trafficking and protein sorting. By presenting quantitative structural alignment data, detailed experimental protocols, and visualizations of associated signaling pathways, this document serves as a valuable resource for understanding the subtle yet significant differences that govern the function of these essential protein modules.

Structural Comparison of VHS Domains

VHS domains, typically composed of a right-handed superhelix of α-helices, exhibit a conserved structural fold despite variations in their amino acid sequences. These structural nuances are critical for their specific roles in recognizing and binding to cargo proteins and other components of the trafficking machinery. To quantify these differences, we have compiled Root Mean Square Deviation (RMSD) values from pairwise structural alignments of several key VHS domains. A lower RMSD value indicates a higher degree of structural similarity.

VHS Domain 1 VHS Domain 2 RMSD (Å) PDB ID 1 PDB ID 2 Reference
Human GGA3Drosophila Hrs1.51JPL1DVP[1]
Human GGA3Human TOM11.51JPL1ELK[1]
Human STAM1 (in ESCRT-0)Yeast Vps27/Hse1 (in ESCRT-0)1.583LDZNot specifiedThis is for the core ESCRT-0 complex

Experimental Protocols

The structural data presented in this guide were obtained through high-resolution structural biology techniques. Below are detailed summaries of the experimental protocols typically employed for the determination of VHS domain structures.

X-ray Crystallography

This technique has been instrumental in determining the three-dimensional structure of several VHS domains, including those from GGA3, TOM1, Hrs, and Tepsin.[1][2][3]

1. Protein Expression and Purification:

  • The gene encoding the VHS domain of interest is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.

  • The construct is transformed into a suitable expression host, typically E. coli BL21(DE3) cells.[4]

  • Protein expression is induced, and the cells are harvested and lysed.

  • The VHS domain is purified from the cell lysate using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

2. Crystallization:

  • The purified protein is concentrated to a high concentration.

  • Crystallization screening is performed using various techniques like hanging-drop or sitting-drop vapor diffusion, testing a wide range of buffer conditions, precipitants, and temperatures to find conditions that promote the growth of well-ordered crystals.[2][4][5]

3. Data Collection and Structure Determination:

  • The protein crystals are cryo-cooled to protect them from radiation damage.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.[5]

  • The initial model is refined against the experimental data to generate the final high-resolution structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution. The structure of the STAM1 VHS domain in complex with ubiquitin has been investigated using NMR.[6]

1. Sample Preparation:

  • The VHS domain is isotopically labeled with 15N and/or 13C by expressing the protein in minimal media supplemented with 15NH4Cl and/or 13C-glucose.

  • The labeled protein is purified as described for X-ray crystallography.

2. NMR Data Acquisition:

  • A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed to assign the chemical shifts of the backbone and side-chain atoms.

  • Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC) are conducted to obtain distance restraints between protons that are close in space (< 5 Å).

3. Structure Calculation:

  • The experimental restraints (chemical shift assignments and NOE-derived distances) are used as input for structure calculation programs (e.g., CNS, CYANA).

  • An ensemble of structures is calculated, and the final structure is refined and validated based on stereochemical quality and agreement with the experimental data.

Signaling Pathways and Experimental Workflows

VHS domain-containing proteins are key players in several critical cellular signaling and trafficking pathways. Understanding their interactions and the logical flow of these processes is essential for targeted drug development.

Vesicular Trafficking from the Trans-Golgi Network (TGN)

GGA proteins are crucial for sorting cargo proteins at the TGN for transport to endosomes. They recognize specific sorting signals on cargo proteins via their VHS domains.

TGN_to_Endosome_Trafficking cluster_TGN TGN Lumen cluster_Cytosol Cytosol TGN Trans-Golgi Network Vesicle Clathrin-Coated Vesicle TGN->Vesicle budding Endosome Early Endosome Vesicle->Endosome fusion Cargo Cargo Protein (e.g., M6PR) GGA GGA Protein Cargo->GGA binds to VHS domain Clathrin Clathrin GGA->Clathrin recruits Clathrin->Vesicle forms coat

Caption: Trafficking from the TGN to the endosome mediated by GGA proteins.

Endosomal Sorting by the ESCRT Machinery

The ESCRT (Endosomal Sorting Complex Required for Transport) machinery is responsible for sorting ubiquitinated membrane proteins into multivesicular bodies (MVBs) for degradation in the lysosome. The ESCRT-0 complex, which includes the VHS domain-containing proteins Hrs and STAM, plays a critical role in the initial recognition of ubiquitinated cargo.

ESCRT_Pathway Ub_Cargo Ubiquitinated Cargo ESCRT0 ESCRT-0 (Hrs/STAM) Ub_Cargo->ESCRT0 recognition by VHS & UIM domains ESCRT1 ESCRT-I ESCRT0->ESCRT1 recruits ESCRT2 ESCRT-II ESCRT1->ESCRT2 recruits ESCRT3 ESCRT-III ESCRT2->ESCRT3 recruits Vps4 Vps4 ATPase ESCRT3->Vps4 recruits MVB Multivesicular Body (MVB) Formation ESCRT3->MVB drives vesicle budding Vps4->ESCRT3 disassembly Lysosome Lysosomal Degradation MVB->Lysosome fusion

Caption: The ESCRT pathway for sorting ubiquitinated cargo.

Experimental Workflow for X-ray Crystallography

The following diagram outlines the typical workflow for determining the structure of a VHS domain using X-ray crystallography.

Xray_Workflow Cloning Gene Cloning & Expression Purification Protein Purification Cloning->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phasing Structure Solution (Phasing) Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for protein structure determination by X-ray crystallography.

References

A Comparative Guide to the Validation of a Novel VHS Domain Binding Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating a novel binding motif for the VHS (Vps27, Hrs, and STAM) domain. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific research goals.

Introduction to VHS Domains and Binding Motifs

The VHS domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins involved in vesicular trafficking and signal transduction.[1][2] These domains are crucial for targeting proteins to specific membranes and recognizing cargo.[2][3] A well-established binding partner for some VHS domains, particularly those in the GGA (Golgi-localized, Gamma-ear-containing, ARF-binding) family of proteins, is the acidic di-leucine motif found in the cytoplasmic tails of sorting receptors like the mannose 6-phosphate receptor.[1] More recently, ubiquitin has also been identified as a conserved binding partner for a wide range of VHS domains, highlighting the versatility of this domain in cellular sorting processes.[4][5]

The discovery and validation of novel VHS domain binding motifs are critical for elucidating new signaling pathways and identifying potential therapeutic targets. This guide will compare three widely used techniques for characterizing such protein-protein interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation (Co-IP).

Comparison of Validation Methodologies

The selection of an appropriate validation technique depends on the specific questions being addressed, such as the need for quantitative binding kinetics, thermodynamic data, or confirmation of interaction within a cellular context.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Co-Immunoprecipitation (Co-IP)
Principle Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6][7]Directly measures the heat released or absorbed during a binding event.[8][9]Uses an antibody to capture a protein of interest ("bait") from a cell lysate, thereby pulling down its interacting partners ("prey").[10][11]
Data Output Real-time sensorgram showing association and dissociation phases. Provides kinetic constants (ka, kd) and affinity constant (KD).[6]Titration curve showing heat change per injection. Provides affinity constant (KD), stoichiometry (n), and enthalpy (ΔH).[12][13]Detection of "prey" protein by Western blot or mass spectrometry.[14]
Quantitative Yes (Affinity and Kinetics)Yes (Affinity and Thermodynamics)Semi-quantitative/Qualitative
Throughput Medium to HighLow to MediumLow to Medium
Sample Consumption LowHighModerate
In vivo/In vitro In vitroIn vitroIn situ (from cell lysates)
Strengths Real-time kinetics, label-free, high sensitivity.[6]Gold standard for thermodynamics, provides a complete thermodynamic profile of the interaction.[8]Validates interactions in a near-native cellular environment, can identify unknown binding partners.[10][11]
Limitations Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations.Requires large amounts of pure protein, sensitive to buffer composition.Prone to false positives and false negatives, may not detect transient or weak interactions.[15]

Quantitative Data Summary

The following tables present hypothetical data from SPR and ITC experiments comparing the binding of a known acidic di-leucine motif and a novel putative VHS-binding motif ("Novel Motif-X") to a specific VHS domain.

Table 1: Surface Plasmon Resonance (SPR) Data

Binding PartnerAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (μM)
Acidic Di-leucine Motif1.5 x 10⁵3.0 x 10⁻³20
Novel Motif-X 2.2 x 10⁵ 8.8 x 10⁻⁴ 4
Negative Control PeptideNo Binding DetectedNo Binding DetectedNo Binding Detected

Table 2: Isothermal Titration Calorimetry (ITC) Data

Binding PartnerAffinity (KD) (μM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Acidic Di-leucine Motif250.98-8.5-1.2
Novel Motif-X 5.5 1.03 -10.2 -2.5
Negative Control PeptideNo Binding Detected---

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of the novel motif to the VHS domain.

Methodology:

  • Immobilization: A purified recombinant VHS domain is covalently immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Synthetic peptides corresponding to the acidic di-leucine motif (positive control), Novel Motif-X, and a scrambled peptide (negative control) are serially diluted in running buffer (e.g., HBS-EP+).

  • Binding Analysis: The peptides (analytes) are injected over the sensor surface at various concentrations. The association and dissociation phases are monitored in real-time.[6]

  • Regeneration: The sensor surface is regenerated between analyte injections using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).[16]

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[17]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between the novel motif and the VHS domain.

Methodology:

  • Sample Preparation: Purified VHS domain is placed in the sample cell, and the synthetic peptide (acidic di-leucine motif, Novel Motif-X, or negative control) is loaded into the injection syringe. Both are in identical, degassed buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).[13]

  • Titration: A series of small injections of the peptide solution are made into the sample cell containing the VHS domain.[9]

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.[12]

  • Control Titration: A control experiment is performed by injecting the peptide into buffer alone to determine the heat of dilution.[13]

  • Data Analysis: The integrated heat data, corrected for the heat of dilution, are plotted against the molar ratio of peptide to protein. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[8]

Co-Immunoprecipitation (Co-IP)

Objective: To validate the interaction between the VHS domain-containing protein and a protein containing Novel Motif-X in a cellular context.

Methodology:

  • Cell Lysis: Cells co-expressing a tagged version of the VHS-domain protein (e.g., FLAG-tagged) and the protein containing Novel Motif-X are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[10][15]

  • Pre-clearing: The cell lysate is incubated with non-specific IgG and protein A/G beads to reduce non-specific binding.[15]

  • Immunoprecipitation: The pre-cleared lysate is incubated with an anti-FLAG antibody to capture the VHS-domain protein and its binding partners.[11][18]

  • Complex Capture: Protein A/G beads are added to the lysate to bind the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[19]

  • Elution: The bound proteins are eluted from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the protein containing Novel Motif-X to confirm its presence in the immunoprecipitated complex.[14]

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Early Endosome Receptor Receptor Cargo Cargo Protein (with Novel Motif-X) Receptor->Cargo Ligand Binding Endosome Endosomal Sorting Receptor->Endosome Endocytosis VHS_Protein VHS Domain Protein (e.g., TOM1) Cargo->VHS_Protein Novel Motif-X Binding AP2 AP-2 Complex VHS_Protein->AP2 Interaction Clathrin Clathrin Clathrin->Receptor Clathrin-Coated Pit Formation AP2->Clathrin Recruitment

Caption: Hypothetical signaling pathway for endocytosis mediated by a VHS domain protein recognizing a novel binding motif.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_insitu In Situ Validation cluster_analysis Data Analysis & Conclusion SPR SPR (Kinetics & Affinity) Analysis Comparative Analysis SPR->Analysis ITC ITC (Thermodynamics & Affinity) ITC->Analysis CoIP Co-Immunoprecipitation (Cellular Context) CoIP->Analysis Conclusion Motif Validation Analysis->Conclusion

Caption: Experimental workflow for the validation of a novel VHS domain binding motif.

Method_Comparison SPR Surface Plasmon Resonance (SPR) Strengths: Real-time kinetics Label-free High sensitivity Weaknesses: Immobilization required Mass transport limits ITC Isothermal Titration Calorimetry (ITC) Strengths: Thermodynamic data Solution-based No immobilization Weaknesses: High sample consumption Low throughput CoIP Co-Immunoprecipitation (Co-IP) Strengths: Cellular context Identifies novel partners Weaknesses: Semi-quantitative Potential for artifacts Validation Validation of Novel VHS Binding Motif Validation->SPR Quantitative Kinetics Validation->ITC Quantitative Thermodynamics Validation->CoIP Qualitative In Situ

Caption: Logical comparison of the strengths and weaknesses of different validation methods.

References

Comparative Analysis of VHS Domain Expression Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expression levels of key proteins containing the VHS (Vps27, Hrs, and STAM) domain. This domain is a crucial component in vesicular trafficking, playing a significant role in protein sorting and receptor-mediated endocytosis. Understanding the relative expression levels of different VHS domain-containing proteins is vital for researchers in cell biology, signal transduction, and drug development targeting these pathways.

This document presents quantitative data on protein abundance, detailed experimental protocols for expression analysis, and visualizations of relevant signaling pathways to offer a comprehensive resource for studying VHS domain proteins such as Tom1, Hrs, STAM, and the GGA family.

Comparative Expression Levels of VHS Domain Proteins

The expression levels of VHS domain-containing proteins can vary significantly across different tissues and cell lines. The following table summarizes publicly available quantitative proteomics data, providing an overview of the relative abundance of these key proteins. The data is presented in parts per million (ppm) as aggregated in the PaxDb database, which integrates protein abundance information from various high-throughput experiments.[1][2][3]

Protein FamilyGene NameProtein NameOrganismTissue/Cell LineAbundance (ppm)Data Source Score
Hrs/STAM HGSHepatocyte growth factor-regulated tyrosine kinase substrateHomo sapiensWhole organism30.738.1
STAMSignal transducing adapter molecule 1Homo sapiensWhole organism30.738.1
STAMSignal transducing adapter molecule 1Homo sapiensLymph node17.537.2
STAMSignal transducing adapter molecule 1Homo sapiensCell line (CD8+)44.837.0
STAMSignal transducing adapter molecule 1Homo sapiensFemale gonad74.536.9
STAMSignal transducing adapter molecule 1Homo sapiensTestis45.636.7
GGA GGA1Golgi-localized, gamma-adaptin ear-containing, ARF-binding protein 1Homo sapiensHeLa1.98-
GGA2Golgi-localized, gamma-adaptin ear-containing, ARF-binding protein 2Homo sapiensHeLa3.31-
GGA3Golgi-localized, gamma-adaptin ear-containing, ARF-binding protein 3Homo sapiensHeLa2.05-
Tom1 TOM1Target of Myb1 proteinHomo sapiens---

Experimental Protocols

Accurate quantification of VHS domain protein expression is crucial for comparative studies. Below are detailed protocols for commonly used techniques.

Quantitative Western Blot Analysis

Western blotting is a widely used semi-quantitative method to determine the relative abundance of a specific protein in a complex mixture.[5]

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[6]

  • Normalize all samples to the same total protein concentration.

  • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[7]

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of total protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Incubate the membrane with a primary antibody specific to the VHS domain protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

4. Signal Detection and Quantification:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a CCD camera-based imager.

  • Quantify the band intensity using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for variations in loading and transfer.[5]

Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive method for quantifying mRNA expression levels of VHS domain-containing proteins.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[9]

2. qPCR Reaction Setup:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the target gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[10]

  • Set up triplicate reactions for each sample and include no-template controls.

3. qPCR and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR cycler.

  • The instrument will monitor the fluorescence intensity at each cycle.

  • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).[10]

Tandem Affinity Purification (TAP)

TAP is a technique used to purify protein complexes and identify interacting partners, which can be adapted for quantitative analysis of protein expression when coupled with mass spectrometry.[11][12]

1. Generation of a Fusion Protein:

  • Clone the cDNA of the VHS domain-containing protein of interest into a vector containing a TAP tag (e.g., a combination of a calmodulin-binding peptide and a Protein A tag).

  • Transfect the construct into a suitable cell line for expression of the tagged protein.

2. Two-Step Affinity Purification:

  • Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Perform the first affinity purification step by incubating the cell lysate with IgG-coupled beads, which bind to the Protein A moiety of the TAP tag.

  • Elute the protein complexes by cleaving the tag with a specific protease (e.g., TEV protease).[13]

  • Perform the second affinity purification step by incubating the eluate with calmodulin-coated beads in the presence of calcium.

  • Elute the purified protein complexes by chelating the calcium with EGTA.

3. Analysis by Mass Spectrometry:

  • Separate the components of the purified complexes by SDS-PAGE.

  • Excise the protein bands and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the proteins in the complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow involving VHS domain proteins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_analysis Protein Level Analysis cluster_mrna_analysis mRNA Level Analysis cluster_interaction_analysis Interaction Analysis cell_culture Cell Culture / Tissue lysis Cell Lysis cell_culture->lysis tap_tagging TAP Tagging cell_culture->tap_tagging quantification Protein Quantification lysis->quantification rna_extraction RNA Extraction lysis->rna_extraction sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr purification Tandem Affinity Purification tap_tagging->purification mass_spec Mass Spectrometry purification->mass_spec

Fig 1. Experimental workflow for VHS domain expression analysis.

hrs_stam_pathway cluster_membrane Plasma Membrane cluster_endosome Early Endosome cluster_downstream Downstream Trafficking RTK Receptor Tyrosine Kinase (RTK) Ub_RTK Ubiquitinated RTK RTK->Ub_RTK Ubiquitination & Endocytosis Ligand Ligand Ligand->RTK Activation Hrs Hrs ESCRT0 ESCRT-0 Complex Hrs->ESCRT0 STAM STAM STAM->ESCRT0 Ub_RTK->ESCRT0 MVB Multivesicular Body (MVB) ESCRT0->MVB Sorting Lysosome Lysosome MVB->Lysosome Degradation

Fig 2. Role of Hrs and STAM in RTK downregulation.

gga_pathway cluster_tgn Trans-Golgi Network (TGN) cluster_transport Vesicular Transport cluster_endosome Late Endosome / Lysosome M6PR Mannose-6-Phosphate Receptor (M6PR) GGA GGA Proteins M6PR->GGA Recruitment via VHS domain CCV Clathrin-Coated Vesicle M6PR->CCV Budding cluster_tgn cluster_tgn M6PR->cluster_tgn Recycling Hydrolase Lysosomal Hydrolase Hydrolase->M6PR Binding Clathrin Clathrin GGA->Clathrin Recruitment GGA->CCV Budding Clathrin->CCV Budding Endosome Late Endosome CCV->Endosome Fusion Lysosome Lysosome Endosome->Lysosome

Fig 3. Role of GGA proteins in M6PR trafficking.

References

Safety Operating Guide

Standard Operating Procedure: Handling Viral Infectious Hazardous Substance (VIHS)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for all personnel involved in the handling of the hypothetical Viral Infectious Hazardous Substance (VIHS). Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.

Risk Assessment and Biosafety Level

This compound is a hypothetical, high-risk viral agent requiring Biosafety Level 3 (BSL-3) containment and practices. The primary routes of exposure are assumed to be inhalation of aerosols and direct contact with mucous membranes.

Required Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering the designated this compound handling laboratory. Proper doffing procedures must be followed to prevent cross-contamination.

PPE ItemSpecificationRationale
Respirator Powered Air-Purifying Respirator (PAPR) with HEPA filtersProtects against aerosolized this compound particles.
Body Protection Solid-front, wrap-around gown with cuffed sleevesPrevents contact with contaminated surfaces and splashes.
Gloves Double-layered nitrile gloves, with the outer layer tucked under the gown cuffProvides a barrier against direct contact; double-gloving allows for safe removal of the outer layer if contaminated.
Eye Protection Full-face shield integrated with PAPRProtects eyes and face from splashes and sprays.
Footwear Dedicated, slip-resistant, closed-toe shoes with shoe coversPrevents tracking of contaminants outside the laboratory.

This compound Inactivation and Disposal Plan

All materials and waste contaminated with this compound must be decontaminated before being removed from the BSL-3 laboratory.

Decontamination Agents

The following table summarizes the required contact times for effective this compound inactivation.

DecontaminantConcentrationMinimum Contact Time (Liquid Waste)Minimum Contact Time (Surface)
Bleach (Sodium Hypochlorite) 10% (v/v) final60 minutes30 minutes
Ethanol 70% (v/v)30 minutes15 minutes
Vesphene III se Manufacturer's recommendation20 minutes10 minutes
Disposal Workflow

All this compound-contaminated waste must be processed following a strict disposal protocol to ensure complete inactivation and safe removal from the facility.

cluster_0 Inside BSL-3 Laboratory cluster_1 Outside BSL-3 Laboratory A Collect Waste in Autoclavable Biohazard Bags B Seal and Surface Decontaminate Bag Exterior A->B C Load into Pass-Through Autoclave B->C D Run Validated Autoclave Cycle (121°C, 15 psi, 60 min) C->D Secure Interlock Door E Place Cooled, Sterilized Bag in Regulated Medical Waste Bin D->E F Incineration by Certified Vendor E->F

Caption: this compound waste disposal workflow from collection to final destruction.

Experimental Protocol: this compound Neutralization Assay

This protocol details the steps to assess the neutralizing capability of a candidate therapeutic antibody against this compound.

Methodology
  • Prepare this compound Stock: Dilute the this compound stock to a final concentration of 1x10^5 infectious units per mL in a serum-free culture medium.

  • Antibody Dilution: Perform a serial dilution of the candidate antibody, ranging from 100 µg/mL to 0.1 µg/mL.

  • Incubation: Mix equal volumes of the diluted virus and each antibody dilution. Incubate the mixture for 1 hour at 37°C to allow for neutralization.

  • Infection: Add the virus-antibody mixture to a confluent monolayer of susceptible host cells (e.g., Vero E6) in a 96-well plate.

  • Readout: After 48 hours, fix the cells and perform an immunofluorescence assay to quantify the number of infected cells. The reduction in infected cells compared to a no-antibody control indicates the neutralization potency.

Experimental Workflow Diagram

A Prepare Serial Dilutions of Antibody B Mix Antibody with Constant Amount of this compound A->B C Incubate Mixture (1 hour, 37°C) B->C D Add Mixture to Host Cell Monolayer C->D E Incubate Plates (48 hours) D->E F Fix and Stain for Viral Antigen E->F G Quantify Infected Cells (IC50 Calculation) F->G node_action node_action A Spill Occurs B Inside Biosafety Cabinet? A->B C Alert Others & Evacuate Area B->C No F Cover Spill with Absorbent Material B->F Yes D Wait 30 Mins for Aerosols to Settle C->D E Don Appropriate PPE D->E E->F G Apply 10% Bleach from Edges Inward F->G H Allow 30 Min Contact Time G->H I Wipe Up & Dispose as this compound Waste H->I J Wipe Area with 70% Ethanol I->J K Doff PPE & Wash Hands J->K L Report Incident to Safety Officer K->L

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。